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  • Product: 1-methyl-1H-indole-2-carbohydrazide
  • CAS: 56809-86-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-1H-indole-2-carbohydrazide: Chemical Properties and Structural Elucidation

Introduction 1-methyl-1H-indole-2-carbohydrazide is a heterocyclic organic compound featuring a 1-methylindole scaffold substituted at the 2-position with a carbohydrazide group.[1] This molecule belongs to a class of in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-2-carbohydrazide is a heterocyclic organic compound featuring a 1-methylindole scaffold substituted at the 2-position with a carbohydrazide group.[1] This molecule belongs to a class of indole derivatives that are of significant interest to the pharmaceutical and drug development sectors. The indole nucleus is a prevalent pharmacophore in numerous biologically active compounds, and its derivatives have shown a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the carbohydrazide moiety further enhances the molecule's potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a candidate for developing novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-indole-2-carbohydrazide, its synthesis, and a detailed approach to its structural elucidation using modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-1H-indole-2-carbohydrazide is presented in Table 1. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 56809-86-0
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Physical Form Solid
Storage Temperature Ambient
InChI Key UCYCLKHTMATMLF-UHFFFAOYSA-N

Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is typically achieved through a two-step process starting from 1H-indole-2-carboxylic acid. The rationale behind this synthetic strategy is the activation of the carboxylic acid group to facilitate nucleophilic attack by hydrazine.

Experimental Protocol

Step 1: Esterification of 1H-Indole-2-carboxylic acid

  • To a solution of 1H-indole-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 1H-indole-2-carboxylate.

Step 2: Hydrazinolysis of Methyl 1-methyl-1H-indole-2-carboxylate

  • The methyl 1-methyl-1H-indole-2-carboxylate obtained from the previous step is dissolved in ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product, 1-methyl-1H-indole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.[1]

G cluster_synthesis Synthesis Workflow start 1H-Indole-2-carboxylic acid ester Methyl 1H-indole-2-carboxylate start->ester Esterification (MeOH, H+) methylation Methyl 1-methyl-1H-indole-2-carboxylate ester->methylation N-Methylation (e.g., MeI, base) product 1-methyl-1H-indole-2-carbohydrazide methylation->product Hydrazinolysis (Hydrazine hydrate, EtOH)

Caption: Synthetic pathway for 1-methyl-1H-indole-2-carbohydrazide.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 1-methyl-1H-indole-2-carbohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of the indole ring, the N-methyl protons, the hydrazide protons, and the C3-proton.

  • Indole Aromatic Protons (4H): These would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the benzene ring will show characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

  • Indole C3-H (1H): This proton is expected to appear as a singlet or a narrow multiplet in the aromatic region, likely around δ 7.0-7.5 ppm.

  • N-CH₃ Protons (3H): A sharp singlet corresponding to the three protons of the N-methyl group would be observed, likely in the range of δ 3.8-4.2 ppm.

  • -NH-NH₂ Protons (3H): The hydrazide protons are exchangeable with deuterium and their signals may be broad. The -NH- proton would likely appear as a broad singlet at a higher chemical shift (δ > 9.0 ppm), while the -NH₂ protons would appear as a broader singlet at a lower chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbohydrazide carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.

  • Indole Carbons: The eight carbon atoms of the 1-methylindole ring will appear in the aromatic region (δ 100-140 ppm). The chemical shifts of these carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing carbohydrazide group.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indole-2-carbohydrazide in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 1-methyl-1H-indole-2-carbohydrazide is expected to show the following key absorption bands:

  • N-H Stretching: The N-H stretching vibrations of the hydrazide group will appear as one or two sharp bands in the region of 3200-3400 cm⁻¹.

  • C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carbohydrazide will be present in the region of 1630-1680 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region.

  • N-H Bending: The N-H bending vibration of the hydrazide will be observed around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would involve the loss of the hydrazide moiety or parts of it, as well as fragmentation of the indole ring.

G cluster_elucidation Structural Elucidation Logic Molecule 1-methyl-1H-indole-2-carbohydrazide NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Provides C-H framework IR IR Spectroscopy Molecule->IR Identifies functional groups MS Mass Spectrometry Molecule->MS Determines molecular weight and fragmentation Structure Confirmed Structure NMR->Structure Combined analysis IR->Structure Combined analysis MS->Structure Combined analysis

Caption: A logical workflow for the structural elucidation of the target molecule.

Biological Activities and Potential Applications

Derivatives of indole-2-carbohydrazide have been reported to exhibit a range of biological activities, making 1-methyl-1H-indole-2-carbohydrazide a molecule of interest for drug discovery. Studies on related compounds have shown potential anticancer and antimicrobial properties.[2] The structural features of this molecule make it a suitable candidate for further chemical modification to develop new therapeutic agents. Its ability to act as a scaffold for combinatorial chemistry allows for the generation of libraries of compounds for high-throughput screening.

Conclusion

References

  • Mirfazli, S. S., Kobarfard, F., Firoozpour, L., Asadipour, A., Esfahanizadeh, M., Tabib, K., Shafiee, A., & Foroumadi, A. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. BioMed Research International, 2014, 872810. [Link]

  • Naga Raju, G., et al. (2015). Synthesis, characterization and biological evaluation of indole-2- carboxamides fused with imidazolinone moiety. Der Pharmacia Lettre, 7(6), 31-36. [Link]

  • (2025). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21115. [Link]

  • Al-Warhi, T., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]

  • Al-Warhi, T., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxida. Chemical Methodologies. [Link]

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  • Radfar, R., Shin, R., Sheldrick, G. M., Minor, W., Lovell, C. R., Odom, J. D., Dunlap, R. B., & Lebioda, L. (2000). The crystal structure of N(10)-formyltetrahydrofolate synthetase from Moorella thermoacetica. Biochemistry, 39(14), 3920–3926. [Link]

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  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(10), 8793–8804. [Link]

  • Ahmed, I., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1084–1088. [Link]

  • Brust, B., et al. (2021). Synthesis and Initial Characterization of a Reversible, Selective 18F-Labeled Radiotracer for Human Butyrylcholinesterase. Molecular Imaging and Biology, 23(4), 505–515. [Link]

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Sources

Exploratory

"1-methyl-1H-indole-2-carbohydrazide" molecular formula and molecular weight

An In-depth Technical Guide to 1-methyl-1H-indole-2-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-methyl-1H-indole-2-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, including its definitive molecular formula and molecular weight. Furthermore, this document outlines a standard, field-proven protocol for its synthesis via hydrazinolysis of the corresponding methyl ester, explains the mechanistic principles behind the synthesis, and details its applications as a crucial building block in the development of novel therapeutic agents. The content is structured to serve as a practical resource for researchers actively engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the Indole-Carbohydrazide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting molecule gains a versatile chemical handle ripe for synthetic elaboration. The carbohydrazide group is a key pharmacophore in many therapeutic agents and serves as a critical intermediate for synthesizing more complex heterocyclic systems.[2]

1-methyl-1H-indole-2-carbohydrazide, specifically, combines the indole core with this reactive hydrazide group at the 2-position, further modified by a methyl group on the indole nitrogen. This N-methylation prevents hydrogen bonding at this position and can significantly alter the molecule's steric and electronic properties, influencing its binding affinity to biological targets and its overall pharmacokinetic profile. This compound is not merely an inert building block; it is a precursor to derivatives that have demonstrated potent biological activities, including anticancer and antimicrobial properties.[3]

Core Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure, which dictates its molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

Molecular Formula: C₁₀H₁₁N₃O[3][4][5]

This formula indicates that each molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Molecular Weight: 189.21 g/mol [3][4]

This value is the molar mass of the compound, essential for all quantitative work in the laboratory. For high-resolution mass spectrometry, the monoisotopic mass would be used for precise identification.

The key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃O[3][4][5]
Molecular Weight 189.21 g/mol [3][4]
CAS Number 56809-86-0[3][4]
IUPAC Name 1-methylindole-2-carbohydrazide[3]
Physical Form Solid
SMILES CN1C2=CC=CC=C2C=C1C(=O)NN[3]

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing 1-methyl-1H-indole-2-carbohydrazide is the hydrazinolysis of its corresponding ester precursor, methyl 1-methyl-1H-indole-2-carboxylate.[3]

Synthetic Workflow

The synthesis is a robust two-step process starting from the commercially available 1-methyl-1H-indole-2-carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 1-methyl-1H-indole-2-carboxylic acid B Methyl 1-methyl-1H-indole-2-carboxylate A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄, cat.)  Reflux C Methyl 1-methyl-1H-indole-2-carboxylate D 1-methyl-1H-indole-2-carbohydrazide C->D  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol (EtOH)  Stir at RT

Caption: Synthetic pathway for 1-methyl-1H-indole-2-carbohydrazide.

Causality and Experimental Rationale
  • Step 1: Fischer Esterification: The carboxylic acid is first converted to its methyl ester. This is a crucial activation step. The carboxylic acid itself is less reactive towards nucleophilic attack by hydrazine. Converting it to an ester enhances the electrophilicity of the carbonyl carbon, making it a better substrate for the subsequent hydrazinolysis. Methanol is used as both the solvent and the reactant, and a catalytic amount of strong acid (like H₂SO₄) is required to protonate the carbonyl oxygen, further activating the carbonyl carbon for nucleophilic attack by methanol.

  • Step 2: Hydrazinolysis: This is a classic nucleophilic acyl substitution reaction.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the methyl ester. The reaction proceeds through an addition-elimination mechanism, forming a tetrahedral intermediate which then collapses, eliminating methanol and yielding the stable carbohydrazide product.[3] Ethanol is a common solvent as it readily dissolves the ester and is compatible with hydrazine. The reaction is typically performed at room temperature, and the product often precipitates from the solution as a white solid upon completion.[3][6]

Experimental Protocol: Synthesis

This protocol describes the synthesis of 1-methyl-1H-indole-2-carbohydrazide from methyl 1-methyl-1H-indole-2-carboxylate.

Materials:

  • Methyl 1-methyl-1H-indole-2-carboxylate

  • Hydrazine monohydrate (98%)

  • Ethanol (Absolute)

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, condenser, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (3 equivalents) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product is expected to form over time.[3][6]

  • Isolation: Once the reaction is complete (typically after several hours), add water to the mixture to ensure complete precipitation of the product.[6]

  • Filtration: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine or other impurities.

  • Drying: Dry the purified product, 1-methyl-1H-indole-2-carbohydrazide, under vacuum.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to validate the structure against reference data.

Applications in Research and Drug Development

1-methyl-1H-indole-2-carbohydrazide is a valuable intermediate in synthetic and medicinal chemistry.[3] Its primary utility lies in its ability to react with aldehydes and ketones to form hydrazones, which can then be used in cyclization reactions to create a variety of complex heterocyclic structures.[3]

  • Anticancer Agent Development: Derivatives have shown significant cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the inhibition of tubulin polymerization, a critical process for cell division, leading to apoptosis.[1][3]

  • Antimicrobial Research: Related indole-hydrazide compounds have been investigated for their antimicrobial properties, making them promising leads for developing new treatments for infectious diseases.[3]

  • Enzyme Inhibition: Indole derivatives are being studied for their potential to inhibit specific enzymes, such as CYP2A6-mediated nicotine metabolism, which could have applications in smoking cessation therapies.

Conclusion

1-methyl-1H-indole-2-carbohydrazide, defined by its molecular formula C₁₀H₁₁N₃O and molecular weight of 189.21 g/mol , is a fundamentally important molecule in modern chemical research. Its straightforward synthesis and versatile reactivity make it an indispensable building block for constructing novel heterocyclic compounds with significant therapeutic potential. This guide has provided the core technical data, a reliable synthetic protocol, and an overview of its applications, serving as a foundational resource for scientists aiming to leverage this compound in their research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 1H-indole-2-carbohydrazide. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

  • Sattari Alamdar, Z., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17(1), 91. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3747. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • MOLBASE. (n.d.). 1-methyl-N'-(1-methyl-1H-indole-2-carbonyl)-1H-indole-2-carbohydrazide | 93397-86-5. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Design of the target methyl indole-isoxazole carbohydrazides. Retrieved January 15, 2026, from [Link]

  • Kamal, A., et al. (2015). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. MedChemComm, 6(8), 1474-1485. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, pyridazino[4,5-b]indoles and indolyl-thiazolidinones. Archiv der Pharmazie, 345(10), 826-835. Available at: [Link]

  • de Oliveira, C. S., et al. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 18(11), 13622-13647. Available at: [Link]

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Foundational

Spectroscopic Characterization of 1-methyl-1H-indole-2-carbohydrazide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-methyl-1H-indole-2-carbohydrazide. As a key intermediate in the synthesis of various biologically active molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-methyl-1H-indole-2-carbohydrazide. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally related compounds and established principles of spectroscopy.

Molecular Structure and Key Features

1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a prevalent scaffold in numerous pharmaceuticals.[3] Its structure comprises a 1-methylindole core with a carbohydrazide functional group at the 2-position. The molecular formula is C₁₀H₁₁N₃O, and the molecular weight is 189.21 g/mol .[1][4] The key structural features influencing its spectroscopic properties are the aromatic indole ring, the N-methyl group, the amide-like carbohydrazide moiety, and the terminal amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-methyl-1H-indole-2-carbohydrazide, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the carbohydrazide group. The expected chemical shifts are influenced by the electron-donating effect of the methyl group and the electron-withdrawing nature of the carbohydrazide substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-methyl-1H-indole-2-carbohydrazide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (indole)~7.0 - 7.2s-
H-4 (indole)~7.6 - 7.8d~8.0
H-5 (indole)~7.1 - 7.3t~7.5
H-6 (indole)~7.3 - 7.5t~7.5
H-7 (indole)~7.5 - 7.7d~8.0
N-CH₃~3.8 - 4.0s-
-NH-NH₂~8.5 - 9.0br s-
-NH-NH₂~4.5 - 5.0br s-

Rationale for Predictions: The predicted shifts for the indole ring protons are based on data from similar indole derivatives.[5][6][7] The N-methyl signal is expected to be a sharp singlet in the downfield region due to the influence of the aromatic ring and the nitrogen atom.[8] The hydrazide protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The absence of a signal for the indole N-H proton, typically found around δ 11-12 ppm in related compounds, is a key distinguishing feature.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-methyl-1H-indole-2-carbohydrazide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~160 - 165
C-2 (indole)~135 - 140
C-3 (indole)~102 - 105
C-3a (indole)~128 - 130
C-4 (indole)~120 - 122
C-5 (indole)~122 - 124
C-6 (indole)~120 - 122
C-7 (indole)~110 - 112
C-7a (indole)~137 - 139
N-CH₃~30 - 35

Rationale for Predictions: The chemical shift of the carbonyl carbon is expected in the typical range for amides. The indole carbon shifts are estimated based on data for 1-methylindole and other 2-substituted indoles.[9] The presence of the N-methyl group will influence the chemical shifts of the surrounding carbons, particularly C-2 and C-7a.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-methyl-1H-indole-2-carbohydrazide is expected to show characteristic absorption bands for the N-H and C=O groups of the hydrazide moiety, as well as vibrations from the aromatic indole ring.

Table 3: Predicted IR Absorption Bands for 1-methyl-1H-indole-2-carbohydrazide

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazide)3350 - 3250Medium - Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, N-CH₃)2950 - 2850Medium
C=O stretch (amide I)1680 - 1650Strong
N-H bend (amide II)1620 - 1580Medium
C=C stretch (aromatic)1600 - 1450Medium - Strong
C-N stretch1400 - 1200Medium

Rationale for Predictions: The N-H stretching vibrations of the terminal NH₂ group of the hydrazide are expected as one or two bands in the 3350-3250 cm⁻¹ region. A strong absorption for the carbonyl group (Amide I band) is predicted around 1680-1650 cm⁻¹. The N-H bending (Amide II band) and aromatic C=C stretching vibrations will also be prominent.[5][6] A key feature will be the absence of the sharp N-H stretching band around 3400 cm⁻¹ that is characteristic of the indole N-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-methyl-1H-indole-2-carbohydrazide, the molecular ion peak and characteristic fragment ions can be predicted.

Table 4: Predicted Key Mass Spectrometry Peaks for 1-methyl-1H-indole-2-carbohydrazide

m/zIon
189[M]⁺˙ (Molecular Ion)
158[M - NHNH₂]⁺
130[1-methylindole]⁺
103[C₇H₅N]⁺

Rationale for Predictions: The molecular ion peak [M]⁺˙ is expected at m/z 189, corresponding to the molecular weight of the compound. A prominent fragment would likely arise from the cleavage of the C-N bond between the carbonyl group and the hydrazine moiety, resulting in the loss of a neutral NHNH₂ fragment (31 Da) to give an ion at m/z 158. Further fragmentation could lead to the formation of the stable 1-methylindole cation at m/z 130.

Illustrative Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 1-methyl-1H-indole-2-carbohydrazide in an electron ionization (EI) mass spectrometer.

fragmentation M [C₁₀H₁₁N₃O]⁺˙ m/z = 189 frag1 [C₉H₈NO]⁺ m/z = 158 M->frag1 - NHNH₂ frag2 [C₉H₉N]⁺˙ m/z = 130 frag1->frag2 - CO

Caption: Predicted major fragmentation pathway of 1-methyl-1H-indole-2-carbohydrazide.

Experimental Protocols

To obtain the actual spectroscopic data for 1-methyl-1H-indole-2-carbohydrazide, the following standard experimental procedures are recommended.

Synthesis

A common synthetic route to 1-methyl-1H-indole-2-carbohydrazide involves the esterification of 1-methyl-1H-indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate in an alcoholic solvent.[1]

synthesis start 1-methyl-1H-indole-2-carboxylic acid intermediate Methyl 1-methyl-1H-indole-2-carboxylate start->intermediate Esterification (e.g., SOCl₂, MeOH) product 1-methyl-1H-indole-2-carbohydrazide intermediate->product Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: General synthetic scheme for 1-methyl-1H-indole-2-carbohydrazide.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 14 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

IR Spectroscopy Acquisition
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry Acquisition
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • EI-MS Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40 - 500.

  • ESI-MS Parameters:

    • Sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

    • Operate in positive ion mode.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-methyl-1H-indole-2-carbohydrazide. These synthesized data, based on the analysis of closely related compounds, offer a valuable reference for researchers working with this molecule, aiding in its identification, characterization, and quality control during synthesis and subsequent applications. The provided experimental protocols outline the standard methods for acquiring actual spectroscopic data.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (2023, December 16). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indole-2-carbohydrazide. Retrieved from [Link]

  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2018, June 20). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 2-methyl-. Retrieved from [Link]

Sources

Exploratory

Topic: Synthesis of 1-Methyl-1H-indole-2-carbohydrazide Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-1H-indole-2-carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-indole-2-carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential as therapeutic agents, particularly in oncology, where they exhibit activities such as tubulin polymerization inhibition and anti-angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-methyl-1H-indole-2-carbohydrazide and its analogs. We will delve into the mechanistic underpinnings of key reactions, including the Fischer indole synthesis for constructing the core indole ring and the subsequent hydrazinolysis to form the essential carbohydrazide moiety. Furthermore, this guide details common derivatization strategies, such as the formation of hydrazones and other heterocyclic systems, supported by field-proven, step-by-step experimental protocols. The content is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical methodologies required to design and execute the synthesis of novel indole-based therapeutic candidates.

Introduction: The Strategic Importance of the Indole-2-Carbohydrazide Core

The indole nucleus is a privileged heterocyclic motif, forming the structural basis for numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. Within this broad class of compounds, indole-2-carbohydrazide derivatives have garnered significant attention for their potent and diverse pharmacological profiles.

Notably, these compounds are being explored as:

  • Anticancer Agents: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][6] Their mechanism of action is often linked to the disruption of cellular machinery essential for proliferation, such as the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.[1][7][8][9]

  • Anti-angiogenic Agents: Some analogs have been found to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting pathways like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][10]

  • Enzyme Inhibitors: Beyond cancer, derivatives have been developed as potent inhibitors of enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in metabolic and neurodegenerative disorders.[11][12]

The synthesis of these valuable compounds hinges on the efficient construction of the central 1-methyl-1H-indole-2-carbohydrazide intermediate. This guide elucidates the primary synthetic routes, focusing on the causality behind experimental choices to empower researchers in their synthetic design.

Core Synthetic Pathways to the Indole-2-Carbohydrazide Scaffold

The synthesis of the target scaffold is logically approached in a two-stage process: first, the construction of a suitable indole-2-carboxylate precursor, and second, its conversion to the desired carbohydrazide.

Workflow Overview: From Precursors to Derivatives

The overall synthetic strategy provides a flexible platform for generating diverse libraries of compounds. The choice of starting materials in the initial indole synthesis dictates the substitution pattern on the indole ring, while the subsequent condensation reaction allows for the introduction of a wide variety of functional groups.

G cluster_0 Stage 1: Indole Ring Formation cluster_1 Stage 2: Carbohydrazide Formation cluster_2 Stage 3: Derivatization A N-Methylphenylhydrazine + Pyruvic Acid Ester B Fischer Indole Synthesis A->B  Acid Catalyst (e.g., PPA, ZnCl2) C Methyl 1-Methyl-1H-indole-2-carboxylate B->C D Hydrazinolysis C->D  Hydrazine Hydrate in Ethanol E 1-Methyl-1H-indole-2-carbohydrazide (Core Scaffold) D->E G Condensation Reaction E->G F Aromatic/Heterocyclic Aldehyde or Ketone F->G H N'-Arylmethylene-1-methyl-1H- indole-2-carbohydrazide (Hydrazone) G->H  Acid Catalyst (e.g., Acetic Acid)

Caption: General Synthetic Workflow.

Pathway A: Constructing the Indole-2-Carboxylate Precursor

The most reliable and versatile method for preparing the indole-2-carboxylate framework is the Fischer indole synthesis.

Discovered in 1883, the Fischer indole synthesis remains a paramount method for creating the indole ring from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[13][14][15] For the synthesis of the 1-methyl-1H-indole-2-carboxylate, the typical reactants are N-methylphenylhydrazine and an ester of pyruvic acid (e.g., ethyl pyruvate).[16][17]

The reaction proceeds through a cascade of acid-catalyzed steps:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone of the pyruvate ester to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine ('ene-hydrazine') form.

  • [11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate, transiently breaking the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine, forming a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.

G start Hydrazone + H+ step1 Tautomerization to Ene-hydrazine start->step1 1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 2 (Key Step) step3 Rearomatization step2->step3 3 step4 Cyclization (Aminal Formation) step3->step4 4 step5 Elimination of NH3 step4->step5 5 end Aromatic Indole step5->end 6

Caption: Key Stages of the Fischer Indole Synthesis Mechanism.

The choice of acid catalyst is critical. Strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃) are commonly employed.[15][18] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a dehydrating agent.

Pathway B: Formation of the Carbohydrazide Moiety

With the indole-2-carboxylate ester in hand, the next step is the formation of the carbohydrazide functional group.

The most direct and widely used method is the hydrazinolysis of the corresponding methyl or ethyl indole-2-carboxylate.[1][3][12][19] This reaction is a classic nucleophilic acyl substitution.

The mechanism involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alcohol (methanol or ethanol) as a leaving group to yield the stable carbohydrazide product.[1]

G Ester Indole-C(=O)-OR Intermediate Tetrahedral Intermediate Indole-C(O-)(OR)-NH2NH2 Ester->Intermediate Nucleophilic Attack Hydrazine H2N-NH2 Hydrazine->Intermediate Product Indole-C(=O)-NHNH2 (Carbohydrazide) Intermediate->Product Collapse of Intermediate Alcohol R-OH Intermediate->Alcohol Elimination

Caption: Mechanism of Hydrazinolysis.

This reaction is typically carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating.[1][12] The use of a large excess of hydrazine hydrate drives the reaction to completion, often resulting in the precipitation of the pure carbohydrazide product directly from the reaction mixture.[20]

An alternative, albeit less common, strategy involves the direct coupling of 1-methyl-1H-indole-2-carboxylic acid with a substituted hydrazine using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[6] This method is particularly useful for synthesizing N'-substituted carbohydrazides that might be difficult to obtain otherwise. The carboxylic acid is first activated by EDCI, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the hydrazine to form the amide bond.[6]

Synthesis of Derivatives and Analogs

The true therapeutic potential of this scaffold is realized through the synthesis of diverse derivatives and analogs.

Derivatization via Hydrazone Formation

The most prevalent derivatization strategy involves the condensation of the 1-methyl-1H-indole-2-carbohydrazide with various aldehydes or ketones to form N'-substituted hydrazones.[1][8][20] This reaction is robust, high-yielding, and allows for the introduction of a vast range of substituents.

The reaction is typically catalyzed by a few drops of a weak acid, such as acetic acid, in a solvent like ethanol under reflux.[8][19] The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the terminal nitrogen of the carbohydrazide. Subsequent dehydration yields the stable hydrazone C=N bond. This simple yet powerful reaction has been used to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.[2][8][9]

Synthesis of Analogs via Substituted Starting Materials

Analogs bearing substituents on the indole ring are readily synthesized by employing the corresponding substituted phenylhydrazines in the initial Fischer indole synthesis.[7][9][11] For example, using a halogen- or methoxy-substituted N-methylphenylhydrazine will yield an indole ring with that substituent at the corresponding position. This approach allows for systematic modification of the electronic and steric properties of the indole core to optimize biological activity.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature methods and represent a reliable starting point for synthesis.

Protocol 1: Synthesis of Methyl 1-Methyl-1H-indole-2-carboxylate
  • Rationale: This protocol utilizes the Fischer Indole Synthesis to construct the core N-methylated indole ring system from commercially available starting materials. Polyphosphoric acid is used as an effective catalyst and solvent.

  • Materials: N-methyl-N-phenylhydrazine, Methyl pyruvate, Polyphosphoric acid (PPA).

  • Procedure:

    • Pre-heat polyphosphoric acid (approx. 10 eq) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

    • In a separate beaker, mix N-methyl-N-phenylhydrazine (1.0 eq) and methyl pyruvate (1.1 eq) cautiously. The reaction is often exothermic. Cool the mixture if necessary.

    • Add the hydrazone mixture dropwise to the hot PPA with vigorous stirring over 30 minutes.

    • Maintain the reaction temperature at 90-100 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

    • The crude product often precipitates as a solid. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until pH 7-8.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-1H-indole-2-carbohydrazide
  • Rationale: This protocol employs the standard hydrazinolysis of the ester precursor. A large excess of hydrazine hydrate in ethanol ensures the reaction goes to completion, often yielding a pure product upon precipitation.[1][3][12]

  • Materials: Methyl 1-methyl-1H-indole-2-carboxylate, Hydrazine monohydrate (98-99%), Absolute ethanol.

  • Procedure:

    • Dissolve Methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester) in a round-bottom flask.

    • Add a large excess of hydrazine monohydrate (10-20 eq) to the stirred solution.

    • Stir the reaction mixture at room temperature for 6-12 hours or at reflux for 2-4 hours.[1][12][20] The product often begins to precipitate as a white solid.

    • Monitor the disappearance of the starting ester by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the white precipitate, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum to yield 1-methyl-1H-indole-2-carbohydrazide, which is often pure enough for the next step without further purification.

Protocol 3: General Procedure for Synthesis of N'-Arylmethylene-1-methyl-1H-indole-2-carbohydrazides (Hydrazones)
  • Rationale: This protocol describes the acid-catalyzed condensation of the core carbohydrazide with an aldehyde to form the final hydrazone derivative.[1][8]

  • Materials: 1-Methyl-1H-indole-2-carbohydrazide, substituted aromatic or heterocyclic aldehyde, Absolute ethanol, Glacial acetic acid.

  • Procedure:

    • Suspend 1-Methyl-1H-indole-2-carbohydrazide (1.0 eq) in absolute ethanol (approx. 20 mL per gram).

    • Add the desired aldehyde (1.0-1.1 eq) to the suspension.

    • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and maintain for 4-17 hours, with stirring.[8] Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/ethanol.

Data Presentation and Characterization

Systematic synthesis of a derivative library allows for comprehensive SAR studies. The following table provides an example of how reaction outcomes can be summarized.

EntryAldehyde UsedProduct (Hydrazone Derivative)Yield (%)m.p. (°C)
1 BenzaldehydeN'-Benzylidene-1-methyl-1H-indole-2-carbohydrazide85-95235-238
2 4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-1-methyl-1H-indole-2-carbohydrazide90-98260-263
3 4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-1-methyl-1H-indole-2-carbohydrazide88-96241-244
4 2-FuraldehydeN'-(Furan-2-ylmethylene)-1-methyl-1H-indole-2-carbohydrazide80-90225-227

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purity.

Structural confirmation of synthesized compounds is achieved using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the indole ring protons, the N-methyl group (a singlet around 3.8-4.1 ppm), the hydrazone N=CH proton (a singlet around 8.0-8.7 ppm), and the CONH proton (a singlet, often downfield > 11.0 ppm).[6][20]

  • ¹³C NMR: Key signals include the ester/amide carbonyl carbon (around 160-165 ppm) and the carbons of the indole ring.[6]

  • IR Spectroscopy: A strong C=O stretching band for the amide (around 1640-1680 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹) are characteristic.[6][20]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.[6][20]

Conclusion

The synthetic pathways to 1-methyl-1H-indole-2-carbohydrazide and its derivatives are well-established, robust, and highly adaptable. The combination of the Fischer indole synthesis to build a custom-substituted indole core, followed by efficient hydrazinolysis and versatile hydrazone formation, provides a powerful platform for medicinal chemists. This modular approach enables the systematic exploration of chemical space around the indole-2-carbohydrazide scaffold, facilitating the optimization of pharmacokinetic properties and biological activity. The methodologies detailed in this guide serve as a foundational toolset for researchers dedicated to developing the next generation of indole-based therapeutics.

References

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  • ResearchGate. (2025, August 5). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
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Foundational

An In-depth Technical Guide to the Biological Activity of 1-methyl-1H-indole-2-carbohydrazide and Its Derivatives

Abstract The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds.[1][2] Among its myriad derivatives, 1-methyl-1H-indole-2-carbohydrazide has eme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds.[1][2] Among its myriad derivatives, 1-methyl-1H-indole-2-carbohydrazide has emerged as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of 1-methyl-1H-indole-2-carbohydrazide and its derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and detailing the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of indole compounds.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts. The introduction of a carbohydrazide moiety at the 2-position of the indole ring, particularly with a methyl group on the indole nitrogen, yields 1-methyl-1H-indole-2-carbohydrazide (C₁₀H₁₁N₃O, M.W. 189.21 g/mol ), a key intermediate for creating diverse and potent bioactive molecules.[3][4] This guide will explore the synthesis of this core structure and the subsequent biological evaluation of its derivatives.

Synthesis and Characterization

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is typically achieved through a straightforward and efficient process, making it an attractive starting material for medicinal chemistry campaigns.

General Synthesis Pathway

The primary synthetic route involves a two-step process:

  • Esterification: The process begins with the esterification of indole-2-carboxylic acid to form methyl 1H-indole-2-carboxylate.[3]

  • Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in an ethanol solution.[3][5] This nucleophilic substitution reaction, proceeding through an addition-elimination mechanism, yields 1-methyl-1H-indole-2-carbohydrazide, often as a white precipitate.[3]

The structure of the synthesized compound and its derivatives is confirmed using various spectral techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry, along with elemental analysis.[6][7]

Synthetic Versatility

The carbohydrazide functional group is a key handle for further molecular elaboration. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be used in cyclization reactions to generate more complex heterocyclic systems like thiazoles.[3] This synthetic tractability allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Anticancer Activity: A Multifaceted Approach

Derivatives of 1-methyl-1H-indole-2-carbohydrazide have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many indole-2-carbohydrazide derivatives is the inhibition of tubulin polymerization.[3][10] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By interfering with microtubule dynamics, these compounds disrupt the cell cycle, leading to mitotic arrest and subsequent apoptosis.[1][10]

Molecular docking studies suggest that these derivatives often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[1] This mode of action is shared with other successful anticancer agents, highlighting the therapeutic potential of this compound class.

Induction of Apoptosis

Beyond cell cycle arrest, these derivatives are potent inducers of apoptosis.[10] This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies have shown that treatment with these compounds leads to:

  • Caspase Activation: A significant increase in the activity of caspases, the key executioner enzymes of apoptosis.[10]

  • Modulation of Apoptotic Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[8]

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle, consistent with mitotic disruption.[1][10]

Some derivatives have also been shown to induce cell death through specific signaling pathways, such as the MAPK/JNK pathway.[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain indole-2-carbohydrazide derivatives have been found to possess anti-angiogenic properties.[9] They can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis.[9] This inhibition prevents the migration and tube formation of endothelial cells, thereby cutting off the tumor's blood supply.[9]

Quantitative Data on Anticancer Activity

The anticancer potency of various indole-2-carbohydrazide derivatives has been quantified against a range of human cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) and lethal concentration 50 (LC₅₀) values.

DerivativeCell LineActivityValueReference
6i (thiophenyl derivative) COLO 205 (Colon)LC₅₀71 nM[1]
SK-MEL-5 (Melanoma)LC₅₀75 nM[1]
MDA-MB-435 (Melanoma)LC₅₀259 nM[1]
9b (benzylidene-hydrazide) T47D (Breast)EC₅₀ (Caspase)0.1 µM[10]
T47D (Breast)GI₅₀0.9 µM[10]
12 (hydrazide derivative) MCF-7 (Breast)IC₅₀3.01 µM[8]
24f (carbohydrazide derivative) HCT116 (Colon)GI₅₀8.1 µM[9]
SW480 (Colon)GI₅₀7.9 µM[9]
4e (benzyl-carbohydrazide) MCF-7 (Breast)IC₅₀0.57 µM[2][11]
HCT116 (Colon)IC₅₀1.95 µM[2][11]
A549 (Lung)IC₅₀3.49 µM[2][11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (indole-2-carbohydrazide derivatives) and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding adherence Overnight Adherence cell_seeding->adherence treatment Treat with Test Compounds adherence->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 Values absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[12][13] Indole-based compounds, including derivatives of 1-methyl-1H-indole-2-carbohydrazide, have demonstrated promising activity against a broad spectrum of bacteria and fungi.[6][12][13][14]

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][14] Notably, some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12][13][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Indole hydrazone derivatives (general) Various bacteria and fungi6.25 - 100[14]
Compound 8 (indole hydrazone) MRSA6.25[12]
Indole-triazole derivative 3d Various bacteria and fungi3.125 - 50[13]
Indole-triazole conjugates (general) Candida tropicalis2[15]
Compound 6f (indole-triazole conjugate) Candida albicans2[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow start Start dilution Prepare Serial Dilutions of Test Compound start->dilution inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate Wells dilution->inoculation inoculum_prep->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation inspection Visually Inspect for Growth (Turbidity) incubation->inspection mic_determination Determine MIC inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, and some N-acylhydrazone derivatives incorporating an indole scaffold have shown potential in mitigating inflammatory responses.[16]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key inflammatory pathways.[16] This can involve:

  • Inhibition of Pro-inflammatory Cytokines: Reducing the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[17]

  • Modulation of Nitric Oxide (NO) Signaling: Influencing the sGC-NO pathway, which plays a role in inflammation.[16]

  • Inhibition of Inflammatory Enzymes: Potentially acting on enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.[16]

In Vivo Evaluation

The anti-inflammatory activity of these compounds is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema or peritonitis models.[16][18] In these models, the administration of the test compound can lead to a significant reduction in leukocyte migration to the site of inflammation.[16]

Other Biological Activities

Derivatives of 1-methyl-1H-indole-2-carbohydrazide have also been explored for other therapeutic applications.

  • Anticholinesterase Activity: Some derivatives have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This activity suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[3]

  • α-Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This makes them potential candidates for the development of new antidiabetic agents.[5]

Conclusion and Future Perspectives

1-methyl-1H-indole-2-carbohydrazide serves as a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The multifaceted mechanisms of action, including tubulin polymerization inhibition, apoptosis induction, and modulation of inflammatory pathways, underscore the therapeutic promise of this compound class.

Future research should focus on optimizing the lead compounds identified to date through further SAR studies to enhance their potency and selectivity. In-depth preclinical and clinical investigations are warranted to translate these promising laboratory findings into novel therapeutics for a range of human diseases. The synthetic accessibility and rich biological profile of 1-methyl-1H-indole-2-carbohydrazide derivatives ensure that they will remain an active area of investigation in the field of drug discovery for the foreseeable future.

References

  • Leong, C. O., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

  • Li, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Journal of Medicinal Chemistry, 47(22), 5435-5444. [Link]

  • Yıldırım, I., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemical Biology & Drug Design, 72(5), 425-431. [Link]

  • ResearchGate. (2023). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. [Link]

  • Gholampour, Z., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17(1), 63. [Link]

  • Yıldırım, I., et al. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C, 66(11-12), 572-578. [Link]

  • Attia, M. I., et al. (2020). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Molecules, 25(18), 4277. [Link]

  • The Kirby Laboratory. (n.d.). A whole-cell screen for adjunctive and direct antimicrobials active against carbapenem-Resistant Enterobacteriaceae. [Link]

  • Yıldırım, I., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 18(2), 53-58. [Link]

  • Al-Ostath, A. I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2256. [Link]

  • Al-wsabli, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, pyridazino[4,5-b]indoles and thiazolidinones. Archiv der Pharmazie, 345(10), 804-814. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

  • Zhang, J., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1230-1241. [Link]

  • AMiner. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazides and Thiazolidinyl-Indole-2-carboxamides As Potent Tubulin Polymerization Inhibitors. [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of aryl derivatives of indole-1,3,4-thiadiazole as anticancer agents. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. [Link]

  • da Silva, J. R., et al. (2024). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 29(3), 696. [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1625-1632. [Link]

  • Szałach, Ł. P., et al. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 25(11), 5898. [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to 1-Methyl-1H-indole-2-carbohydrazide in Drug Discovery

Abstract The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. This technical guide delves into the burgeoning potent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. This technical guide delves into the burgeoning potential of a specific indole derivative, 1-methyl-1H-indole-2-carbohydrazide, as a privileged scaffold for the development of novel therapeutic agents. We will navigate the synthetic pathways to this core structure, explore its derivatization to target a spectrum of diseases including cancer, microbial infections, and neurodegenerative disorders, and dissect the critical structure-activity relationships that govern its biological efficacy. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights to leverage this promising scaffold in their research endeavors.

Introduction: The Enduring Legacy of the Indole Nucleus

The indole ring system is a ubiquitous heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. This inherent biocompatibility, coupled with a rich and adaptable chemistry, has established the indole scaffold as a highly sought-after starting point in the quest for new drugs.[1]

This guide focuses on a particularly intriguing and synthetically accessible derivative: 1-methyl-1H-indole-2-carbohydrazide. The introduction of the carbohydrazide functional group at the 2-position of the 1-methylindole core opens up a wealth of possibilities for chemical modification. The hydrazide moiety serves as a versatile handle for introducing a diverse array of substituents, enabling the fine-tuning of physicochemical properties and biological activity. This strategic positioning allows for the exploration of vast chemical space, a critical aspect of modern drug discovery.

The Core Scaffold: Synthesis and Chemical Properties

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is a well-established and robust process, typically commencing from indole-2-carboxylic acid. The synthetic route is amenable to both conventional and microwave-assisted techniques, offering flexibility in terms of reaction times and yields.[2]

Chemical Properties

1-Methyl-1H-indole-2-carbohydrazide is a stable, crystalline solid with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol .[2] The key reactive sites for derivatization are the terminal nitrogen of the hydrazide group and, to a lesser extent, the indole ring itself. The hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a common and effective strategy for introducing diverse side chains.[2]

Experimental Protocol: Synthesis of 1-Methyl-1H-indole-2-carbohydrazide

This protocol details a standard laboratory procedure for the synthesis of the core scaffold.

Step 1: Esterification of Indole-2-carboxylic Acid

  • To a solution of indole-2-carboxylic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-2-carboxylate.

Step 2: N-Methylation of Methyl 1H-indole-2-carboxylate

  • To a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent) and potassium carbonate (2.5 equivalents) in dry acetone, add dimethyl sulfate (1.5 equivalents).

  • Heat the mixture under reflux for 24 hours.

  • After cooling, add a 5% ammonia solution and stir for 2 hours.

  • Remove the solvent in vacuo and partition the residue between dichloromethane and water.

  • Dry the organic layer and evaporate the solvent to obtain methyl 1-methyl-1H-indole-2-carboxylate.[3]

Step 3: Hydrazinolysis of Methyl 1-methyl-1H-indole-2-carboxylate

  • Dissolve methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution and stir at room temperature for 12-24 hours.[2]

  • The product, 1-methyl-1H-indole-2-carbohydrazide, will precipitate out of the solution as a white solid.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Therapeutic Applications and Structure-Activity Relationships

The true power of the 1-methyl-1H-indole-2-carbohydrazide scaffold lies in its adaptability. Through judicious chemical modification, a wide array of derivatives with potent and selective biological activities have been developed.

Anticancer Activity

A significant body of research has focused on the development of 1-methyl-1H-indole-2-carbohydrazide derivatives as anticancer agents. Two primary mechanisms of action have been extensively explored: tubulin polymerization inhibition and VEGFR-2 kinase inhibition.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several derivatives of 1-methyl-1H-indole-2-carbohydrazide have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the Hydrazide: Condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes to form hydrazones is a common and effective strategy. The nature of the aromatic ring significantly influences activity.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the appended aromatic ring play a crucial role. For instance, in a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, specific substitutions on the heterocyclic rings were found to modulate cytotoxic activity.[4]

  • Halogenation: The introduction of halogen atoms, such as bromine, at specific positions on the indole ring or the appended aromatic moieties has been shown to enhance anticancer activity.[5]

Table 1: Anticancer Activity of Selected 1-Methyl-1H-indole-2-carbohydrazide Derivatives

Compound IDTarget/MechanismCell LineIC₅₀/GI₅₀/LC₅₀Reference
6i Tubulin InhibitorCOLO 205 (colon)71 nM (LC₅₀)[4]
SK-MEL-5 (melanoma)75 nM (LC₅₀)[4]
MDA-MB-435259 nM (LC₅₀)[4]
24f VEGFR-2 InhibitorHCT116 (colon)8.1 µM (GI₅₀)[6]
SW480 (colon)7.9 µM (GI₅₀)[6]
Thiophenyl 26 Tubulin InhibitorA549 (lung)0.19 µM (IC₅₀)[7]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. Certain 1-methyl-1H-indole-2-carbohydrazide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6]

Structure-Activity Relationship (SAR) Insights:

  • The overall molecular architecture that allows for optimal fitting into the ATP-binding pocket of the VEGFR-2 kinase domain is crucial.

  • Specific substitutions on the indole ring and the hydrazide-derived side chain contribute to the binding affinity and inhibitory potency. For example, compound 24f from a synthesized series showed potent activity and was found to inhibit VEGFR-2 and its downstream signaling proteins.[6]

Antimicrobial Activity

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. The 1-methyl-1H-indole-2-carbohydrazide scaffold has also shown promise in this arena. Derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of specific lipophilic groups can enhance membrane permeability and, consequently, antimicrobial efficacy.

  • The presence of certain substituents, such as halogens or nitro groups on appended aromatic rings, has been correlated with increased activity against both Gram-positive and Gram-negative bacteria.[9]

Table 2: Antimicrobial Activity of Selected Indole-2-carbohydrazide Derivatives

Compound IDOrganismMIC (µg/mL)Reference
3a Mycobacterium tuberculosis1.56[8]
3b Mycobacterium tuberculosis1.56[8]
5a Staphylococcus aureus6.25[8]
5b Candida albicans1.56[8]
5c Mycobacterium tuberculosis1.56[8]
5e Staphylococcus aureus6.25[8]
Anti-Neurodegenerative Activity

Emerging research suggests that derivatives of the 1-methyl-1H-indole-2-carbohydrazide scaffold may have potential in the treatment of neurodegenerative diseases like Alzheimer's disease. The multifaceted nature of these diseases often requires multi-target-directed ligands, and the indole scaffold is well-suited for this approach.[10]

One key target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to improved cognitive function. A series of indole-isoxazole carbohydrazides, derived from a related indole scaffold, have been shown to exhibit AChE inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights:

  • The design of molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE is a key strategy.

  • The incorporation of specific heterocyclic rings, such as isoxazole, can contribute to the desired inhibitory profile.[10]

Experimental Workflows and Methodologies

To facilitate the exploration of the 1-methyl-1H-indole-2-carbohydrazide scaffold, this section provides an overview of key experimental protocols.

Synthetic Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of the core scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation Indole2COOH Indole-2-carboxylic Acid Esterification Esterification (MeOH, H₂SO₄) Indole2COOH->Esterification MeEster Methyl 1H-indole-2-carboxylate Esterification->MeEster NMethylation N-Methylation (Me₂SO₄, K₂CO₃) MeEster->NMethylation MeMeEster Methyl 1-methyl-1H-indole-2-carboxylate NMethylation->MeMeEster Hydrazinolysis Hydrazinolysis (N₂H₄·H₂O) MeMeEster->Hydrazinolysis CoreScaffold 1-Methyl-1H-indole-2-carbohydrazide Hydrazinolysis->CoreScaffold Condensation Condensation CoreScaffold->Condensation Aldehyde Aldehydes/Ketones Aldehyde->Condensation Hydrazone Hydrazone Derivatives Condensation->Hydrazone Anticancer Anticancer Assays Hydrazone->Anticancer Antimicrobial Antimicrobial Assays Hydrazone->Antimicrobial Neuro Neurodegenerative Assays Hydrazone->Neuro

Caption: General workflow for the synthesis and derivatization of the 1-methyl-1H-indole-2-carbohydrazide scaffold for biological evaluation.

Biological Assay Protocols

This assay quantitatively measures the effect of compounds on tubulin polymerization in vitro.

  • Prepare a solution of purified tubulin (e.g., from porcine brain) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]

  • Add GTP to a final concentration of 1 mM and a fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI).[7]

  • Add the test compound at various concentrations.

  • Initiate polymerization by incubating the mixture at 37 °C.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition or enhancement of tubulin polymerization compared to a vehicle control.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable kinase buffer, ATP, and a specific substrate.[1][8]

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding the enzyme and incubate at 30 °C for a defined period (e.g., 45 minutes).[6][10]

  • Stop the reaction and measure the amount of ATP remaining in the solution using a luminescence-based reagent (e.g., Kinase-Glo®).[8][10]

  • A higher luminescent signal indicates greater inhibition of VEGFR-2 activity.

  • Calculate the IC₅₀ value of the test compound.

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[9]

  • Inoculate each well with a standardized suspension of the target microorganism.[9]

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The 1-methyl-1H-indole-2-carbohydrazide scaffold has firmly established itself as a versatile and promising starting point for the discovery of new therapeutic agents. Its straightforward synthesis, coupled with the ease of derivatization, allows for the rapid generation of compound libraries for high-throughput screening. The demonstrated efficacy of its derivatives against a range of diseases, particularly cancer, highlights its significant potential.

Future research in this area should focus on several key aspects:

  • Expansion of Therapeutic Targets: While significant progress has been made in the anticancer arena, further exploration of derivatives against other targets, such as those involved in inflammatory and viral diseases, is warranted.

  • Optimization of Pharmacokinetic Properties: A critical step in translating these promising scaffolds into clinical candidates will be the optimization of their ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms of action of the most potent derivatives will be crucial for their further development.

References

  • He, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1226-1235. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. ChemistrySelect, 8(4), e202204018. Retrieved from [Link]

  • Ghandadi, M., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 1-21. Retrieved from [Link]

  • Euraree, C., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 110, 104795. Retrieved from [Link]

  • Microbiology Society. (2009). Indole Test Protocol. Retrieved from [Link]

  • Luchini, C., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • Eren, B., et al. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C, 66(11-12), 588-592. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • He, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1226-1235. Retrieved from [Link]

  • Rungrojsakul, M., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 167-183. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 1-methyl-1H-indole-2-carbohydrazide Derivatives

Foreword The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Among the diverse array of indole-containing compounds, derivatives of 1-methyl-1H-indole-2-carbohydrazide have emerged as a particularly promising class of therapeutic agents. These molecules have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[4][5] This technical guide provides a comprehensive exploration of the potential therapeutic targets of 1-methyl-1H-indole-2-carbohydrazide derivatives, offering in-depth scientific insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

The Anticancer Potential: Targeting Cellular Proliferation and Angiogenesis

Derivatives of 1-methyl-1H-indole-2-carbohydrazide have shown significant promise as anticancer agents, primarily through their ability to disrupt fundamental cellular processes required for tumor growth and survival.[4] The key therapeutic strategies employed by these derivatives revolve around the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cancer progression.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[6] Their critical function in the formation of the mitotic spindle during cell division makes them a prime target for anticancer therapies.[7] Several derivatives of 1-methyl-1H-indole-2-carbohydrazide have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6][8]

Molecular docking studies have suggested that these derivatives often bind to the colchicine site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[6][7][9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[6][9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for evaluating the inhibitory effect of 1-methyl-1H-indole-2-carbohydrazide derivatives on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (1-methyl-1H-indole-2-carbohydrazide derivatives) dissolved in DMSO

  • Positive control (e.g., colchicine or paclitaxel)

  • 96-well microplate reader with temperature control and absorbance measurement capabilities at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in polymerization buffer on ice.

  • In a pre-chilled 96-well plate, add the desired concentrations of the test compounds and the positive control.

  • Add the tubulin solution to each well.

  • Initiate polymerization by transferring the plate to the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%).

Causality and Self-Validation: The inclusion of a known tubulin inhibitor (positive control) and a vehicle control (DMSO) is crucial for validating the assay. The dose-dependent inhibition observed with the test compounds, benchmarked against the positive control, provides strong evidence for their direct effect on tubulin polymerization.

Inhibition of Angiogenesis and Receptor Tyrosine Kinases

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis. Several indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting VEGFR-2 and its downstream signaling pathways.[10][11]

Furthermore, some derivatives have demonstrated dual inhibitory activity against both VEGFR-2 and other important oncogenic kinases like BRAFV600E, a mutation commonly found in melanoma.[10] This multi-targeted approach can offer a more effective strategy for cancer treatment by simultaneously targeting different aspects of tumor progression.

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the mechanism of action of 1-methyl-1H-indole-2-carbohydrazide derivatives in inhibiting the VEGFR-2 signaling pathway.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative Indole-2-carbohydrazide Derivative Derivative->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Cell Proliferation Survival Akt->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by indole-2-carbohydrazide derivatives.

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, derivatives of 1-methyl-1H-indole-2-carbohydrazide have also demonstrated significant potential as antimicrobial agents.[4][12] This dual activity makes them particularly attractive for the development of novel therapeutics that could potentially address the growing challenge of antimicrobial resistance.

Mechanism of Action: Targeting Essential Bacterial Enzymes

Studies have shown that certain indole-2-carbohydrazide derivatives exhibit potent activity against a range of bacteria and fungi.[3][12][13] One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes. For instance, in silico molecular docking studies have suggested that these compounds can bind to and inhibit mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the steps to assess the antimicrobial activity of 1-methyl-1H-indole-2-carbohydrazide derivatives.

Antimicrobial_Workflow start Start synthesis Synthesize & Purify Derivative Compounds start->synthesis mic_assay Perform Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_assay prepare_cultures Prepare Bacterial/Fungal Cultures prepare_cultures->mic_assay mbc_assay Perform Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic_assay->mbc_assay data_analysis Analyze Data & Determine MIC and MBC/MFC Values mbc_assay->data_analysis end End data_analysis->end

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has begun to explore the potential of indole-based compounds, including derivatives of 1-methyl-1H-indole-2-carbohydrazide, in the context of neurodegenerative diseases such as Alzheimer's disease.[5][14][15] The multifaceted nature of these disorders, involving oxidative stress, protein misfolding, and neuroinflammation, presents an opportunity for multi-target drugs.[5]

Mechanism of Action: Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16] Some indole-2-carbohydrazide derivatives have been investigated for their anticholinesterase activity, suggesting a potential role in managing the symptoms of Alzheimer's disease.[4][14]

Data Summary: Biological Activities of Selected Derivatives

The following table summarizes the reported biological activities of representative 1-methyl-1H-indole-2-carbohydrazide derivatives.

DerivativeTarget Cell Line/EnzymeActivity (IC₅₀/GI₅₀/MIC)Therapeutic AreaReference
Furanyl-phenyl-1H-indole-carbohydrazide (5b)NCI-H522GI₅₀ = 18 nMAnticancer[6]
Thiophenyl-phenyl-1H-indole-carbohydrazide (6i)COLO 205LC₅₀ = 71 nMAnticancer[6][9]
Indole-2-carbohydrazide derivative (24f)HCT116, SW480GI₅₀ = 8.1 µM, 7.9 µMAnticancer (Anti-angiogenic)[10][11]
Indole-2-carbohydrazide derivative (4j)A375 (BRAFV600E)IC₅₀ = 0.96 µMAnticancer[10]
3,5-disubstituted-indole-2-carbohydrazide (3a, 3b)M. tuberculosisMIC = 1.56–6.25 µg/mLAntimicrobial[12]
Nʹ-indolyl-4,6-dimethoxyindole-2-carbohydrazideAcetylcholinesteraseEnzyme InhibitionNeuroprotection[4]

Synthesis of 1-methyl-1H-indole-2-carbohydrazide Derivatives

The synthesis of these promising derivatives typically begins with the formation of the 1-methyl-1H-indole-2-carbohydrazide core, which can then be further modified to generate a library of compounds with diverse biological activities.[1]

General Synthetic Protocol

A common synthetic route involves the reaction of ethyl 1-methyl-1H-indole-2-carboxylate with hydrazine hydrate to form the key intermediate, 1-methyl-1H-indole-2-carbohydrazide. This intermediate can then be reacted with various aldehydes or ketones to form hydrazones, or with other electrophiles to introduce different functional groups.[1][2]

Synthetic Scheme: A Generalized Approach

The following diagram outlines a general synthetic scheme for the preparation of 1-methyl-1H-indole-2-carbohydrazide derivatives.

Synthesis_Scheme start Ethyl 1-methyl-1H-indole- 2-carboxylate intermediate 1-methyl-1H-indole- 2-carbohydrazide start->intermediate Step 1 product Derivative Library intermediate->product Step 2 reagents1 Hydrazine Hydrate reagents1->intermediate reagents2 Aldehydes/Ketones or other Electrophiles reagents2->product

Caption: General synthesis of 1-methyl-1H-indole-2-carbohydrazide derivatives.

Conclusion and Future Directions

The derivatives of 1-methyl-1H-indole-2-carbohydrazide represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their ability to target multiple key cellular processes, including cell division, angiogenesis, bacterial survival, and neurotransmission, underscores their significant potential in oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationship studies have revealed that modifications to the indole ring and the carbohydrazide moiety can significantly impact their biological activity and selectivity.[7]

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved safety profiles and efficacy in preclinical and clinical settings will be crucial for translating the therapeutic potential of this remarkable class of molecules into tangible clinical benefits.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazides and Thiazolidinyl-Indole-2-carboxamides As Potent Tubulin Polymerization Inhibitors. AMiner. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]

  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC - NIH. [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. NIH. [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. [Link]

  • Design of the target methyl indole-isoxazole carbohydrazides. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-methyl-1H-indole-2-carbohydrazide and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound 1-methyl-1H-indole-2-carbohydrazide. The in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound 1-methyl-1H-indole-2-carbohydrazide. The indole-2-carbohydrazide scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] A thorough understanding of the molecular mechanisms underpinning these activities is crucial for the strategic development of new therapeutic agents.

This document eschews a rigid template, instead adopting a logical, causality-driven approach to MoA elucidation. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring that each experimental step is self-validating and builds upon the last.

Part 1: Initial Target Landscape Assessment

The foundational step in any MoA study is to identify the primary cellular targets of the compound. Given that derivatives of the indole-2-carbohydrazide core have been shown to interact with multiple target classes, an unbiased approach is initially warranted.

1.1. Phenotypic Screening: Unveiling the Cellular Consequence

Before delving into specific molecular interactions, it is essential to characterize the compound's overall effect on cellular physiology. A high-content imaging-based phenotypic screen can provide a wealth of initial data.

Experimental Protocol: Multiparametric Phenotypic Profiling

  • Cell Line Selection: Choose a panel of cell lines relevant to the anticipated therapeutic area. For anticancer applications, a selection from the NCI-60 panel, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), is a robust starting point.[2][3] Include a non-cancerous cell line (e.g., MRC-5) to assess specificity.[3]

  • Compound Treatment: Plate cells and treat with a concentration range of 1-methyl-1H-indole-2-carbohydrazide (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.

  • Staining: Utilize a cocktail of fluorescent dyes to simultaneously label key cellular components, such as Hoechst 33342 (nuclei), MitoTracker Red CMXRos (mitochondria), Phalloidin-iFluor 488 (F-actin), and an antibody against a key cell cycle marker like phospho-histone H3.

  • High-Content Imaging and Analysis: Acquire images using an automated fluorescence microscope. Analyze the images to quantify a wide array of cellular features, including cell count, nuclear morphology (size, shape, intensity), mitochondrial texture, cytoskeletal arrangement, and cell cycle phase distribution.

Causality and Interpretation: The data from this screen will generate a "phenotypic fingerprint." For instance, an increase in nuclear size and a G2/M phase arrest might suggest an antimitotic agent, corroborating findings for similar indole derivatives that act as tubulin inhibitors.[2][4] Conversely, the appearance of large cytoplasmic vacuoles could point towards methuosis, a distinct form of cell death induced by some indole-based compounds.[1][5]

1.2. Target Deconvolution: From Phenotype to Protein

Once a primary phenotype is established, the next logical step is to identify the protein(s) with which 1-methyl-1H-indole-2-carbohydrazide directly interacts.

Experimental Workflow: Affinity-Based Target Identification

The following workflow outlines a common and effective method for target deconvolution.

G cluster_synthesis Probe Synthesis cluster_binding Binding & Elution cluster_analysis Protein Identification Compound 1-methyl-1H-indole-2-carbohydrazide Linker Attach Linker Arm Compound->Linker AffinityMatrix Immobilize on Solid Support (e.g., Sepharose beads) Linker->AffinityMatrix CellLysate Incubate with Cell Lysate AffinityMatrix->CellLysate Wash Wash Non-specific Binders CellLysate->Wash Elute Elute Bound Proteins (e.g., with excess compound) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec In-gel Digestion & LC-MS/MS SDS_PAGE->MassSpec Database Database Search & Protein Identification MassSpec->Database

Affinity-based target identification workflow.

This unbiased approach can reveal both expected and novel protein targets, providing a crucial foundation for subsequent validation studies.

Part 2: Hypothesis-Driven MoA Validation

The results from the initial screening and target identification phases will generate specific, testable hypotheses. The following section details experimental protocols to validate these hypotheses, focusing on the most probable mechanisms for an indole-2-carbohydrazide derivative based on existing literature.

Hypothesis A: The Compound is a Tubulin Polymerization Inhibitor

Several indole-based molecules are known to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[2][4]

2.1. In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, typically monitored by an increase in fluorescence of a reporter dye.

Protocol:

  • Reagents: Porcine brain tubulin (>99% pure), tubulin polymerization buffer (e.g., G-PEM), fluorescent reporter (e.g., DAPI), GTP, and positive (paclitaxel) and negative (nocodazole) controls.

  • Procedure:

    • In a 96-well plate, add tubulin polymerization buffer.

    • Add 1-methyl-1H-indole-2-carbohydrazide at various concentrations.

    • Initiate polymerization by adding GTP and tubulin.

    • Incubate at 37°C and measure fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
Nocodazole (Control)~0.3
1-methyl-1H-indole-2-carbohydrazide To be determined
Derivative 6i[2]Reported as potent
Derivative 6j[2]Reported as potent

2.2. Cellular Validation: Immunofluorescence Microscopy

Principle: To confirm that the compound affects the microtubule network in intact cells, immunofluorescence staining of the microtubule cytoskeleton is performed.

Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., HeLa or A549) on glass coverslips and treat with the compound at its GI50 concentration for a time course (e.g., 6, 12, 24 hours).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope.

Expected Outcome: Cells treated with a tubulin polymerization inhibitor will show a disrupted microtubule network, characterized by diffuse tubulin staining and a lack of the typical filamentous structures. This is often accompanied by cell rounding and mitotic arrest.[2]

Hypothesis B: The Compound is a Kinase Inhibitor (e.g., VEGFR-2)

The indole scaffold is a common feature in many kinase inhibitors. Some indole-2-carbohydrazide derivatives have been specifically shown to inhibit VEGFR-2, a key regulator of angiogenesis.[3]

2.3. In Vitro Kinase Assay

Principle: This biochemical assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase, in this case, VEGFR-2.

Protocol:

  • Assay Format: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

  • Procedure:

    • In a multi-well plate, combine recombinant VEGFR-2 enzyme, a specific substrate peptide, and ATP.

    • Add 1-methyl-1H-indole-2-carbohydrazide across a range of concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection reagent and measure the signal (luminescence or fluorescence), which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

2.4. Cellular Validation: Western Blotting for Phospho-Proteins

Principle: To confirm that the compound inhibits VEGFR-2 signaling in a cellular context, the phosphorylation status of VEGFR-2 and its downstream effectors (e.g., AKT, ERK) is assessed.

Protocol:

  • Cell Culture and Treatment: Use a cell line that expresses VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs).[3] Starve the cells and then stimulate with VEGF in the presence or absence of the test compound.

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-VEGFR-2, total VEGFR-2, phospho-AKT, total AKT, etc.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A specific VEGFR-2 inhibitor will reduce the VEGF-stimulated phosphorylation of VEGFR-2 and its downstream targets without affecting the total protein levels.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 1-methyl-1H-indole- 2-carbohydrazide Compound->VEGFR2 Inhibits Phosphorylation ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK->Proliferation

Sources

Protocols & Analytical Methods

Method

Experimental protocol for "1-methyl-1H-indole-2-carbohydrazide" synthesis

An Application Note for the Synthesis of 1-methyl-1H-indole-2-carbohydrazide Abstract This technical guide provides a detailed, two-step experimental protocol for the synthesis of 1-methyl-1H-indole-2-carbohydrazide, a v...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-methyl-1H-indole-2-carbohydrazide

Abstract

This technical guide provides a detailed, two-step experimental protocol for the synthesis of 1-methyl-1H-indole-2-carbohydrazide, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the N-methylation of commercially available methyl 1H-indole-2-carboxylate, followed by hydrazinolysis of the resulting ester. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering not only a step-by-step procedure but also expert insights into the rationale behind the chosen conditions and reagents, comprehensive safety protocols, and methods for reaction monitoring and product validation.

Introduction and Significance

1-methyl-1H-indole-2-carbohydrazide (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol ) is a key building block in the synthesis of more complex indole-based compounds[1]. The indole nucleus is a privileged scaffold in medicinal chemistry, and its carbohydrazide derivatives serve as versatile precursors for constructing a wide array of heterocyclic systems. These subsequent molecules, including hydrazones and various cyclized products like triazoles or oxadiazoles, have shown significant potential as therapeutic agents. Research indicates that derivatives of 1-methyl-1H-indole-2-carbohydrazide exhibit promising biological activities, including anticancer and antimicrobial properties[1].

This guide presents a reliable and reproducible synthetic route, designed to provide a high-purity final product suitable for further derivatization and biological screening.

Overall Synthetic Workflow

The synthesis is performed in two primary stages, starting from methyl 1H-indole-2-carboxylate:

  • N-Methylation: The indole nitrogen is methylated to produce the intermediate, methyl 1-methyl-1H-indole-2-carboxylate.

  • Hydrazinolysis: The methyl ester intermediate is converted to the final carbohydrazide product through a reaction with hydrazine hydrate.

The complete workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Part A: N-Methylation cluster_1 Part B: Hydrazinolysis Start Methyl 1H-indole-2-carboxylate Reagents_A Dimethyl Sulfate Potassium Carbonate Dry Acetone Reaction_A Reflux for 24h Reagents_A->Reaction_A Add Workup_A Quench (Ammonia soln.) Solvent Removal DCM/Water Partition Reaction_A->Workup_A Cool & Process Intermediate Methyl 1-methyl-1H-indole-2-carboxylate Workup_A->Intermediate Isolate Reagents_B Hydrazine Hydrate Ethanol Reaction_B Stir at Room Temp. Reagents_B->Reaction_B Add Workup_B Precipitation Filtration & Washing Reaction_B->Workup_B Induce FinalProduct 1-methyl-1H-indole-2-carbohydrazide Workup_B->FinalProduct Isolate

Caption: Synthetic workflow for 1-methyl-1H-indole-2-carbohydrazide.

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS NumberMolecular FormulaPurity/GradeSupplier Example
Methyl 1H-indole-2-carboxylate16732-57-3C₁₀H₉NO₂≥98%Sigma-Aldrich
Dimethyl Sulfate77-78-1C₂H₆O₄S≥99%Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7K₂CO₃≥99%Fisher Scientific
Acetone (dry)67-64-1C₃H₆OAnhydrous, ≥99.5%Fisher Scientific
5% Ammonia Solution1336-21-6NH₄OHACS GradeVWR
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeVWR
Hydrazine Hydrate7803-57-8H₆N₂O80% solution in waterSigma-Aldrich
Ethanol64-17-5C₂H₅OH200 Proof, AbsoluteFisher Scientific
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄Laboratory GradeVWR
Equipment
  • Round-bottom flasks (50 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • UV lamp for TLC visualization

Detailed Experimental Protocol

Part A: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

This procedure is adapted from established methods for the N-alkylation of indoles[2].

Rationale: The hydrogen on the indole nitrogen is weakly acidic and can be removed by a suitable base, like potassium carbonate. The resulting indolide anion acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to form the N-methylated product. Dry acetone is used as a polar aprotic solvent, which effectively dissolves the reactants but does not interfere with the nucleophilic substitution.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 1H-indole-2-carboxylate (5.0 g, 28.5 mmol), anhydrous potassium carbonate (10.4 g, 75.2 mmol), and dry acetone (200 mL).

  • Addition of Methylating Agent: While stirring the suspension, carefully add dimethyl sulfate (9 mL, 95.0 mmol) to the flask. (CAUTION: See Safety Section 5) .

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product spot should have a higher Rf value than the starting material.

  • Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully add 50 mL of 5% aqueous ammonia solution and stir the mixture for 2 hours. This step is crucial to quench and decompose any unreacted dimethyl sulfate.

  • Work-up and Isolation:

    • Remove the acetone solvent using a rotary evaporator.

    • Partition the remaining residue between dichloromethane (100 mL) and water (100 mL) in a separatory funnel.

    • Separate the layers and extract the aqueous layer with an additional portion of dichloromethane (50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting white solid, methyl 1-methyl-1H-indole-2-carboxylate, is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel[2]. The expected yield is approximately 5.4 g (quant. yield ~99%).

Part B: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

This step employs hydrazinolysis, a standard method for converting esters to hydrazides[1][3].

Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol as a leaving group to form the stable carbohydrazide product[1]. Ethanol is an excellent solvent as it dissolves the ester and is miscible with aqueous hydrazine hydrate.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the methyl 1-methyl-1H-indole-2-carboxylate (5.4 g, ~28.5 mmol) obtained from Part A in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition of Hydrazine: While stirring, add 80% hydrazine hydrate (~8.9 mL, ~142.5 mmol) dropwise to the solution. (CAUTION: See Safety Section 5) .

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting ester spot disappears. Typically, a white precipitate of the product will begin to form[1][3]. The reaction is often complete within 6-12 hours.

  • Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water, followed by cold ethanol, to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the collected solid under vacuum to afford 1-methyl-1H-indole-2-carbohydrazide as a pure white solid. The expected yield is typically high.

Safety Precautions and Hazard Management

This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl Sulfate: EXTREMELY HAZARDOUS. It is a potent alkylating agent and a suspected carcinogen. It is toxic, corrosive, and can be absorbed through the skin, causing severe delayed reactions. Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles. Work exclusively in a fume hood. Have an ammonia solution ready for decontamination of spills.

  • Hydrazine Hydrate: TOXIC and CORROSIVE. It is a suspected carcinogen and can cause severe skin burns and eye damage. Avoid inhalation of vapors. Handle with appropriate gloves, lab coat, and safety goggles in a fume hood[4].

  • Solvents: Dichloromethane is a suspected carcinogen. Acetone and ethanol are flammable. Avoid open flames and ensure proper ventilation.

Characterization and Validation

The identity and purity of the final product, 1-methyl-1H-indole-2-carbohydrazide (CAS 56809-86-0), should be confirmed using standard analytical techniques:

  • Melting Point (m.p.): Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by identifying characteristic proton and carbon signals. The ¹H NMR should show a singlet for the N-methyl group (~4.1 ppm), aromatic protons, and signals for the -NHNH₂ group.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Confirm the molecular weight (189.21 g/mol ) by observing the molecular ion peak [M+H]⁺ at m/z 190.21[1].

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Ghavipanjeh, F., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17(1), 84. Available at: [Link]

  • Fathalla, O. A., et al. (2015). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 10(5), 369–381. Available at: [Link]

  • Gadaginamath, G. S., & Donawade, D. S. (2005). Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles. Indian Journal of Chemistry - Section B, 44(1), 148-153. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 1-methyl-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-methyl-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-methyl-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its derivatives have shown promise as potential anticancer and antimicrobial agents.[1] The biological activity of these synthesized compounds is intrinsically linked to their purity. Therefore, robust and efficient purification of 1-methyl-1H-indole-2-carbohydrazide is a critical step in the drug discovery and development pipeline.

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-methyl-1H-indole-2-carbohydrazide. We will delve into the mechanistic principles behind three primary purification techniques: recrystallization, column chromatography, and acid-base extraction . The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both purity and yield.

Understanding the Molecule and Potential Impurities

The standard synthesis of 1-methyl-1H-indole-2-carbohydrazide involves the hydrazinolysis of methyl 1-methyl-1H-indole-2-carboxylate.[1] This reaction typically uses an excess of hydrazine hydrate in a solvent like ethanol.

Typical Reaction Scheme:

Based on this, the primary impurities in the crude product are likely to be:

  • Unreacted Starting Material: Methyl 1-methyl-1H-indole-2-carboxylate

  • Excess Reagent: Hydrazine hydrate

  • Side Products: Potential products from side reactions, though generally minimal in this specific conversion.

The purification strategies outlined below are designed to effectively remove these impurities.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Causality of Solvent Selection

The choice of solvent is paramount for successful recrystallization. For 1-methyl-1H-indole-2-carbohydrazide, a moderately polar compound, polar protic solvents are often a good starting point. The synthesis often results in the product precipitating from an ethanol solution upon the addition of water, indicating that a mixed solvent system of ethanol and water is highly suitable.[2] Ethanol alone is also a viable option.

Solvent Suitability Profile (Predicted):

SolventPolarityExpected Solubility of 1-methyl-1H-indole-2-carbohydrazideRationale
Water HighLow at RT, Moderate when hotThe carbohydrazide moiety imparts some water solubility, but the indole ring limits it.
Ethanol HighModerate at RT, High when hotGood balance of polarity to dissolve the compound when heated.
Methanol HighModerate at RT, High when hotSimilar to ethanol, may offer slightly different solubility characteristics.
Ethyl Acetate MediumLow to ModerateCan be a good solvent for less polar impurities.
Hexane/Heptane LowVery LowUseful as an anti-solvent or for washing to remove non-polar impurities.
Protocol for Recrystallization from Ethanol/Water

This protocol is designed to maximize yield and purity.

Materials:

  • Crude 1-methyl-1H-indole-2-carbohydrazide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 1-methyl-1H-indole-2-carbohydrazide in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding hot ethanol portion-wise until the solid is fully dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached.

  • Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Technique 2: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. The choice of stationary phase and mobile phase is critical for achieving good separation.

Rationale for Stationary and Mobile Phase Selection

For a moderately polar compound like 1-methyl-1H-indole-2-carbohydrazide, standard silica gel is a suitable stationary phase. The mobile phase should be of a polarity that allows the target compound to have a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate for optimal separation. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly employed for indole derivatives.

Chromatography System Parameters:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the target compound.
Elution Profile Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.This gradient ensures good separation from both less polar and more polar impurities.
Protocol for Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of 1-methyl-1H-indole-2-carbohydrazide.

Materials:

  • Crude 1-methyl-1H-indole-2-carbohydrazide

  • Silica Gel

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-methyl-1H-indole-2-carbohydrazide.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel in Hexane load_sample Load Crude Sample (adsorbed on silica) pack_column->load_sample start_elution Start Elution with Low Polarity Solvent load_sample->start_elution gradient Gradually Increase Ethyl Acetate % start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product G cluster_extraction Acidic Extraction cluster_isolation Product Isolation start Crude Product in Organic Solvent add_acid Add 1M HCl Shake & Separate start->add_acid organic_layer Organic Layer: Neutral Impurities (e.g., Starting Ester) add_acid->organic_layer Remains aqueous_layer Aqueous Layer: Protonated Product (Water Soluble Salt) add_acid->aqueous_layer Extracts basify Add 1M NaOH to Aqueous Layer aqueous_layer->basify precipitate Product Precipitates basify->precipitate filtrate Filter & Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Sources

Method

Application Notes and Protocols for 1-methyl-1H-indole-2-carbohydrazide in Anticancer Research

For: Researchers, scientists, and drug development professionals in oncology. Introduction: The Promise of the Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] In oncology, indole derivatives have emerged as a privileged scaffold, demonstrating a wide array of anticancer activities.[1][2] These compounds can modulate various cellular pathways critical for cancer cell survival and proliferation, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tubulin and protein kinases.[2][3]

This document provides a detailed guide to the research applications of 1-methyl-1H-indole-2-carbohydrazide , a key intermediate and a representative member of the indole-2-carbohydrazide family. While specific anticancer data for this exact molecule is emerging, extensive research on its derivatives highlights the immense potential of this chemical class. These notes will therefore focus on the broader capabilities of the indole-2-carbohydrazide scaffold, using 1-methyl-1H-indole-2-carbohydrazide as a foundational structure for derivatization and as a subject for preliminary anticancer screening.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
CAS Number56809-86-0
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, DMF, and alcohols

Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is typically achieved through a two-step process starting from indole-2-carboxylic acid. The general synthetic route is outlined below:

Synthesis A Indole-2-carboxylic acid B Methyl 1-methyl-1H-indole-2-carboxylate A->B 1. Methylation (e.g., MeI, K₂CO₃) 2. Esterification (e.g., SOCl₂, MeOH) C 1-methyl-1H-indole-2-carbohydrazide B->C Hydrazinolysis (e.g., Hydrazine hydrate, EtOH)

Caption: General synthetic scheme for 1-methyl-1H-indole-2-carbohydrazide.

Anticipated Anticancer Mechanisms of Action

Based on studies of its close derivatives, 1-methyl-1H-indole-2-carbohydrazide is hypothesized to exert its anticancer effects through several key mechanisms. Researchers investigating this compound should consider exploring the following pathways:

Induction of Apoptosis

Many indole-2-carbohydrazide derivatives are potent inducers of apoptosis.[4][5] The proposed mechanism often involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Compound Indole-2-carbohydrazide Derivative Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Compound->Bcl2 Inhibition BaxBak Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore formation CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by indole-2-carbohydrazide derivatives.

Cell Cycle Arrest

Derivatives of indole-2-carbohydrazide have been shown to cause cell cycle arrest, particularly at the G2/M phase.[3][6] This is often linked to the disruption of microtubule dynamics, a mechanism shared by established anticancer agents.

Inhibition of Angiogenesis

Certain derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

Quantitative Data from Representative Indole-2-Carbohydrazide Derivatives

While specific IC₅₀ values for 1-methyl-1H-indole-2-carbohydrazide are not widely published, the following table summarizes the cytotoxic activity of some of its derivatives to illustrate the potential of this chemical class.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1T47D (Breast)0.9[4]
Derivative 2HepG-2 (Liver)Potent Activity[6]
Derivative 3BGC823 (Gastric)Potent Activity[6]
Derivative 4COLO 205 (Colon)0.071 (LC₅₀)[3]
Derivative 5MDA-MB-231 (Breast)4.13[3]

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of 1-methyl-1H-indole-2-carbohydrazide and its derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with compound (various concentrations) A->B C 3. Incubate for 24-72h B->C D 4. Add MTT reagent (incubate 2-4h) C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Read absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 1-methyl-1H-indole-2-carbohydrazide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 1-methyl-1H-indole-2-carbohydrazide in culture medium. Replace the old medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with 1-methyl-1H-indole-2-carbohydrazide at the desired concentration (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

CellCycle_Workflow A 1. Treat cells with compound B 2. Harvest and fix cells in cold ethanol A->B C 3. Wash and resuspend in PBS B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Ice-cold 70% ethanol[14]

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A)[15][16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[14]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

1-methyl-1H-indole-2-carbohydrazide represents a valuable starting point for anticancer research. The protocols and mechanistic insights provided here offer a robust framework for its initial evaluation. Further research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR) and to optimize potency and selectivity. Advanced studies could include in vivo efficacy in animal models and detailed target deconvolution to fully elucidate the molecular mechanisms of this promising class of compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of compound 1d in tumor cells expressing mutant p53 and in.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • PubMed. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link]

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Assays Using 1-methyl-1H-indole-2-carbohydrazide

Introduction: The Therapeutic Potential of Indole-Based Compounds The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-Based Compounds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties. Within this diverse chemical family, indole-2-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents. The incorporation of a carbohydrazide moiety at the 2-position of the indole ring has been shown to be a key pharmacophore for potent antimicrobial effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 1-methyl-1H-indole-2-carbohydrazide , in antimicrobial assays. While the broader class of indole-2-carbohydrazides has shown significant antimicrobial potential, the N-methylation at the 1-position of the indole ring may influence the compound's lipophilicity and interaction with microbial targets, making its specific evaluation crucial.

Recent studies on related indole-2-carbohydrazide derivatives have reported promising minimum inhibitory concentration (MIC) values against a range of pathogenic microbes, including Staphylococcus aureus, Escherichia coli, and various fungal species, with some derivatives exhibiting MICs in the low microgram per milliliter range (1.56–6.25 µg/mL)[1]. The proposed mechanism of action for some hydrazone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication[2][3]. This specific targeting of a bacterial enzyme underscores the therapeutic potential of this class of compounds.

These application notes are designed to provide both the scientific rationale and detailed, step-by-step protocols for evaluating the antimicrobial efficacy of 1-methyl-1H-indole-2-carbohydrazide. The methodologies described herein are based on established standards, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.

Scientific Rationale: Why Test 1-methyl-1H-indole-2-carbohydrazide?

The investigation into the antimicrobial properties of 1-methyl-1H-indole-2-carbohydrazide is underpinned by a strong scientific foundation. The indole nucleus itself is a key component in molecules that can disrupt microbial processes. The addition of the carbohydrazide group provides a versatile scaffold that can be further modified to enhance activity and spectrum.

The N-methylation of the indole ring is a critical structural modification. It can impact the molecule's electronic properties and steric hindrance, which in turn can affect its binding affinity to microbial targets. Furthermore, N-substitution on the indole ring has been shown to modulate the antimicrobial and antifungal effects of indole derivatives[4]. Therefore, the systematic evaluation of the 1-methyl derivative is a logical step in exploring the structure-activity relationship of indole-2-carbohydrazides.

The primary objectives of the antimicrobial assays outlined in this guide are to:

  • Determine the spectrum of activity: To identify which pathogenic bacteria and fungi are susceptible to the compound.

  • Quantify the potency: To establish the minimum concentration of the compound required to inhibit microbial growth (Minimum Inhibitory Concentration - MIC) and to kill the microbes (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC).

  • Provide a basis for further development: The data generated will be crucial for lead optimization, mechanism of action studies, and preclinical development.

Part 1: Initial Screening of Antimicrobial Activity using Agar Well Diffusion

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound. It is a qualitative or semi-quantitative assay that provides a visual indication of a compound's ability to inhibit microbial growth.

Principle

A standardized microbial inoculum is uniformly spread on the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound (1-methyl-1H-indole-2-carbohydrazide) is added to the wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is active against the test microorganism, a clear zone of inhibition will appear around the well where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) pour_plates Pour MHA into sterile Petri dishes prep_media->pour_plates prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate MHA plates with standardized inoculum prep_inoculum->inoculate prep_compound Prepare stock solution of 1-methyl-1H-indole-2-carbohydrazide in DMSO add_compound Add test compound solution and controls to wells prep_compound->add_compound pour_plates->inoculate create_wells Create wells (6-8 mm) in the agar inoculate->create_wells create_wells->add_compound incubate Incubate plates at 37°C for 18-24 hours add_compound->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • 1-methyl-1H-indole-2-carbohydrazide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C for bacteria, 25-30°C for fungi)

Procedure:

  • Preparation of Media and Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the agar to 45-50°C and pour approximately 20-25 mL into each sterile Petri dish to a uniform depth of about 4 mm.

    • Allow the plates to solidify at room temperature.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each swabbing to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of 1-methyl-1H-indole-2-carbohydrazide in sterile DMSO (e.g., 1 mg/mL). Further dilutions can be made in sterile broth or water.

    • Prepare solutions of the positive control antibiotic at a known effective concentration.

    • Use sterile DMSO as the negative control.

  • Assay Performance:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated agar plates.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

    • Ensure the solutions do not overflow from the wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungal growth (e.g., 25-30°C for 24-48 hours).

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A zone of inhibition around the well containing the test compound indicates antimicrobial activity. The negative control (DMSO) should show no zone of inhibition.

Data Presentation: Agar Well Diffusion Results

Test MicroorganismCompound (Concentration)Zone of Inhibition (mm)Positive Control (Concentration)Zone of Inhibition (mm)
S. aureus ATCC 259231-methyl-1H-indole-2-carbohydrazide (e.g., 100 µg/mL)Record valueCiprofloxacin (e.g., 5 µg/mL)Record value
E. coli ATCC 259221-methyl-1H-indole-2-carbohydrazide (e.g., 100 µg/mL)Record valueCiprofloxacin (e.g., 5 µg/mL)Record value
C. albicans ATCC 102311-methyl-1H-indole-2-carbohydrazide (e.g., 100 µg/mL)Record valueFluconazole (e.g., 25 µg/mL)Record value

Part 2: Quantitative Determination of Antimicrobial Activity

Following a positive result in the initial screening, a quantitative assessment of the compound's antimicrobial activity is essential. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

Principle

Serial dilutions of 1-methyl-1H-indole-2-carbohydrazide are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound in a well with no visible growth is recorded as the MIC.

Experimental Workflow: Broth Microdilution for MIC

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare stock solution of 1-methyl-1H-indole-2-carbohydrazide serial_dilute Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilute prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized microbial inoculum add_inoculum Inoculate each well with standardized inoculum prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include sterility and growth controls incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol: Broth Microdilution (Following CLSI Guidelines)

Materials:

  • 1-methyl-1H-indole-2-carbohydrazide

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline or broth for inoculum preparation

  • Bacterial and fungal strains (as previously listed)

  • Positive control antibiotics

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-methyl-1H-indole-2-carbohydrazide in DMSO.

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound at twice the desired highest final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of the Microtiter Plate:

    • Inoculate wells 1 through 11 with 100 µL of the standardized inoculum. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: Representative MIC Values

Test MicroorganismCompoundRepresentative MIC Range (µg/mL)
S. aureus ATCC 259231-methyl-1H-indole-2-carbohydrazidee.g., 4 - 16
E. coli ATCC 259221-methyl-1H-indole-2-carbohydrazidee.g., 8 - 32
P. aeruginosa ATCC 278531-methyl-1H-indole-2-carbohydrazidee.g., 16 - 64
C. albicans ATCC 102311-methyl-1H-indole-2-carbohydrazidee.g., 8 - 32

Note: The above values are hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a crucial follow-up to the MIC determination to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle

Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted. The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Detailed Protocol: MBC/MFC Determination

Procedure:

  • Following MIC Determination:

    • From the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth, take a 10 µL aliquot.

  • Subculturing:

    • Spot-plate the 10 µL aliquot onto a fresh, sterile MHA plate (or other suitable agar).

    • Also, plate a 10 µL aliquot from the growth control well (after appropriate dilution) to determine the initial CFU/mL.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism to allow for colony formation.

  • Data Analysis:

    • Count the number of colonies on each spot.

    • The MBC/MFC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of 1-methyl-1H-indole-2-carbohydrazide. By following these standardized methods, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency.

Positive results from these assays will pave the way for further investigations, including:

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of the compound.

  • Time-Kill Kinetic Assays: To understand the dynamics of microbial killing over time.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of infection.

  • Toxicity and Safety Profiling: To assess the compound's suitability for further drug development.

The exploration of novel antimicrobial agents is of paramount importance in the face of rising antimicrobial resistance. The indole-2-carbohydrazide scaffold represents a promising starting point for the development of new and effective therapies.

References

  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. ResearchGate. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

Sources

Method

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Efficacy Testing of 1-methyl-1H-indole-2-carbohydrazide

Introduction: The Therapeutic Potential of the Indole Scaffold The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of pharmacological activities.[1] Derivatives of indole, including indole-2-carbohydrazides, have garnered significant attention for their potential as anticancer agents.[2][3][4] The compound 1-methyl-1H-indole-2-carbohydrazide (Molecular Formula: C₁₀H₁₁N₃O) belongs to this promising class.[2] Research into its derivatives suggests potent biological activities, primarily through mechanisms that disrupt fundamental cellular processes required for tumor growth, such as cell division and survival signaling.[1][2][5][6]

This guide provides a suite of robust, validated cell-based assays designed to comprehensively evaluate the efficacy of 1-methyl-1H-indole-2-carbohydrazide and its analogs. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions; it delves into the causality behind experimental choices, outlines self-validating systems with appropriate controls, and provides a strategic workflow for progressing from broad phenotypic screening to specific mechanistic validation.

Section 1: Foundational Screening: Assessing Cytotoxicity and Viability

The initial and most critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[7] These foundational assays quantify the compound's ability to either kill cells (cytotoxicity) or inhibit their growth (cytostasis), providing a quantitative measure of potency, typically expressed as a half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).

Principle of Tetrazolium-Based Viability Assays

Colorimetric assays using tetrazolium salts like MTT or XTT are the gold standard for high-throughput screening.[8][9] The core principle relies on the activity of mitochondrial dehydrogenases in metabolically active, viable cells.[8][10] These enzymes reduce the tetrazolium salt to a colored formazan product, and the intensity of this color is directly proportional to the number of living cells.[8]

While both MTT and XTT assays are common, the XTT assay is often preferred for its streamlined workflow.[11] The formazan product of MTT is an insoluble crystal requiring an additional solubilization step, whereas the XTT formazan product is water-soluble, allowing for direct measurement and reducing potential errors.[8][11]

Comparative Overview: MTT vs. XTT
FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)Rationale for Selection
Formazan Product Insoluble purple crystalsWater-soluble orange dyeXTT eliminates the need for a solubilization step, reducing handling and potential for error.[8][11]
Workflow Requires a solubilization step (e.g., with DMSO or SDS).[9]"Add-and-read" format; no solubilization needed.[9][11]The simpler XTT workflow is more efficient and better suited for high-throughput screening.[11]
Sensitivity HighGenerally comparable or higher sensitivityXTT often provides a higher dynamic range.[12]
Endpoint Endpoint only (cells are lysed)Allows for kinetic monitoring (non-lytic)The non-lytic nature of XTT can be advantageous for time-course studies.
Experimental Workflow: Foundational Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: XTT Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Adherence seed->incubate1 prep_cpd Prepare Serial Dilutions of Compound incubate1->prep_cpd treat Add Compound Dilutions to Cells prep_cpd->treat incubate2 Incubate for 48-72h treat->incubate2 add_xtt Add Activated XTT Reagent incubate2->add_xtt incubate3 Incubate 2-4h at 37°C add_xtt->incubate3 read Measure Absorbance (450-500 nm) incubate3->read analyze Calculate % Viability vs. Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining compound IC50 via XTT assay.

Protocol: XTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer)[1]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 1-methyl-1H-indole-2-carbohydrazide (stock solution in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at ~475 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5x10⁴ cells/mL (optimization may be required based on cell line growth rate).

    • Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of 1-methyl-1H-indole-2-carbohydrazide in complete medium from your DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Addition:

    • Prior to the end of incubation, thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well, including controls.[8]

    • Gently swirl the plate to mix.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader.

    • Measure the absorbance at a wavelength between 450-500 nm.[8] Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "blank" wells from all other readings.

    • Calculate the percent viability for each compound concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Section 2: Primary Mechanistic Assays

Once the cytotoxic or cytostatic activity of 1-methyl-1H-indole-2-carbohydrazide is confirmed, the next logical step is to investigate how it works. Based on published data for similar indole-based compounds, the most probable mechanisms involve disruption of the cell cycle via tubulin inhibition, leading to programmed cell death (apoptosis).[1][2][5][13]

2.1. Cell Cycle Analysis by Flow Cytometry

Principle: Tubulin is a critical component of the mitotic spindle, which ensures the proper segregation of chromosomes during mitosis.[1] Compounds that interfere with tubulin dynamics (either by inhibiting polymerization or stabilizing microtubules) activate the spindle assembly checkpoint, leading to cell cycle arrest in the G2 or M phase (G2/M).[1][5] Flow cytometry can quantify the DNA content of individual cells within a population.[14][15] By staining cells with a fluorescent DNA-binding dye like Propidium Iodide (PI), we can generate a histogram that distinguishes cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).[15][16] Treatment with a tubulin inhibitor is expected to cause a significant accumulation of cells in the G2/M peak.

G Cell Cycle Progression and G2/M Arrest cluster_checkpoint Spindle Assembly Checkpoint G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 p1 inhibitor Tubulin Inhibitor (e.g., Indole-2-carbohydrazide) inhibitor->M Disrupts Microtubules

Caption: Tubulin inhibitors disrupt mitosis, causing G2/M arrest.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with 1-methyl-1H-indole-2-carbohydrazide (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle for 24 hours.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 70% Ethanol, ice-cold (for fixation).

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvest:

    • Harvest both adherent and floating cells to ensure apoptotic cells are included. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Use linear fluorescence scaling for DNA content.

    • Create a histogram of fluorescence intensity (DNA content).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

    • Look for an increase in the G2/M population and a potential decrease in the G1 population in compound-treated samples compared to the vehicle control.

2.2. Quantifying Apoptosis Induction

Principle: Prolonged cell cycle arrest or significant cellular damage often triggers apoptosis, a form of programmed cell death.[2] Key hallmarks of apoptosis include the activation of a cascade of cysteine proteases called caspases (particularly effector caspases-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.[17]

  • Caspase-Glo® 3/7 Assay: A sensitive, luminescence-based assay that measures the activity of caspases-3 and -7. The reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal proportional to caspase activity.[17]

  • RealTime-Glo™ Annexin V Assay: This assay allows for kinetic monitoring of apoptosis. It uses two Annexin V proteins fused to complementary subunits of a luciferase.[18][19] In the presence of exposed PS on apoptotic cells, the Annexin V proteins are brought into close proximity, allowing the luciferase subunits to combine and generate a luminescent signal.[18][20]

G cluster_pathways Apoptotic Signaling cluster_assays Detection Assays intrinsic Intrinsic Pathway (Mitochondrial Stress) casp9 Caspase-9 intrinsic->casp9 extrinsic Extrinsic Pathway (Death Receptors) casp8 Caspase-8 extrinsic->casp8 executioner Executioner Caspases (Caspase-3, -7) casp8->executioner casp9->executioner ps Phosphatidylserine (PS) Exposure executioner->ps Cleaves Cellular Substrates blebbing Membrane Blebbing executioner->blebbing Cleaves Cellular Substrates dna_frag DNA Fragmentation executioner->dna_frag Cleaves Cellular Substrates caspase_assay Caspase-Glo 3/7 Assay caspase_assay->executioner annexin_assay Annexin V Assay annexin_assay->ps

Caption: Key events in apoptosis and their detection methods.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded in a white-walled, 96-well plate and treated with the compound as in the viability assay.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Plate Setup: Seed and treat cells in a white-walled plate suitable for luminescence. Include vehicle controls and "no-cell" background controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background reading from all measurements. Plot the relative luminescence units (RLU) against compound concentration. An increase in luminescence indicates activation of apoptosis.

2.3. Target Validation: In Vitro Tubulin Polymerization Assay

Principle: To directly confirm that 1-methyl-1H-indole-2-carbohydrazide targets tubulin, an in vitro biochemical assay is essential.[21] This cell-free assay uses purified tubulin protein. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[21] The formation of microtubules can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules.[21][22] An inhibitor will reduce the rate and extent of fluorescence increase, while a stabilizer (like Paclitaxel) will enhance it.[21][22]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter).[22]

  • 1-methyl-1H-indole-2-carbohydrazide.

  • Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer).

  • Negative Control: Vehicle (DMSO).

  • Black, 96-well assay plate.

  • Fluorescence microplate reader with temperature control (37°C).

Procedure:

  • Preparation:

    • Pre-warm the plate reader to 37°C.

    • Thaw all reagents on ice.

    • Prepare 10x stocks of the test compound and controls in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • Prepare the tubulin reaction mix on ice according to the manufacturer's protocol, typically to a final tubulin concentration of 2 mg/mL in buffer supplemented with GTP and the fluorescent reporter.[21]

    • In the pre-chilled 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

    • Immediately place the plate in the pre-warmed 37°C plate reader.

    • Measure fluorescence intensity every 60 seconds for 60-90 minutes (Excitation/Emission wavelengths as specified by the reporter dye).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the polymerization curve of the test compound to the vehicle control. Key parameters to analyze include the initial lag phase (nucleation), the maximum polymerization rate (Vmax), and the final plateau height (extent of polymerization).[21]

Section 3: Advanced Mechanistic Probing: NF-κB Signaling

Beyond cell cycle and apoptosis, indole derivatives can modulate other critical cancer-related pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[23][24] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[24] Assessing the impact of 1-methyl-1H-indole-2-carbohydrazide on this pathway can provide deeper insights into its mechanism of action.

Principle of NF-κB (p65) Translocation Assay: In most unstimulated cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[23][25] Upon stimulation by signals like the cytokine TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[23] This unmasks a nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus, where it binds DNA and activates target gene transcription.[26] This cytoplasmic-to-nuclear translocation of the p65 subunit can be visualized and quantified using immunofluorescence and high-content imaging.[26]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Signal Cascade tnfa TNF-α tnfa->tnfr ikb_p65_p50 IκB-p65/p50 Complex ikk->ikb_p65_p50 Phosphorylation ikb IκB p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation ikb_p P-IκB proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination proteasome->ikb Degradation of IκB ikb_p65_p50->ikk Activation ikb_p65_p50->p65_p50 Release dna Target Gene Transcription p65_p50_nuc->dna inhibitor Potential Inhibition by Compound inhibitor->ikk

Caption: The canonical NF-κB signaling pathway.

Protocol: High-Content Imaging of NF-κB Translocation

Materials:

  • Cells seeded in a 96-well imaging plate (e.g., HeLa or A549).

  • Stimulant: TNF-α (e.g., 10 ng/mL).

  • Test Compound: 1-methyl-1H-indole-2-carbohydrazide.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-NF-κB p65.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI or Hoechst 33342.

  • High-Content Imaging System.

Procedure:

  • Seeding and Treatment: Seed cells in an imaging plate and allow them to attach overnight. Pre-treat cells with the test compound or vehicle for 1-2 hours.

  • Stimulation: Add TNF-α to the wells to stimulate NF-κB translocation. Incubate for 30-60 minutes.

  • Fix and Permeabilize:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-p65 primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescent secondary antibody and a nuclear counterstain for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images on a high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and p65 (Alexa Fluor 488) channels.

    • Use image analysis software to define nuclear and cytoplasmic compartments based on the DAPI stain.

    • Quantify the fluorescence intensity of p65 in both compartments for each cell.

    • Calculate a nuclear-to-cytoplasmic intensity ratio. An effective inhibitor will prevent the TNF-α-induced increase in this ratio.

Summary and Strategic Workflow

Evaluating the efficacy of a novel compound like 1-methyl-1H-indole-2-carbohydrazide requires a multi-faceted, hierarchical approach. By progressing from broad phenotypic assays to specific target-based and pathway analyses, researchers can build a comprehensive profile of the compound's biological activity. This structured approach ensures that resources are used efficiently and that the resulting data provides a clear, mechanistically-grounded understanding of the compound's therapeutic potential.

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  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 326. Retrieved from [Link]

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  • Wong, M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (134), 57321. Retrieved from [Link]

  • Miftakhova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Retrieved from [Link]

  • Lim, Y. Y., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 115, 105199. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. RayBiotech. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Retrieved from [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 428-440. Retrieved from [Link]

  • O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports, 8(1), 17386. Retrieved from [Link]

  • Zhou, H., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1226-1235. Retrieved from [Link]

  • Zhu, L., et al. (2006). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 16(16), 4333-4338. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 806-817. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 27(4), 821-827. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3739. Retrieved from [Link]

  • ResearchGate. (n.d.). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff's Base Derivatives as Cyclooxygenase Inhibitors. ResearchGate. Retrieved from [Link]

  • Gbaj, A. M., et al. (2020). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors. Lupine Online Journal of Medical Sciences, 4(2). Retrieved from [Link]

  • Gholibegloo, E., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 9713. Retrieved from [Link]

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Application

Application Notes and Protocols for the Study of 1-methyl-1H-indole-2-carbohydrazide in Anticholinesterase Activity

Introduction: The Therapeutic Potential of Indole-Based Cholinesterase Inhibitors The global health landscape is increasingly challenged by the prevalence of neurodegenerative disorders, with Alzheimer's disease (AD) bei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-Based Cholinesterase Inhibitors

The global health landscape is increasingly challenged by the prevalence of neurodegenerative disorders, with Alzheimer's disease (AD) being the most common form of dementia. A key pathological hallmark of AD is the decline in acetylcholine (ACh), a vital neurotransmitter for memory and learning. The cholinergic hypothesis posits that inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can elevate ACh levels in the brain, offering a therapeutic strategy for managing AD symptoms.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potential cholinesterase inhibitors. The unique electronic and structural features of the indole ring allow for critical interactions with the active sites of cholinesterase enzymes.[2] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in silico analysis of 1-methyl-1H-indole-2-carbohydrazide , a representative indole derivative, for its potential anticholinesterase activity. While many studies have focused on more complex indole-hydrazone derivatives, the foundational carbohydrazide scaffold serves as a crucial starting point for inhibitor design and discovery.[3][4]

This guide is designed to provide both the "how" and the "why" behind the experimental procedures, empowering researchers to not only execute the protocols but also to understand the underlying scientific principles and make informed decisions in their drug discovery endeavors.

Part 1: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is a two-step process commencing from the commercially available methyl 1H-indole-2-carboxylate. The procedure involves an initial N-methylation followed by hydrazinolysis.

Step 1: Synthesis of methyl 1-methyl-1H-indole-2-carboxylate

This step introduces the methyl group onto the indole nitrogen. A common and effective method utilizes a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methylating agent like dimethyl sulfate or methyl iodide.[5]

Protocol 1: N-methylation of methyl 1H-indole-2-carboxylate

  • Reagents and Materials:

    • Methyl 1H-indole-2-carboxylate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Acetone, dry

    • Ammonia solution (5%)

    • Dichloromethane (CH₂Cl₂)

    • Water, deionized

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in dry acetone, add dimethyl sulfate (1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and add 5% ammonia solution to quench any unreacted dimethyl sulfate. Stir for 2 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 1-methyl-1H-indole-2-carboxylate.[5]

Step 2: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The final step is the conversion of the methyl ester to the corresponding carbohydrazide via hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the ester carbonyl group.

Protocol 2: Hydrazinolysis of methyl 1-methyl-1H-indole-2-carboxylate

  • Reagents and Materials:

    • Methyl 1-methyl-1H-indole-2-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O), 80-99%

    • Ethanol or Methanol

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 6-12 hours. The formation of a white precipitate indicates product formation.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Upon completion, add water to the reaction mixture to precipitate the product completely.

    • Collect the white precipitate of 1-methyl-1H-indole-2-carbohydrazide by filtration.

    • Wash the precipitate with cold ethanol or water and dry under vacuum. The product is often of high purity and may not require further purification.

Synthesis_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Hydrazinolysis start_material Methyl 1H-indole-2-carboxylate reagents1 K₂CO₃, (CH₃)₂SO₄ in Acetone start_material->reagents1 intermediate Methyl 1-methyl-1H-indole-2-carboxylate reagents1->intermediate reagents2 Hydrazine Hydrate in Ethanol intermediate->reagents2 final_product 1-methyl-1H-indole-2-carbohydrazide reagents2->final_product Ellman_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCh Acetylthiocholine (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB²⁻ (Yellow Product) Absorbance at 412 nm DTNB->TNB

Caption: Principle of the Ellman's Assay for AChE activity.

Protocol 3: 96-Well Plate Anticholinesterase Assay

This protocol is optimized for a 96-well plate format, enabling high-throughput screening of potential inhibitors.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

    • Butyrylcholinesterase (BChE) from equine serum

    • Acetylthiocholine iodide (ATCI)

    • Butyrylthiocholine iodide (BTCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • 1-methyl-1H-indole-2-carbohydrazide (test compound)

    • Donepezil or Galantamine (positive control)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplate

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements at 412 nm

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0. [6] * DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

    • ATCI/BTCI Solution (10 mM): Prepare fresh daily by dissolving the substrate in deionized water.

    • Enzyme Solutions (AChE/BChE): Prepare stock solutions in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 0.1 U/mL.

    • Test Compound Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of 1-methyl-1H-indole-2-carbohydrazide in DMSO.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in phosphate buffer to determine the IC₅₀ value.

  • Assay Procedure:

    • Plate Setup: In a 96-well plate, add the following to each well in triplicate:

      • Blank: 200 µL of phosphate buffer.

      • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of DMSO (or buffer).

      • Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound dilution.

    • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. [6] 3. Reaction Initiation: Add 20 µL of the DTNB solution to all wells.

    • To initiate the enzymatic reaction, add 20 µL of the ATCI (for AChE) or BTCI (for BChE) substrate solution to all wells except the blank. The final volume in each well will be 200 µL.

    • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. [6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Compound Target Enzyme IC₅₀ (µM) Reference
Indole-isoxazole carbohydrazide derivative (5d)AChE29.46 ± 0.31[4][7]
Indole-isoxazole carbohydrazide derivative (5d)BChE> 100 (inactive)[4][7]
DonepezilAChE~0.023[8]
GalantamineAChE~4.15[2]
1-methyl-1H-indole-2-carbohydrazide AChE / BChE To be determined N/A

Part 3: In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [9]It is a valuable tool for understanding the binding mode of potential inhibitors within the active site of cholinesterases and for guiding the rational design of more potent analogs.

Mechanism of Cholinesterase Inhibition

AChE possesses a narrow, deep active site gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. The CAS is comprised of a catalytic triad (Ser, His, Glu) responsible for acetylcholine hydrolysis. The PAS, rich in aromatic residues like Tryptophan, plays a role in substrate recognition and allosteric modulation of the enzyme. [4]Effective inhibitors often interact with both the CAS and PAS.

AChE_Inhibition cluster_gorge AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (e.g., Trp279) - Substrate Recognition - Allosteric Modulation CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) - Acetylcholine Hydrolysis PAS->CAS ~14 Å Inhibitor Indole-based Inhibitor Inhibitor->PAS π-π stacking Inhibitor->CAS H-bonding, etc.

Caption: Schematic of the AChE active site and inhibitor binding.

Protocol 4: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. [10]This protocol outlines the general steps for docking 1-methyl-1H-indole-2-carbohydrazide into the active site of human AChE.

  • Software and Resources:

    • Protein Data Bank (PDB): To obtain the 3D structure of human AChE (e.g., PDB ID: 4EY7).

    • Molecular Graphics Laboratory (MGL) Tools: For preparing the protein and ligand files.

    • AutoDock Vina: For performing the docking calculations. [11] * Discovery Studio Visualizer or PyMOL: For visualizing the docking results.

  • Procedure:

    • Protein Preparation:

      • Download the PDB file of human AChE.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

      • Save the prepared protein in the PDBQT format.

    • Ligand Preparation:

      • Draw the 3D structure of 1-methyl-1H-indole-2-carbohydrazide using a chemical drawing software and save it as a PDB file.

      • Use AutoDock Tools to assign Gasteiger charges, merge non-polar hydrogens, and set up the rotatable bonds.

      • Save the prepared ligand in the PDBQT format.

    • Grid Box Generation:

      • Define the search space (grid box) for docking. This should encompass the entire active site gorge of AChE, including both the CAS and PAS. The coordinates can be determined based on the position of a co-crystallized inhibitor in the PDB structure. [11] 4. Docking Simulation:

      • Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

      • Run the AutoDock Vina simulation from the command line.

    • Analysis of Results:

      • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

      • Visualize the top-ranked binding pose in complex with the protein using PyMOL or Discovery Studio Visualizer.

      • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues in the active site.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of 1-methyl-1H-indole-2-carbohydrazide as a potential anticholinesterase agent. By following these detailed protocols, researchers can reliably synthesize the compound, assess its in vitro inhibitory activity against AChE and BChE, and gain insights into its binding mechanism through in silico molecular docking.

The data obtained from these studies will serve as a critical foundation for further structure-activity relationship (SAR) investigations. For instance, the carbohydrazide moiety can be further derivatized to form hydrazones, which have shown significant anticholinesterase activity in other indole-based scaffolds. [3]The insights gained from both the experimental and computational studies will be instrumental in the rational design and development of novel, potent, and selective indole-based cholinesterase inhibitors for the potential treatment of Alzheimer's disease and other neurodegenerative disorders.

References

  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
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  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Smolecule. (2023). Buy 1-methyl-1H-indole-2-carbohydrazide | 56809-86-0.
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  • ResearchGate. (n.d.). Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies.
  • Bingul, M., et al. (2020). Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PubMed Central.
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  • PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate.
  • Khan, I., et al. (2022). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PubMed Central.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • ResearchGate. (n.d.). Predicted pose from molecular docking by Autodock Vina Here, the stick....
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Method

Molecular docking protocols for "1-methyl-1H-indole-2-carbohydrazide" analogs

An Application Guide to Molecular Docking of 1-methyl-1H-indole-2-carbohydrazide Analogs for Drug Discovery Abstract The 1-methyl-1H-indole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Molecular Docking of 1-methyl-1H-indole-2-carbohydrazide Analogs for Drug Discovery

Abstract

The 1-methyl-1H-indole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[6][7] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies on 1-methyl-1H-indole-2-carbohydrazide analogs. Authored for researchers and drug development professionals, this document moves beyond a simple list of commands to explain the scientific rationale behind each step, ensuring a robust and reproducible computational workflow.

Introduction: The Therapeutic Potential of Indole-2-Carbohydrazides

The indole moiety is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[2][3] Specifically, derivatives of 1-methyl-1H-indole-2-carbohydrazide have garnered significant attention for their therapeutic potential. Research has highlighted their efficacy as tubulin polymerization inhibitors for anticancer applications, inhibitors of cyclooxygenase (COX) enzymes in inflammation, and agents against various microbial pathogens.[1][5][8][9]

Structure-based drug design (SBDD) leverages the three-dimensional structure of biological targets to design and optimize novel chemical entities.[10] Molecular docking is a central pillar of SBDD, enabling the rapid screening of virtual libraries of compounds to identify promising candidates and to understand their mechanism of action at a molecular level.[6][11][12] This application note provides a validated protocol using widely accessible tools, focusing on the AutoDock suite, to guide researchers in this process.[13][14]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process involving several critical stages. Each stage builds upon the previous one, from initial preparation to final analysis and validation. The goal is to simulate the interaction between a ligand and a protein to predict its binding conformation and affinity.[6]

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase A Target Identification & Retrieval (PDB) B Protein Preparation (Cleaning, Adding Hydrogens) A->B Structural Data D Grid Box Generation (Defining the Active Site) B->D Prepared Receptor C Ligand Preparation (2D to 3D, Energy Minimization) E Running the Docking Algorithm (e.g., AutoDock Vina) C->E Prepared Ligands D->E Search Space F Pose & Score Analysis (Binding Energy, RMSD) E->F Docking Results G Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) F->G Top Poses H Protocol Validation (Re-docking Native Ligand) F->H Quantitative Metrics G start Start: Raw PDB File step1 Remove Water Molecules & Heteroatoms (e.g., ions, cofactors) start->step1 step2 Isolate Target Protein Chain(s) step1->step2 Clean structure step3 Add Polar Hydrogens step2->step3 Correct for missing atoms step4 Add Kollman Charges step3->step4 Assign electrostatic potential step5 Merge Non-Polar Hydrogens step4->step5 end End: Prepared PDBQT File step5->end Final receptor file

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

Welcome to the comprehensive technical support guide for the synthesis of 1-methyl-1H-indole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nua...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-methyl-1H-indole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic process, troubleshoot common issues, and ultimately improve the yield and purity of the final product. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthetic Overview

The most common and reliable method for synthesizing 1-methyl-1H-indole-2-carbohydrazide involves a two-step process. The first step is the N-methylation of a suitable indole-2-carboxylate precursor, followed by the hydrazinolysis of the resulting methyl ester.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Indole-2-carboxylic_acid Indole-2-carboxylic acid Methyl_indole_2_carboxylate Methyl 1H-indole-2-carboxylate Indole-2-carboxylic_acid->Methyl_indole_2_carboxylate Esterification (e.g., H₂SO₄, MeOH) Methyl_1_methyl_indole_2_carboxylate Methyl 1-methyl-1H-indole-2-carboxylate Methyl_indole_2_carboxylate->Methyl_1_methyl_indole_2_carboxylate N-methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Final_Product 1-methyl-1H-indole-2-carbohydrazide Methyl_1_methyl_indole_2_carboxylate->Final_Product Hydrazinolysis (e.g., N₂H₄·H₂O, EtOH) N_Methylation_Troubleshooting Start Low Yield of N-methylated Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No CheckBase Use Anhydrous/Stronger Base (e.g., dry K₂CO₃, Cs₂CO₃) IncompleteReaction->CheckBase Yes IdentifySideProduct Identify Side Product (e.g., C-methylated, O-methylated) SideProducts->IdentifySideProduct Yes Success Improved Yield SideProducts->Success No OptimizeConditions Increase Temperature/ Reaction Time CheckBase->OptimizeConditions CheckBase->Success CheckReagent Use Fresh/Alternative Methylating Agent (e.g., (CH₃)₂SO₄, DMC) CheckReagent->Success OptimizeConditions->Success ModifyConditions Adjust Solvent/Base/ Temperature IdentifySideProduct->ModifyConditions ProtectingGroup Consider Protecting Group Strategy ModifyConditions->ProtectingGroup ModifyConditions->Success ProtectingGroup->Success Hydrazinolysis_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer cluster_2 Elimination of Alcohol Ester R-C(=O)OR' Tetrahedral_Intermediate R-C(O⁻)(OR')-NH₂-NH₂⁺ Ester->Tetrahedral_Intermediate + H₂N-NH₂ Hydrazine H₂N-NH₂ Protonated_Intermediate R-C(OH)(OR')-NH-NH₂ Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazide R-C(=O)NH-NH₂ Protonated_Intermediate->Hydrazide - R'OH Alcohol R'OH

Optimization

Common side reactions in the synthesis of indole carbohydrazides

Welcome to the Technical Support Center for the synthesis of indole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

The synthesis of indole carbohydrazides, typically achieved through the hydrazinolysis of corresponding indole esters, is a fundamental transformation in medicinal chemistry. These compounds serve as crucial intermediates for the synthesis of a wide array of biologically active molecules, including anti-platelet[1], anticancer[2], and antimicrobial agents. While the reaction appears straightforward, several competing pathways and side reactions can lead to low yields, impure products, and experimental failures. This guide provides a systematic approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction to form indole carbohydrazide from an indole ester and hydrazine hydrate is resulting in a very low yield or failing completely. What are the primary causes?

Low yields are the most frequently reported issue. The root cause often lies in one or a combination of the following factors: suboptimal reaction conditions, instability of the indole ring, or side reactions involving the hydrazine reagent.

Troubleshooting Guide 1.1: Suboptimal Reaction Conditions

The reaction between an indole ester and hydrazine hydrate is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on temperature, reaction time, and solvent.

  • Causality: Insufficient heat may lead to an impractically slow reaction rate, while excessive heat can promote degradation of the indole moiety or the formation of side products. The choice of solvent is also critical; it must solubilize the starting materials and facilitate the reaction, with ethanol being a common choice.[1][3]

  • Step-by-Step Protocol for Optimization:

    • Temperature Screening: Begin the reaction at a moderate temperature, such as the reflux temperature of ethanol (around 78°C).[1] If the reaction is sluggish (monitored by TLC), cautiously increase the temperature. Be aware that higher temperatures can increase the likelihood of side reactions.

    • Time Course Study: Monitor the reaction progress by TLC at regular intervals (e.g., every hour). An optimal reaction time ensures the complete consumption of the starting ester without prolonged exposure to harsh conditions that could lead to product degradation.

    • Solvent Selection: While ethanol is standard, if solubility is an issue, consider other alcohols like n-butanol for a higher reflux temperature.

Troubleshooting Guide 1.2: Purity of Starting Materials

The purity of your starting indole ester and hydrazine hydrate is paramount.

  • Causality: Impurities in the starting materials can introduce competing reactants, leading to a variety of unwanted byproducts and consequently lowering the yield of the desired product.[4]

  • Verification and Purification Protocol:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of the indole ester by NMR or melting point analysis.

    • Use High-Purity Hydrazine: Employ a high-purity grade of hydrazine hydrate (e.g., 99%). Older bottles of hydrazine hydrate can have a lower concentration due to decomposition.

    • Purification of Crude Indole: If you synthesized the starting indole, ensure it is properly purified. Recrystallization or column chromatography are effective methods for removing impurities.[5][6][7]

FAQ 2: I've isolated my product, but I see a significant amount of a higher molecular weight byproduct. What is this and how can I prevent its formation?

A common byproduct in hydrazide synthesis is the corresponding 1,2-diacylhydrazine.

Troubleshooting Guide 2.1: Formation of 1,2-Diacylhydrazine

  • Causality: This side product arises when the initially formed indole carbohydrazide acts as a nucleophile and attacks another molecule of the starting indole ester. This is more likely to occur if the concentration of the starting ester is high relative to hydrazine, or if the reaction is run for an extended period after the hydrazine has been consumed.[8]

    Reaction Mechanism:

    • Indole-COOR + NH₂NH₂ → Indole-CONHNH₂ + ROH

    • Indole-CONHNH₂ + Indole-COOR → Indole-CONHNHCO-Indole + ROH

  • Mitigation Strategy:

    • Use an Excess of Hydrazine: Employ a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure the complete and rapid conversion of the ester to the hydrazide, minimizing the opportunity for the hydrazide to react with the remaining ester.

    • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting ester is consumed, work up the reaction promptly to prevent the formation of the diacylhydrazine.

    • Purification: If the diacylhydrazine does form, it can often be separated from the desired carbohydrazide by recrystallization or column chromatography due to its higher molecular weight and different polarity.

  • Visualizing the Side Reaction:

    G IndoleEster Indole Ester Carbohydrazide Indole Carbohydrazide IndoleEster->Carbohydrazide + Hydrazine (Desired) Hydrazine Hydrazine Diacylhydrazine 1,2-Diacylhydrazine Carbohydrazide->Diacylhydrazine + Indole Ester (Side Reaction)

    Caption: Formation of the desired carbohydrazide and the 1,2-diacylhydrazine side product.

FAQ 3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. Could the indole ring itself be reacting?

Yes, the indole nucleus can be susceptible to degradation or side reactions under certain conditions, especially in the presence of air (oxygen) at elevated temperatures.

Troubleshooting Guide 3.1: Indole Ring Instability and Oxidation

  • Causality: The indole ring, particularly at the C3 position, is electron-rich and can be prone to oxidation. In the presence of oxygen, especially at higher temperatures, this can lead to the formation of colored byproducts and decomposition. While not directly hydrazinolysis, related studies on pyridazino[4,5-b]indoles have shown that reactions with hydrazine in the presence of air can lead to oxidative dehydrazination.[9][10] This highlights the sensitivity of indole-like systems to oxidation in the presence of hydrazine and air.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is particularly important if the reaction requires prolonged heating.

    • Degas Solvents: Before use, degas the solvent to remove dissolved oxygen.

    • Temperature Control: Avoid unnecessarily high temperatures. Use the lowest temperature that allows for a reasonable reaction rate.

  • Experimental Workflow for Minimizing Degradation:

    G Start Start Setup Assemble glassware Start->Setup Dry Dry glassware thoroughly Setup->Dry Inert Flush system with N2/Ar Dry->Inert AddReagents Add indole ester and degassed solvent Inert->AddReagents AddHydrazine Add hydrazine hydrate via syringe AddReagents->AddHydrazine Heat Heat to desired temperature AddHydrazine->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Continue heating if incomplete Workup Cool and work-up Monitor->Workup End End Workup->End

    Caption: Recommended workflow for indole carbohydrazide synthesis under an inert atmosphere.

FAQ 4: Can the indole N-H proton interfere with the reaction?

While the indole N-H is generally not as acidic as the hydrazide protons, its presence can sometimes lead to complications, especially if strong bases are used or if the indole ring is substituted with strong electron-withdrawing groups.

Troubleshooting Guide 4.1: The Role of the Indole N-H

  • Causality: In most cases, the indole N-H is a spectator. However, if side reactions involving this position are suspected (e.g., unwanted alkylation if other electrophiles are present), protection of the indole nitrogen may be necessary.

  • When to Consider N-Protection:

    • If your indole starting material has other sensitive functional groups.

    • If you are using particularly harsh reaction conditions.

    • If you observe unexplained byproducts that could result from reaction at the indole nitrogen.

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Stable to the basic conditions of hydrazinolysis but easily removed with acid.

    • Tosyl (Ts): Very stable, but requires harsher conditions for removal.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride ions.

  • General Protocol for N-Boc Protection:

    • Dissolve the N-H indole ester in a suitable solvent (e.g., THF, DCM).

    • Add a base (e.g., triethylamine, DMAP).

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the N-Boc protected indole ester before proceeding with hydrazinolysis.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield / No Reaction Suboptimal temperature/timeOptimize reaction conditions (e.g., refluxing ethanol, monitor by TLC).[1]
Impure starting materialsVerify purity of indole ester and use high-grade hydrazine hydrate.[4]
High MW Byproduct Formation of 1,2-diacylhydrazineUse a molar excess of hydrazine hydrate; do not overheat or run for excessive time.
Dark Reaction Mixture Oxidation/degradation of indole ringRun the reaction under an inert atmosphere (N₂ or Ar).[9][10]
Complex Product Mixture Multiple side reactionsConsider N-protection of the indole ring; re-evaluate reaction conditions.

References

  • Daina, A., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC - PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

  • Al-Ostath, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

  • Stadlbauer, W., & Holzer, W. (2004). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][11][12]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. NIH. Available at: [Link]

  • Stadlbauer, W., & Holzer, W. (2004). Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[1][11][12]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. PubMed. Available at: [Link]

  • Al-Ostath, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • Fassihi, A., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. NIH. Available at: [Link]

  • Li, W., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2013). Crystallization purification of indole. ResearchGate. Available at: [Link]

  • Limban, C., et al. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PMC - NIH. Available at: [Link]

  • Request PDF. (n.d.). N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • Kim, J. H., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]

  • Al-Awadi, N. A., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. SciSpace. Available at: [Link]

Sources

Troubleshooting

Optimizing Synthesis of 1-methyl-1H-indole-2-carbohydrazide: A Technical Support Guide

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-2-carbohydrazide. It offers detailed protocols, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-2-carbohydrazide. It offers detailed protocols, troubleshooting advice, and insights into optimizing reaction conditions to ensure high yield and purity.

Synthesis Overview: A Two-Step Approach

The synthesis of 1-methyl-1H-indole-2-carbohydrazide is most commonly achieved through a reliable two-step process. This pathway begins with the esterification of 1-methyl-1H-indole-2-carboxylic acid to form an intermediate ester, typically a methyl or ethyl ester. This is followed by the hydrazinolysis of the ester using hydrazine hydrate to yield the desired carbohydrazide.[1][2] The overall efficiency of this synthesis is contingent on the optimization of each of these steps.

Detailed Experimental Protocols

Step 1: Esterification of 1-methyl-1H-indole-2-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ester. This is a critical reaction that facilitates the subsequent hydrazinolysis. The choice of alcohol (methanol or ethanol) will determine the resulting ester.

Protocol: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-1H-indole-2-carboxylic acid (1 equivalent) in methanol (10-15 mL per gram of carboxylic acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the suspension.[2] Other potential catalysts include thionyl chloride or performing the reaction under acidic ion-exchange resin conditions.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove excess methanol. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl 1-methyl-1H-indole-2-carboxylate.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Step 2: Hydrazinolysis of the Ester

This final step involves the nucleophilic substitution of the alkoxy group of the ester with hydrazine, leading to the formation of the desired carbohydrazide.

Protocol: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

  • Reaction Setup: Dissolve the purified methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol (10-20 mL per gram of ester) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.[2][3] The reaction is generally performed at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-24 hours. The formation of a white precipitate indicates the progress of the reaction.[1][2] Reaction completion can be monitored by TLC.

  • Isolation and Purification: The resulting white precipitate of 1-methyl-1H-indole-2-carbohydrazide is collected by filtration. The solid is then washed with cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities. The product is typically of high purity after filtration and washing, but can be further purified by recrystallization from ethanol if necessary.[4]

Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis of 1-methyl-1H-indole-2-carbohydrazide.

Q1: The esterification reaction is slow or incomplete. What can I do?

  • A1:

    • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and has not been deactivated by moisture. The amount of catalyst can also be slightly increased.

    • Reaction Time and Temperature: Prolonging the reflux time can drive the reaction to completion. Ensure the reaction temperature is maintained at the boiling point of the alcohol used.

    • Water Removal: The esterification is a reversible reaction where water is a byproduct. While not always necessary for this specific synthesis, for particularly stubborn reactions, techniques to remove water (e.g., a Dean-Stark apparatus) could be employed, though this is less common for simple esterifications.

    • Alternative Esterification Methods: Consider alternative methods such as using thionyl chloride in methanol, which often proceeds more rapidly at lower temperatures.

Q2: I am getting a low yield in the hydrazinolysis step. Why might this be?

  • A2:

    • Purity of the Ester: Impurities in the starting ester can interfere with the reaction. Ensure the ester from Step 1 is sufficiently pure.

    • Hydrazine Hydrate Quality and Stoichiometry: Use a fresh, high-purity grade of hydrazine hydrate. Ensure a sufficient excess is used to drive the reaction forward, as it is a nucleophilic substitution.

    • Reaction Time: The reaction time can vary. Monitor the reaction by TLC to ensure it has gone to completion before work-up. Some preparations report stirring for up to 24 hours.

    • Solubility: Ensure the ester is fully dissolved in the ethanol before adding the hydrazine hydrate. If solubility is an issue, a slight increase in the solvent volume might be beneficial.

Q3: The final product is discolored or oily. How can I purify it?

  • A3:

    • Recrystallization: This is the most effective method for purifying 1-methyl-1H-indole-2-carbohydrazide. Ethanol is a commonly used solvent for recrystallization.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure carbohydrazide should crystallize out, leaving impurities in the solution.

    • Washing: Thoroughly washing the filtered product with cold ethanol or water is crucial to remove residual hydrazine hydrate and other soluble impurities.

    • Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Q4: Are there any significant side reactions to be aware of?

  • A4:

    • Esterification: Incomplete reaction is the most common issue. Side reactions are generally minimal under standard acidic conditions.

    • Hydrazinolysis: The formation of diacylhydrazines (where two molecules of the ester react with one molecule of hydrazine) is a potential side reaction, though less common when an excess of hydrazine is used. Over-heating during hydrazinolysis can lead to the formation of other byproducts. It is important to conduct this step at room temperature unless a specific protocol indicates otherwise.

Key Reaction Parameters and Optimization

ParameterStep 1: EsterificationStep 2: HydrazinolysisImpact on Optimization
Solvent Methanol or EthanolEthanolIn Step 1, the choice of alcohol determines the ester. In Step 2, ethanol is a good solvent for both the ester and the final product upon heating for recrystallization.
Catalyst Conc. H₂SO₄, SOCl₂Not applicableA strong acid catalyst is essential for the esterification to proceed at a reasonable rate.
Temperature Reflux (65-78°C)Room TemperatureHeating is required for esterification, while hydrazinolysis is typically efficient at ambient temperature, minimizing side reactions.
Reaction Time 4 - 12 hours6 - 24 hoursBoth reactions should be monitored by TLC to determine the optimal time for completion to maximize yield and minimize byproduct formation.
Reagent Ratio Catalytic AcidExcess Hydrazine Hydrate (3-5 eq.)A stoichiometric excess of hydrazine hydrate is crucial to drive the hydrazinolysis to completion.

Visual Guides

Experimental Workflow

SynthesisWorkflow A 1-methyl-1H-indole-2-carboxylic acid B Esterification (Methanol, H₂SO₄, Reflux) A->B Step 1 C Methyl 1-methyl-1H-indole-2-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol, RT) C->D Step 2 E 1-methyl-1H-indole-2-carbohydrazide D->E F Purification (Recrystallization) E->F

Caption: Overall workflow for the synthesis of 1-methyl-1H-indole-2-carbohydrazide.

Reaction Mechanism Overview

ReactionMechanism cluster_esterification Step 1: Fischer Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral1 + R'OH Ester R-COOR' Tetrahedral1->Ester - H₂O, - H⁺ Ester2 R-COOR' Tetrahedral2 Tetrahedral Intermediate Ester2->Tetrahedral2 + NH₂NH₂ Hydrazide R-CONHNH₂ Tetrahedral2->Hydrazide - R'OH

Sources

Optimization

Troubleshooting low bioactivity of "1-methyl-1H-indole-2-carbohydrazide" derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle in research and development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle in research and development. This guide is designed to provide in-depth troubleshooting strategies for researchers observing low or inconsistent bioactivity with 1-methyl-1H-indole-2-carbohydrazide derivatives. Our approach is to diagnose issues systematically, from the compound itself to the biological system it's tested in.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are 1-methyl-1H-indole-2-carbohydrazide derivatives and what is their reported biological potential?

A: The 1-methyl-1H-indole-2-carbohydrazide scaffold is a versatile heterocyclic structure that serves as a building block in medicinal chemistry.[1] The core combines a methylated indole ring with a carbohydrazide group, which can be further derivatized, often through condensation with various aldehydes or ketones to form hydrazones.[1][2] Derivatives of this and related indole-carbohydrazide structures have been investigated for a wide range of biological activities, including:

  • Anticancer Properties: Many derivatives show cytotoxic effects against various cancer cell lines, with proposed mechanisms including tubulin inhibition, induction of apoptosis, and inhibition of key signaling pathways like VEGFR-2.[1][2][3][4][5]

  • Antimicrobial Activity: Some related compounds have demonstrated potential as antibacterial or antifungal agents.[1][6]

  • Antiplatelet Aggregation: Certain N-substituted indole carbohydrazides have shown potent inhibition of platelet aggregation.[7][8]

The indole nucleus is a prominent feature in many approved drugs and natural products, valued for its ability to interact with various biological targets.[5][9] The carbohydrazide moiety provides a key synthetic handle and can participate in crucial hydrogen bonding interactions with target proteins.[10]

Q2: My new derivative is showing much lower bioactivity than expected. What are the most common initial culprits?

A: When facing unexpectedly low bioactivity, it's crucial to follow a systematic troubleshooting process. The most common initial culprits fall into three categories:

  • Compound-Related Issues: Problems with the physical substance you are testing.

    • Purity & Identity: Was the final compound correctly synthesized and adequately purified? Impurities or unreacted starting materials can lead to misleading results.[11]

    • Solubility: Is the compound dissolving and staying dissolved under your experimental conditions? Precipitated compound is not biologically available.[12][13]

    • Stability: Is the compound degrading in your solvent, storage conditions, or assay buffer?[14]

  • Assay-Related Issues: Problems with the experimental setup used to measure activity.

    • Assay Interference: Is your compound interacting non-specifically with the assay components (e.g., reporter enzymes, dyes, detection reagents) rather than the biological target? This is a known issue for certain chemical classes.[15]

    • Inappropriate Assay Conditions: Are the buffer pH, incubation time, or concentrations of other reagents optimal for detecting the activity of your specific compound class?

  • Target-Related Issues (Cell-Based Assays): Problems related to the biological environment.

    • Cell Permeability: Can your compound cross the cell membrane to reach its intracellular target?[16][17]

    • Target Engagement: Is the compound actually binding to its intended target protein within the cell?

We will explore each of these areas in the in-depth guides below.

Q3: Are there any known chemical liabilities associated with the indole-carbohydrazide scaffold that I should be aware of?

A: Yes, the carbohydrazide functional group, while synthetically useful, can present certain challenges. Hydrazides and their hydrazone derivatives can be chemically reactive and may act as Pan-Assay Interference Compounds (PAINS).[15]

Key potential liabilities include:

  • Reactivity: The hydrazide or hydrazone moiety can be susceptible to hydrolysis, oxidation, or reaction with other components in your assay medium. Some hydrazines and hydrazides have been noted for their reactivity and potential to form covalent bonds with biological macromolecules.[18]

  • Metal Chelation: The nitrogen and oxygen atoms in the carbohydrazide linker can chelate metal ions, which may be essential cofactors for your target enzyme or could interfere with assay technologies that rely on metal-dependent probes.

  • Redox Activity: The indole nucleus and hydrazone moiety can sometimes participate in redox cycling, which can generate reactive oxygen species or interfere with assays that use redox-sensitive readouts (e.g., AlamarBlue, MTT).

  • Potential for Carcinogenicity: It is important to note that some hydrazine-containing compounds have been identified as potentially carcinogenic.[19][20] Appropriate safety precautions should always be taken when handling these materials.

Being aware of these potential issues is the first step in designing experiments to rule them out, which we will address in the following sections.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Verifying Compound Integrity, Purity, and Identity

The absolute foundation of any bioactivity study is the quality of the test compound. If the compound in the vial is not what you think it is, or is contaminated, all subsequent data is invalid.

Q: How can I be certain that the compound I'm testing is structurally correct and sufficiently pure?

A: You must rely on analytical chemistry. Visual confirmation of a "white powder" is insufficient. Every new batch of a synthesized compound should be rigorously characterized.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition (and thus the molecular weight) with high precision. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and connectivity of the atoms. The data should be unambiguous and match the expected structure.[9][21]

  • Purity Assessment: Purity should be assessed using a method like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection. For biological assays, a purity of >95% is the generally accepted minimum standard.

Common Synthesis & Purification Pitfalls:

  • Incomplete Reactions: The hydrazinolysis of the parent ester to form the carbohydrazide requires careful control of temperature and time to proceed to completion.[2][8] Unreacted ester will show up in your analysis and will be inactive.

  • Side Reactions: Hydrazine is a reactive nucleophile. Side reactions, such as the formation of azines or intramolecular cyclization, can occur if not properly controlled.[14]

  • Purification Challenges: Indole derivatives can sometimes be difficult to purify due to the presence of closely related impurities. Careful selection of column chromatography conditions is critical.[11]

Experimental Protocol 1: Standard Quality Control via LC-MS

This protocol outlines a basic workflow to check the identity and purity of your compound stock.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve in a known volume (e.g., 1 mL) of high-purity DMSO to create a concentrated stock (e.g., 1 mg/mL). Ensure complete dissolution.

  • Working Sample Preparation:

    • Dilute the stock solution 1:100 in a 50:50 mixture of acetonitrile and water to a final concentration of ~10 µg/mL. This concentration is suitable for most standard ESI-MS instruments.

  • LC-MS Analysis:

    • Inject the working sample onto a C18 reverse-phase HPLC column.

    • Run a standard gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

    • Monitor the eluent using both a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer scanning in positive ion mode.

  • Data Interpretation:

    • Purity: In the UV chromatogram, assess the area of the main peak relative to all other peaks. The main peak should represent >95% of the total integrated area.

    • Identity: In the mass spectrum corresponding to the main peak, look for the [M+H]+ ion. For 1-methyl-1H-indole-2-carbohydrazide (C10H11N3O, MW: 189.21), you should find a prominent ion at m/z 190.21.[1][22] Verify this against the exact mass calculated for your specific derivative.

Parent Compound QC Data Expected Value
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol [1]
Expected [M+H]⁺ (m/z) 190.21
Purity Standard >95% (by HPLC/LC-MS)

Guide 2: Addressing Poor Aqueous Solubility

After confirming compound quality, solubility is the next major hurdle. A compound cannot be bioactive if it crashes out of solution in the assay buffer.

Q: My compound is >98% pure, but activity is still negligible. How do I diagnose and solve a solubility problem?

A: Low aqueous solubility is a primary cause of "false negative" results in biological assays.[12] Many heterocyclic compounds, including indole derivatives, are hydrophobic and prone to precipitation in aqueous buffers used for cell culture or enzymatic assays. The concentration of DMSO from your stock solution is also critical; typically, it should be kept below 0.5% in the final assay to avoid causing precipitation or cellular toxicity.

You must determine the kinetic solubility of your compound in your specific assay buffer.

Experimental Protocol 2: Kinetic Solubility Assessment by Nephelometry

This method measures light scattering caused by compound precipitation as it is added to an aqueous buffer.

  • Materials:

    • Your compound as a high-concentration DMSO stock (e.g., 10 mM).

    • Your exact assay buffer (e.g., PBS, DMEM, or enzyme assay buffer).

    • A nephelometer or plate reader capable of measuring light scattering.

    • A clear 96-well or 384-well plate.

  • Procedure:

    • Add your assay buffer to the wells of the plate.

    • Using a serial dilution method, add varying amounts of your DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM). Ensure the final DMSO concentration is constant across all wells.

    • Include buffer-only and buffer+DMSO controls.

    • Incubate the plate under your standard assay conditions (e.g., 30 minutes at 37°C).

    • Measure the turbidity (light scattering) in each well using the nephelometer.

  • Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The point at which the turbidity signal begins to rise sharply above the baseline indicates the onset of precipitation. This concentration is your approximate kinetic solubility limit. Your bioassay must be performed at concentrations well below this limit.

G cluster_workflow Solubility Troubleshooting Workflow start Low Bioactivity Observed check_sol Is Compound Concentration Below Known Solubility Limit? start->check_sol measure_sol Perform Kinetic Solubility Assay (e.g., Nephelometry) check_sol->measure_sol No / Unknown proceed Solubility is NOT the Primary Issue. Proceed to Stability/Assay Checks. check_sol->proceed Yes is_soluble Is Solubility > Top Assay Concentration? measure_sol->is_soluble reformulate Reformulate: - Use Solubilizing Excipients - Modify Compound Structure - Lower Assay Concentration is_soluble->reformulate No is_soluble->proceed Yes end_bad Result is Invalid. Re-test at Lower Concentration. is_soluble->end_bad If re-testing existing data reformulate->measure_sol

Caption: A workflow for diagnosing and addressing compound solubility issues.

Guide 3: Deconvoluting Assay-Related Artifacts

If your compound is pure and soluble but still shows no specific activity (or sometimes, non-specific activity at high concentrations), you must consider the possibility that it is interfering with the assay technology itself.

Q: How can I determine if my compound is an assay interference compound (PAIN)?

A: Assay interference is a common problem, especially with compounds containing reactive functional groups like hydrazides.[15] The compound might inhibit a reporter enzyme (like luciferase), quench a fluorescent signal, or react with a detection reagent. The key to identifying interference is to run a counter-screen where you test the compound's effect on the assay readout in the absence of the primary biological target.

G cluster_interference Common Assay Interference Mechanisms Compound Test Compound (e.g., Indole-Carbohydrazide) Target Biological Target (e.g., Kinase, Receptor) Compound->Target True Biological Activity (Desired) Reporter Assay Reporter (e.g., Luciferase, Fluorophore) Compound->Reporter Interference (False Result) - Inhibition - Quenching - Reactivity Readout Signal Readout (Light, Fluorescence) Compound->Readout Interference (False Result) - Aggregation (Light Scattering) - Autoflourescence Target->Reporter Generates Signal Reporter->Readout

Caption: True bioactivity vs. common mechanisms of assay interference.

Experimental Protocol 3: Target-Independent Counter-Screen

This protocol is a generic template; you must adapt it to your specific assay format (e.g., luciferase, fluorescence, absorbance). This example uses a generic enzyme/reporter system.

  • Primary Assay Setup:

    • Prepare wells containing your biological target (e.g., a kinase), its substrate, and any necessary cofactors (e.g., ATP).

    • Add your compound at various concentrations.

    • Incubate to allow the reaction to proceed.

    • Add the detection reagent (e.g., a luciferase-based ATP detection kit that produces light in proportion to the remaining ATP).

    • Read the signal (luminescence).

  • Counter-Screen Setup:

    • Prepare parallel wells containing everything EXCEPT the primary biological target .

    • Instead of the target enzyme, add an equivalent amount of buffer.

    • Crucially, add a fixed amount of the product of the primary reaction (or a fixed amount of the substrate that the reporter system detects). For a kinase assay using an ATP-detection kit, you would add a fixed, sub-maximal concentration of ATP to mimic the signal-generating step.

    • Add your compound at the same concentrations as in the primary assay.

    • Add the detection reagent.

    • Read the signal.

  • Analysis:

    • If your compound shows a dose-dependent decrease in signal in the Counter-Screen , it is directly inhibiting the detection system (e.g., the luciferase reporter). This is assay interference, and the results from your primary assay are not valid.

    • If the compound only shows activity in the Primary Assay , the activity is likely specific to your biological target.

Guide 4: Evaluating Cellular Permeability and Target Engagement

For cell-based assays, even a pure, soluble, and non-interfering compound can fail if it cannot get into the cell and bind to its intended target.

Q: My compound is clean and works in a biochemical assay, but has no effect in a cell-based model. What should I investigate next?

A: This classic discrepancy points toward a problem with cellular bioavailability. The two main factors are cell permeability and target engagement.[13][17]

  • Cell Permeability: The compound may be too polar or too large to passively diffuse across the lipid bilayer of the cell membrane. Alternatively, it could be a substrate for efflux pumps (like P-glycoprotein), which actively pump foreign molecules out of the cell.[17] Hydrophobicity plays a key role in cellular uptake.[16]

  • Target Engagement: The compound may enter the cell but fail to bind its target in the complex intracellular environment. This could be due to rapid metabolism of the compound or sequestration in cellular compartments.

Confirming that your compound binds its target inside the cell is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.

Experimental Protocol 4: Principles of a CETSA Experiment

CETSA works on the principle that a protein becomes more stable to heat-induced denaturation when its specific ligand is bound.

  • Cell Treatment: Treat intact cells with your compound at an effective concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the cell lysates from both treated and control groups across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, non-denatured protein remains in the supernatant.

  • Detection: Analyze the amount of your specific target protein remaining in the supernatant for each temperature point using a method like Western Blot or ELISA.

  • Analysis:

    • In the vehicle-treated samples, you will see the amount of soluble target protein decrease as the temperature increases.

    • If your compound is binding to the target, the protein will be stabilized. You will observe a "thermal shift," meaning more of your target protein remains soluble at higher temperatures in the compound-treated samples compared to the control. This directly confirms target engagement in a cellular context.

G cluster_workflow Cellular Bioactivity Troubleshooting start No Activity in Cell-Based Assay biochem_check Is compound active in a target-based biochemical assay? start->biochem_check permeability Investigate Permeability: - Caco-2 Assay - Parallel Artificial Membrane Permeability Assay (PAMPA) biochem_check->permeability Yes end_bad Compound may not bind target in cellular environment. Re-evaluate mechanism. biochem_check->end_bad No target_engage Confirm Target Engagement: - Cellular Thermal Shift Assay (CETSA) permeability->target_engage efflux Investigate Efflux: - Re-run assay with efflux pump inhibitors target_engage->efflux end_good Activity is likely real. Optimize for cell permeability or efflux. target_engage->end_good Positive Shift target_engage->end_bad No Shift metabolism Investigate Metabolism: - Incubate with liver microsomes and analyze by LC-MS efflux->metabolism

Caption: A decision tree for troubleshooting low activity in cell-based assays.

References

  • Fujiki, H., & Suganuma, M. (1999). Biological activities and cellular uptake studies of fluorescent derivatives of indole alkaloid tumor promoter teleocidin. PubMed.
  • Smolecule. (2023). 1-methyl-1H-indole-2-carbohydrazide | 56809-86-0. Smolecule Inc.
  • Homework.Study.com. (n.d.). What are the factors affecting the bioactivity of drugs? Homework.Study.com.
  • Lopes, J., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health.
  • BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
  • MSC chemistry student. (2024). Factors affecting bioactivity in drug design//physicochemical parameters. YouTube.
  • Tan, S. H., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.
  • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. ResearchGate.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Al-Ali, H. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Key factors influencing small-molecule drug bioavailability. ResearchGate.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate.
  • Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. MDPI.
  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC - NIH.
  • Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. ScienceDirect.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC - PubMed Central.
  • The role of indole derivative in the growth of plants: A review. Frontiers.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. Sci-Hub.
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  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.
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Troubleshooting

"1-methyl-1H-indole-2-carbohydrazide" assay interference and artifacts

Technical Support Center: 1-methyl-1H-indole-2-carbohydrazide Introduction Welcome to the technical support guide for researchers working with 1-methyl-1H-indole-2-carbohydrazide. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-methyl-1H-indole-2-carbohydrazide

Introduction

Welcome to the technical support guide for researchers working with 1-methyl-1H-indole-2-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential assay interferences and artifacts associated with this molecule. While a versatile scaffold, its distinct chemical features—the indole ring and the hydrazide moiety—can lead to non-specific signals and false positives in various assay formats.[1][2][3] This guide is designed to help you identify, understand, and mitigate these potential issues, ensuring the integrity and accuracy of your experimental data.

Our approach is rooted in a mechanistic understanding of the compound's structure. By dissecting the potential liabilities of its functional groups, we can anticipate and address common pitfalls encountered during high-throughput screening (HTS) and other biochemical or cell-based assays.

Structural Analysis & Potential Liabilities

A proactive approach to troubleshooting begins with understanding the molecule's structure. 1-methyl-1H-indole-2-carbohydrazide possesses two key functional groups known to be sources of assay artifacts.

G compound Indole Indole Ring compound:e->Indole:w Hydrazide Hydrazide Group compound:e->Hydrazide:w

Caption: Key functional groups of 1-methyl-1H-indole-2-carbohydrazide.

  • Indole Ring: Indole and its derivatives are known to be intrinsically fluorescent.[4][5] This property can directly interfere with fluorescence-based assays by contributing to background signal or quenching the reporter fluorophore.[6][7]

  • Hydrazide Group (-CONHNH₂): This functional group is highly versatile and reactive.[8][9] Its nucleophilic nature allows it to react with aldehydes and ketones, it can chelate metal ions, and it can participate in redox reactions, all of which are common sources of assay artifacts.[10][11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Optical Interference

Q1: My fluorescence-based assay shows high background noise when using 1-methyl-1H-indole-2-carbohydrazide. What could be the cause?

A1: The most likely cause is the intrinsic fluorescence of the indole scaffold.[4][5] Many indole-containing compounds absorb UV light and emit in the blue-violet range (typically 350-450 nm), which can overlap with the emission spectra of common fluorophores like DAPI or coumarin derivatives.[5]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at the screening concentration, without any of the biological components (enzyme, cells, etc.). This will quantify its intrinsic fluorescence.

  • Characterize Spectral Properties: If you have access to a spectrophotometer and a spectrofluorometer, determine the absorbance and emission spectra of your compound. This will reveal the precise wavelengths of interference.

  • Shift Your Detection Wavelengths: If possible, switch to a "red-shifted" assay.[2] Use fluorophores that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) where indole interference is negligible.[1]

Parameter Indole Derivatives (Typical) Recommended Fluorophores
Excitation Max ~280-310 nm> 550 nm (e.g., Cy5, Alexa 647)
Emission Max ~350-450 nm> 600 nm (e.g., Cy5, Alexa 647)
Caption: Spectral properties to consider for avoiding indole fluorescence interference.
Category 2: Reactivity-Based Interference

Q2: I am testing this compound in an assay with a metal-dependent enzyme (e.g., a kinase, metalloprotease) and see potent inhibition. Could this be an artifact?

A2: Yes, this is a significant possibility. The hydrazide-hydrazone moiety is a well-known metal chelator.[10][13][14][15] The nitrogen and oxygen atoms in the -CONHNH₂ group can coordinate with metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺, Mn²⁺) that are essential cofactors for many enzymes. By sequestering the metal ion from the enzyme's active site, the compound appears to be a potent inhibitor when, in fact, it is not interacting with the protein target in a specific, meaningful way.

G cluster_0 Mechanism of Chelation Interference Enzyme Enzyme InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme Compound sequesters cofactor Cofactor Metal Cofactor ChelatedComplex Chelated Complex Cofactor->ChelatedComplex Compound Hydrazide Compound Compound->ChelatedComplex

Caption: Metal chelation by a hydrazide-containing compound.

Troubleshooting Protocol: Verifying Chelation-Based Inhibition

  • Increase Cofactor Concentration: Perform the inhibition assay with increasing concentrations of the essential metal cofactor while keeping the compound concentration fixed. If the compound's inhibitory activity (IC₅₀) decreases significantly as the cofactor concentration increases, it strongly suggests a chelation mechanism.

  • Use an Orthogonal Assay: Validate your findings using an assay for the same target that does not depend on a metal cofactor or uses a different detection method.

  • ALARM NMR: For advanced confirmation, "A La assay for reactive molecules by NMR" (ALARM NMR) can be used to detect covalent interactions, which would help differentiate from non-covalent chelation.[16]

Q3: My compound shows activity in a cell-based assay that uses a redox indicator like Resazurin (alamarBlue) or MTT. Should I be concerned?

A3: Absolutely. Hydrazides and their derivatives can have redox activity, meaning they can act as reducing agents.[17] Assays like MTT and Resazurin measure cell viability by monitoring the metabolic reduction of a reporter molecule. If your compound can directly reduce the reporter dye, it will produce a false-positive signal, appearing as an increase in cell viability or metabolic activity when none has occurred.[1][3]

Troubleshooting Steps:

  • Cell-Free Redox Assay: Perform the assay in a cell-free system. Incubate your compound directly with the redox indicator (e.g., Resazurin) in cell culture media. If a color/fluorescence change occurs, your compound is directly reacting with the indicator.

  • Use a Non-Redox Viability Assay: Confirm your results using an orthogonal method that does not rely on redox chemistry. A good alternative is a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay that measures total cellular ATP content (e.g., CellTiter-Glo®).

Category 3: Aggregation-Based Interference

Q4: The dose-response curve for my compound is unusually steep, and the inhibition seems non-specific across different targets. What's going on?

A4: This behavior is a classic hallmark of compound aggregation.[18][19][20] At concentrations above a certain threshold (the critical aggregation concentration), many organic molecules can form colloidal aggregates in solution.[21][22] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition that appears potent but is an artifact of the physical state of the compound, not a specific molecular interaction.[21][22]

Troubleshooting Workflow for Aggregation

G Start Suspicious Activity Observed (Steep curve, non-specific) Detergent Protocol 1: Add 0.01% Triton X-100 to Assay Buffer Start->Detergent DLS Protocol 2: Dynamic Light Scattering (DLS) Analysis Start->DLS Result1 Inhibition Abolished or IC50 Shifted? Detergent->Result1 Result2 Particles Detected (>100 nm)? DLS->Result2 Conclusion_Agg Conclusion: Aggregation is Likely Result1->Conclusion_Agg Yes Conclusion_NoAgg Conclusion: Aggregation is Unlikely Result1->Conclusion_NoAgg No Result2->Conclusion_Agg Yes Result2->Conclusion_NoAgg No

Caption: Workflow to diagnose compound aggregation.

Detailed Protocols:

  • Protocol 1: Detergent Test: Re-run your assay with the addition of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the buffer. Detergents disrupt colloidal aggregates. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[21][22]

  • Protocol 2: Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures particle size in solution.[19] Analyze your compound prepared in the final assay buffer at its active concentration. The presence of particles with diameters of 100-1000 nm is a strong indicator of aggregation.[21]

Summary & Best Practices

Working with compounds like 1-methyl-1H-indole-2-carbohydrazide requires a vigilant and skeptical approach. Due to its inherent structural liabilities, it has the potential to be a Pan-Assay Interference Compound (PAINS).[3][23][24] Always assume an artifact is possible until proven otherwise.

Key Takeaways:

  • Always run counter-screens: Test your compound in control assays designed to detect the specific interference mechanisms described above (e.g., compound-only fluorescence, cell-free redox reaction).[18]

  • Validate with orthogonal assays: Confirm hits using a secondary assay that has a different biological readout or detection principle.[7]

  • Be wary of "promiscuous" inhibitors: If a compound is active against multiple, unrelated targets, it is often a red flag for a non-specific mechanism like aggregation.[20][21][25]

  • Consult PAINS databases: Before beginning a screening campaign, check your compounds against publicly available PAINS filters to identify potentially problematic scaffolds.[2][23]

By implementing these troubleshooting guides and best practices, you can confidently distinguish true biological activity from assay artifacts, saving valuable time and resources in your research and development efforts.

References

  • Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed. [Link]

  • Iversen, P. W., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]

  • Allen, B. D., et al. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Ashworth, H. S. (1966). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]

  • Feng, B. Y., et al. (2005). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2017). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Request PDF - ResearchGate. [Link]

  • Shionoiri, N., et al. (2020). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups. PubMed. [Link]

  • Dommer, V., et al. (2012). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]

  • Le Bihan, Y., et al. (2022). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. [Link]

  • Mendes, F., et al. (2022). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of the Iranian Chemical Society. [Link]

  • Butu, A., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Kumar, M., et al. (2021). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives. Download Scientific Diagram. [Link]

  • Bar-Peled, L., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. PubMed. [Link]

  • Shakdofa, M. M. E., et al. (2010). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]

  • Butu, A., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. [Link]

  • Sittampalam, G. S., et al. (2012). Interference with Fluorescence and Absorbance. PubMed. [Link]

  • Liu, Y., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed. [Link]

  • Lee, S., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au - ACS Publications. [Link]

  • Noshita, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry - NIH. [Link]

  • Leong, S. W., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry - PubMed Central. [Link]

  • Gbaj, A. M., et al. (2020). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors. Lupine Publishers. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Journal of Enzyme Inhibition and Medicinal Chemistry - PubMed Central. [Link]

  • Gbaj, A. M., et al. (2020). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff's Base Derivatives as Cyclooxygenase Inhibitors. ResearchGate. [Link]

  • Zhang, M., et al. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. PMC - PubMed Central. [Link]

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Optimization

Technical Support Center: Enhancing the Selectivity of 1-Methyl-1H-indole-2-carbohydrazide Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-carbohydrazide analogs. This guide is designed to provide you with in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-carbohydrazide analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing the selectivity of this promising class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of selectivity for 1-methyl-1H-indole-2-carbohydrazide analogs.

Q1: What are the primary molecular targets for 1-methyl-1H-indole-2-carbohydrazide analogs?

A1: Derivatives of 1-methyl-1H-indole-2-carbohydrazide have demonstrated significant biological activity against a range of molecular targets, primarily in the context of cancer therapy.[1] The most commonly reported targets include:

  • Tubulin: Many indole-based compounds, including analogs of this scaffold, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

  • Protein Kinases: Several analogs have shown potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

  • Other Cancer-Related Proteins: This class of compounds has also been investigated for its effects on other targets, including the B-cell lymphoma 2 (Bcl-2) family of proteins.[4]

Q2: What is the significance of the 1-methyl group on the indole nitrogen?

A2: The methylation of the indole nitrogen at the N1 position serves a crucial role in modulating the compound's properties. It can influence the molecule's planarity, lipophilicity, and hydrogen bonding capacity. This modification can prevent the formation of certain intermolecular interactions that might occur with an unsubstituted N-H group, potentially altering the binding affinity and selectivity for specific targets.[5]

Q3: How do substitutions on the indole ring, particularly at the C5 position, influence selectivity?

A3: Substitutions on the indole ring are a key strategy for fine-tuning the selectivity of these analogs. The C5 position is particularly amenable to modification. For instance, in the related oxindole scaffold, a 5-(2-cyanoethyl) substitution has been shown to confer selectivity for AMP-activated protein kinase (AMPK) over other kinases like VEGFR-2.[6][7] The electronic and steric properties of the substituent at C5 can influence interactions with amino acid residues in the binding pocket of the target protein, thereby dictating selectivity.

Q4: What are common off-target effects associated with indole-based inhibitors, and how can they be mitigated?

A4: A significant challenge with kinase inhibitors, including those with an indole scaffold, is the potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome.[8] Common off-target effects can lead to cellular toxicity and undesirable side effects. Mitigation strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[9]

  • Selectivity Profiling: Employing techniques like broad kinase screening panels and Cellular Thermal Shift Assays (CETSA) to identify off-target interactions early in the drug discovery process.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to reduce binding to known off-target proteins while maintaining or improving on-target potency.

II. Troubleshooting Guides

This section provides practical solutions to common experimental challenges encountered during the synthesis and evaluation of 1-methyl-1H-indole-2-carbohydrazide analogs.

A. Synthetic Chemistry Challenges
Problem Potential Cause(s) Troubleshooting Steps
Low yield during hydrazinolysis of the corresponding ester to form the carbohydrazide. Incomplete reaction; degradation of starting material or product.1. Ensure the use of anhydrous hydrazine and a suitable solvent like ethanol.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Optimize the reaction temperature and time; prolonged heating can lead to degradation.
Difficulty in achieving regioselective substitution on the indole ring. The indole C3 position is often more nucleophilic than other positions, leading to undesired side products.[10]1. Employ protecting groups on the indole nitrogen to modulate the electron density of the ring.[10] 2. Utilize specific reaction conditions (e.g., choice of Lewis acid, temperature) that favor substitution at the desired position. 3. Consider a multi-step synthetic route that installs the desired substituent early on, before the formation of the indole ring.
Poor solubility of analogs for biological assays. The planar nature of the indole ring can lead to aggregation and poor solubility in aqueous buffers.1. Introduce polar functional groups (e.g., hydroxyl, amino) at appropriate positions on the molecule. 2. Consider bioisosteric replacement of less soluble moieties with more polar ones.[11] 3. Formulate the compounds with solubilizing agents such as DMSO, cyclodextrins, or co-solvents, ensuring the final concentration of the vehicle is compatible with the biological assay.
B. Biological Assay and Selectivity Profiling Challenges
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent IC50 values in in vitro kinase assays. Compound precipitation; ATP concentration affecting inhibitor potency; enzyme quality.1. Confirm the solubility of the compound in the assay buffer at the tested concentrations. 2. Run assays at an ATP concentration close to the Michaelis constant (Km) of the kinase to obtain a more accurate measure of inhibitor potency. 3. Ensure the use of high-quality, active enzyme preparations.
Discrepancy between in vitro potency and cellular activity. Poor cell permeability; compound efflux by transporters; rapid metabolism.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein). 3. Evaluate the metabolic stability of the compound in cell lysates or microsomes.
Ambiguous results from selectivity profiling. The chosen assay format may not be suitable for all targets; compound promiscuity.1. Employ orthogonal selectivity profiling methods (e.g., biochemical assays and cell-based assays like CETSA). 2. Analyze the SAR to identify structural features contributing to promiscuity. 3. Consider a broader profiling panel to identify unexpected off-targets.

III. Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments in enhancing the selectivity of 1-methyl-1H-indole-2-carbohydrazide analogs.

A. General Synthesis of 1-Methyl-1H-indole-2-carbohydrazide Analogs

The synthesis of 1-methyl-1H-indole-2-carbohydrazide analogs typically begins with the corresponding indole-2-carboxylic acid.[1][12]

Step 1: Esterification of Indole-2-carboxylic Acid

  • Suspend the substituted 1H-indole-2-carboxylic acid in a suitable alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • Neutralize the reaction mixture and extract the ester with an organic solvent.

  • Purify the ester by column chromatography.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified ester in ethanol.

  • Add an excess of hydrazine hydrate.

  • Stir the reaction mixture at room temperature or with gentle heating until a precipitate forms.[1]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired carbohydrazide.

Step 3: N-Alkylation (if not already present)

  • To a solution of the indole-2-carbohydrazide in a suitable solvent (e.g., DMF), add a base (e.g., NaH).

  • After stirring, add the alkylating agent (e.g., methyl iodide).

  • Monitor the reaction by TLC and work up accordingly to isolate the N-alkylated product.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.[13][14]

Protocol Overview:

  • Cell Treatment: Treat intact cells with the 1-methyl-1H-indole-2-carbohydrazide analog or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[15]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[13]

Data Analysis:

  • Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response Curve: Treat cells with varying concentrations of the compound and heat at a single, fixed temperature. Plot the amount of soluble target protein against the compound concentration to determine the cellular EC50.

IV. Visualization & Diagrams

A. Workflow for Enhancing Selectivity

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cellular Validation cluster_3 Optimization A Initial Hit Compound (1-methyl-1H-indole-2-carbohydrazide analog) B SAR-guided Structural Modifications A->B C Synthesis of New Analogs B->C D Primary Target Assay (e.g., Kinase Assay) C->D E Broad Selectivity Panel (e.g., Kinome Scan) D->E H Data Analysis (Potency vs. Selectivity) E->H F Cellular Potency Assays G Target Engagement (e.g., CETSA) F->G G->H I Lead Optimization H->I I->B Iterative Cycles

Caption: Iterative workflow for enhancing the selectivity of drug candidates.

B. Key Structural Moieties for SAR Studies

Caption: Key regions for structural modification to enhance selectivity.

V. References

  • Almqvist, H., et al. (2016). CETSA for Target Engagement Studies in Drug Discovery. Methods in Molecular Biology, 1492, 13-26.

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.

  • Jantzen, H. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(8), 1835-1851.

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Reinhard, F. B., et al. (2015). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 58(16), 6283-6292.

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297.

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Zhang, J., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1230-1242.

  • Fry, M., et al. (2022). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry, 13(11), 1369-1380.

  • Ertas, M., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.

  • Oukoloff, K., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 12(1), 1-15.

  • ResearchGate. (2022). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Larif, S., et al. (2014). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 2, 86.

  • Roskoski, R., Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 923-946.

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.

  • Fry, M., et al. (2022). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Publishing. Retrieved from [Link]

  • Al-Osta, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3765.

  • PubChem. (n.d.). 1H-indole-2-carbohydrazide. Retrieved from [Link]

  • Ridha, H. A., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology - Animal, 61(3), 1-11.

  • Cui, J., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(7), 3027-3043.

  • Wodicka, L. M., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2097-2108.

  • Acar, C. E., et al. (2023). Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. Anticancer Agents in Medicinal Chemistry, 23(1), 113-122.

  • Wang, Y., et al. (2022). Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. Bioorganic Chemistry, 124, 105845.

  • Chen, J., et al. (2004). Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. Bioorganic & Medicinal Chemistry, 12(14), 3931-3940.

  • Guchhait, S. K., & Madaan, S. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 293-302.

  • ResearchGate. (2006). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link]

  • Bouattour, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.

Sources

Troubleshooting

Modifying "1-methyl-1H-indole-2-carbohydrazide" to improve pharmacokinetic properties

Technical Support Center: Optimizing Indole-Based Compounds Guide for Modifying 1-methyl-1H-indole-2-carbohydrazide to Enhance Pharmacokinetic Properties Welcome to the technical support center for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Indole-Based Compounds

Guide for Modifying 1-methyl-1H-indole-2-carbohydrazide to Enhance Pharmacokinetic Properties

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when modifying indole-based compounds, using "1-methyl-1H-indole-2-carbohydrazide" as a core example. Our goal is to provide not just protocols, but the scientific rationale behind them to empower your decision-making process in lead optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the early stages of pharmacokinetic profiling.

Q1: My 1-methyl-1H-indole-2-carbohydrazide analog shows poor aqueous solubility. Why is this happening and what are my immediate options?

A1: Poor aqueous solubility is a frequent challenge with indole-based scaffolds due to their relatively large, planar, and hydrophobic nature.[1][2][3] While the carbohydrazide moiety adds polarity, it may not be sufficient to overcome the lipophilicity of the core structure. This limited solubility is a primary hurdle as it directly impacts dissolution in the gastrointestinal tract, often leading to low and variable oral bioavailability.[1][4][5]

  • Initial Steps:

    • Confirm the Issue: Quantify the solubility using a standard kinetic or thermodynamic solubility assay.

    • Formulation Strategies: For early-stage studies, simple formulation adjustments can provide a preliminary assessment of bioavailability. These can include using co-solvents or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][6]

    • Chemical Modification: Consider salt formation if your molecule has a suitable ionizable group. If not, prodrug strategies or the introduction of polar functional groups are common medicinal chemistry approaches.[7][8]

Q2: What are the most likely metabolic "soft spots" on the 1-methyl-1H-indole-2-carbohydrazide scaffold?

A2: The indole ring system is susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[9] The most common metabolic transformations for this scaffold are:

  • Indole Ring Hydroxylation: The C4, C5, C6, or C7 positions on the benzene portion of the indole ring are prime targets for hydroxylation.

  • N-demethylation: The methyl group on the indole nitrogen (N1) can be removed.

  • Hydrazide Cleavage: The carbohydrazide group may undergo hydrolysis.

Identifying these metabolic liabilities early is crucial for improving metabolic stability and increasing the compound's half-life.[10]

Q3: How do I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: Efflux transporters, such as P-glycoprotein (P-gp), are proteins in the intestinal wall and other tissues that actively pump drugs out of cells, thereby reducing absorption and bioavailability.[11][12] To determine if your compound is a substrate, the standard in vitro method is a Caco-2 permeability assay.[13][14] This assay measures the bidirectional transport of your compound across a monolayer of Caco-2 cells, which express P-gp. A significantly higher transport rate from the basolateral (blood) side to the apical (lumen) side compared to the reverse direction (an efflux ratio >2) suggests the compound is a P-gp substrate.[15]

Q4: What is the purpose of an in vitro ADME panel and when should I run one?

A4: An in vitro ADME (Absorption, Distribution, Metabolism, Excretion) panel is a suite of assays designed to predict a drug candidate's pharmacokinetic properties early in the discovery process.[14][16][17] Running this panel early helps identify potential liabilities, guides compound optimization, and reduces the risk of costly failures in later stages.[16][17] A typical initial panel includes assays for solubility, permeability (e.g., Caco-2), metabolic stability (e.g., liver microsomes), and plasma protein binding.[13]

Troubleshooting Guide 1: Improving Metabolic Stability

Low metabolic stability leads to rapid clearance and poor in vivo exposure. This guide provides a systematic approach to identifying and addressing metabolic liabilities.

Issue: Compound shows high clearance in human liver microsome (HLM) assay.

High clearance in an HLM assay indicates that the compound is rapidly metabolized by CYP enzymes. The goal is to identify the site of metabolism and modify the structure to block this transformation without losing pharmacological activity.

Workflow for Addressing Metabolic Instability

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Modification Strategy cluster_2 Phase 3: Validation A High Clearance in HLM Stability Assay B Metabolite Identification (MetID) using LC-MS/MS A->B  Proceed if  t½ < 30 min C Identify Metabolic 'Soft Spot(s)' B->C D Bioisosteric Replacement at Soft Spot C->D  Design modifications E Example: Replace Ar-H with Ar-F or Ar-D (Kinetic Isotope Effect) D->E F Synthesize Analogs E->F G Re-run HLM Stability Assay F->G  Test new compounds I Improved Stability with Retained Potency? G->I H Assess On-Target Potency H->I G A Perform Bidirectional Caco-2 Permeability Assay B Calculate Papp (A→B) and Efflux Ratio (ER) A->B C Low Papp (A→B) High ER (>2) B->C D Low Papp (A→B) Low ER (<2) B->D E High Papp (A→B) Low ER (<2) B->E F Conclusion: P-gp Efflux is the primary issue. C->F G Conclusion: Poor passive permeability is the issue. D->G H Conclusion: Good oral absorption is likely. E->H I Strategy: Modify structure to reduce P-gp recognition. (e.g., mask H-bond donors, adjust LogD) F->I J Strategy: Improve permeability. Prodrug approach or reduce Polar Surface Area (TPSA). G->J

Caption: Decision tree for interpreting Caco-2 permeability data.

Step-by-Step Protocol: Caco-2 Bidirectional Permeability Assay

This assay assesses both passive permeability and active transport.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days until they form a differentiated, polarized monolayer.

    • Confirm monolayer integrity before the experiment using TEER (Transepithelial Electrical Resistance) measurement.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (A) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

    • Replace the volume taken with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Simultaneously, on a separate plate, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Analysis:

    • Quantify the concentration of the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Medicinal Chemistry Strategy: Prodrug Approach for Low Permeability

If passive permeability is the limiting factor, a prodrug strategy can be employed to temporarily mask polar functional groups, increasing the molecule's lipophilicity and ability to cross cell membranes. [8][18][19]

  • Rationale: The carbohydrazide group (-CONHNH₂) contains hydrogen bond donors that contribute to the polar surface area and can hinder passive diffusion. Masking this group with a lipophilic promoiety that is later cleaved by enzymes in vivo can enhance absorption. [3][18]* Example: A common prodrug strategy for amines or hydrazides is to form a Schiff base or an acylated derivative. For instance, reacting the terminal amine of the hydrazide with a lipophilic aldehyde could create a prodrug that is more permeable. This new bond would be designed to be hydrolyzed in the plasma or liver to release the active parent drug.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • BioDuro. In vitro ADME. Available from: [Link]

  • Darkoh, C., et al. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available from: [Link]

  • Biosynthesis of Indole alkaloids. YouTube. Available from: [Link]

  • Al-Ostoot, F.H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • Shinde, A., et al. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules. Available from: [Link]

  • Baird, S., et al. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

  • Carvalho, M.F., et al. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. Available from: [Link]

  • Al-Hussain, S.A., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Kunevičius, A., et al. Possible metabolic pathway of indole metabolism in vivo. ResearchGate. Available from: [Link]

  • Wikipedia. Indole alkaloid. Available from: [Link]

  • Agilent. Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Available from: [Link]

  • Al-Ghananeem, A.M., et al. Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Current Drug Delivery. Available from: [Link]

  • Harada, S. Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks. Available from: [Link]

  • Dixit, A.R., et al. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Darkoh, C., et al. A rapid and specific method for the detection of indole in complex biological samples. PubMed. Available from: [Link]

  • Finch, A., & Pillans, P. P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]

  • Viana, A.B., et al. Strategies to improve oral drug bioavailability. Pharmaceutical Medicine. Available from: [Link]

  • Richards, S.J., et al. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. Available from: [Link]

  • Takano, M., et al. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Pharmaceutical Research. Available from: [Link]

  • Kuete, V. Interaction of compounds with P-glycoprotein. ResearchGate. Available from: [Link]

  • Sharom, F.J. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Available from: [Link]

  • Müller, C.E. Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available from: [Link]

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Singh, G., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • ResearchGate. Inhibition of P-glycoprotein to prevent drug efflux. Available from: [Link]

  • Hartman, A.M., et al. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem. Available from: [Link]

  • Wermuth, C.G. Bioisosteres of Common Functional Groups. Available from: [Link]

  • Scilit. Strategies to improve oral drug bioavailability. Available from: [Link]

  • de Oliveira, R.S., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available from: [Link]

  • Mubassir, M., et al. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available from: [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. Advances in Oral Drug Delivery. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. Oral Absorption Promoters: Opportunities, Issues, and Challenges. Available from: [Link]

  • Tan, J.S., et al. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. Pharmaceutics. Available from: [Link]

  • ResearchGate. Current challenges and future perspectives in oral absorption research: An opinion of the UNGAP network. Available from: [Link]

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  • Khan, I., et al. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. Available from: [Link]

  • PubChem. 1H-indole-2-carbohydrazide. Available from: [Link]

  • Al-Ostoot, F.H., et al. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports. Available from: [Link]

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Reference Data & Comparative Studies

Validation

The Ascendant Trajectory of 1-methyl-1H-indole-2-carbohydrazide Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the indole scaffold has consistently emerged as a "privileged" structure, yi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the indole scaffold has consistently emerged as a "privileged" structure, yielding a multitude of compounds with potent and diverse anticancer activities.[1][2] Among these, derivatives of 1-methyl-1H-indole-2-carbohydrazide are gaining significant traction as a promising class of anticancer agents. This guide provides a comprehensive, in-depth comparison of these emerging derivatives against well-established anticancer drugs, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of cancer therapies.

Unveiling the Mechanistic Advantages of Indole-2-Carbohydrazide Derivatives

Established anticancer drugs, while effective, are often beleaguered by issues of toxicity and the development of multidrug resistance.[1] 1-methyl-1H-indole-2-carbohydrazide derivatives offer a compelling alternative by targeting fundamental cellular processes with high specificity, potentially leading to improved therapeutic indices. The primary mechanisms of action identified for this class of compounds are the inhibition of tubulin polymerization and the suppression of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling.

Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[3] Their disruption is a clinically validated strategy for cancer treatment. Unlike taxanes (e.g., paclitaxel), which hyper-stabilize microtubules, and Vinca alkaloids that prevent their assembly, certain indole-2-carbohydrazide derivatives function as potent tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[3][4] This binding event triggers a conformational change that prevents the assembly of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis.[3]

Diagram of Tubulin Polymerization Inhibition

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization Indole-2-carbohydrazide\nDerivative Indole-2-carbohydrazide Derivative Indole-2-carbohydrazide\nDerivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole-2-carbohydrazide derivatives.

Starving the Tumor: VEGFR-2 Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[5][6] VEGFR-2, a receptor tyrosine kinase, is a key mediator of this process.[5] Several 1-methyl-1H-indole-2-carbohydrazide derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6][7] By competing with ATP for the binding site in the kinase domain, these compounds prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately leading to the suppression of angiogenesis.[7]

Diagram of VEGFR-2 Signaling Pathway Inhibition

cluster_0 VEGFR-2 Signaling cluster_1 Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Angiogenesis\n(Proliferation, Migration) Angiogenesis (Proliferation, Migration) Downstream Signaling\n(e.g., PI3K/AKT, MAPK)->Angiogenesis\n(Proliferation, Migration) Indole-2-carbohydrazide\nDerivative Indole-2-carbohydrazide Derivative Indole-2-carbohydrazide\nDerivative->VEGFR-2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by indole-2-carbohydrazide derivatives.

Comparative Performance: In Vitro Cytotoxicity

The true measure of a novel anticancer agent lies in its ability to outperform or complement existing therapies. The following tables summarize the in vitro cytotoxicity of various indole-2-carbohydrazide derivatives against a panel of human cancer cell lines, with direct comparisons to established anticancer drugs.

Table 1: Comparison with Doxorubicin

Compound/DrugCancer Cell LineIC50 / GI50 (µM)Reference
Indole-based benzenesulfonamide (A15) MCF-7 (Breast)~50[8]
DoxorubicinMCF-7 (Breast)0.95[8]
Indolyl-hydrazone (Compound 5) MCF-7 (Breast)2.73
Staurosporine (Reference)MCF-7 (Breast)8.32

Table 2: Comparison with Cisplatin

Compound/DrugCancer Cell LineEC50 (mM)Reference
Pt(II) complex with 1-methyl-1H-imidazol-2-yl)-methanamine (Pt-4a) NCI-H460 (Lung)0.115[9]
CisplatinNCI-H460 (Lung)0.0783[9]

Table 3: Comparison with Tubulin Inhibitors (Paclitaxel/Colchicine)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i) MDA-MB-231 (Breast)0.16[3]
Indole-based Tubulin Inhibitor (S-72) MCF7/T (Paclitaxel-Resistant Breast)Potent activity
PaclitaxelMCF7/T (Paclitaxel-Resistant Breast)Resistant
ColchicineMCF7/T (Paclitaxel-Resistant Breast)Cross-resistant

Table 4: Comparison with VEGFR-2 Inhibitors (Sunitinib/Sorafenib)

Compound/DrugCancer Cell Line / TargetIC50 / GI50 (µM)Reference
Indole-2-carbohydrazide derivative (24f) HCT116 (Colon)8.1[6][10]
Indole-2-carbohydrazide derivative (24f) SW480 (Colon)7.9[6][10]
Indolin-2-one derivative (17a) VEGFR-20.078[2]
SunitinibVEGFR-20.139[2]
1H-Indole Derivative (Compound 7) VEGFR-20.025[11]
SorafenibVEGFR-20.035[11]

Experimental Protocols: A Guide for Practical Application

To facilitate further research and validation, this section provides detailed, step-by-step protocols for key experiments discussed in this guide.

Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The synthesis of the core 1-methyl-1H-indole-2-carbohydrazide structure is a foundational step for generating a library of derivatives.[1]

Materials:

  • Methyl 1-methyl-1H-indole-2-carboxylate

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Dissolve methyl 1-methyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine monohydrate to the solution.

  • Stir the reaction mixture at room temperature.

  • The product, 1-methyl-1H-indole-2-carbohydrazide, will precipitate out of the solution as a white solid.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Diagram of Synthesis Workflow

Methyl 1-methyl-1H-indole-2-carboxylate Methyl 1-methyl-1H-indole-2-carboxylate Dissolve in Ethanol Dissolve in Ethanol Methyl 1-methyl-1H-indole-2-carboxylate->Dissolve in Ethanol Stir at Room Temperature Stir at Room Temperature Dissolve in Ethanol->Stir at Room Temperature Hydrazine Monohydrate Hydrazine Monohydrate Add to Solution Add to Solution Hydrazine Monohydrate->Add to Solution Add to Solution->Stir at Room Temperature Precipitation of Product Precipitation of Product Stir at Room Temperature->Precipitation of Product Filtration and Washing Filtration and Washing Precipitation of Product->Filtration and Washing Drying under Vacuum Drying under Vacuum Filtration and Washing->Drying under Vacuum 1-methyl-1H-indole-2-carbohydrazide 1-methyl-1H-indole-2-carbohydrazide Drying under Vacuum->1-methyl-1H-indole-2-carbohydrazide

Caption: General workflow for the synthesis of 1-methyl-1H-indole-2-carbohydrazide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.[12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1-methyl-1H-indole-2-carbohydrazide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[13]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Test compound

  • Microplate reader with temperature control (37°C)

Procedure:

  • Prepare a solution of purified tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[2][9]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) substrate

  • Test compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a white 96-well plate, add the kinase buffer, ATP, and substrate to each well.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the recombinant VEGFR-2 kinase to all wells except the blank to initiate the kinase reaction.

  • Incubate the plate at 30°C for 45 minutes.

  • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity.

  • Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

The Path Forward: In Vivo Validation and Future Perspectives

While the in vitro data for 1-methyl-1H-indole-2-carbohydrazide derivatives is highly promising, the crucial next step is to translate these findings into in vivo models. Xenograft studies in immunocompromised mice are essential to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profile of lead compounds.[14][15] The ability of these derivatives to overcome resistance to existing drugs, as suggested by in vitro studies, warrants thorough investigation in in vivo models of drug-resistant cancers.

The versatility of the indole scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features that enhance anticancer activity and minimize off-target effects.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL not available)
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

  • IC50 of the parent compounds and doxorubicin on different cancer cell...
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. [Link]

  • Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer. [Link]

  • Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. [Link]

  • S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchG
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • IC50 of compound 4 and compound 9 as well as doxorubicin (as a reference drug) on different cancer cell lines.
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]

  • Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Antitumor Activity of Bis-Indole Derivatives. [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. [Link]

Sources

Comparative

The Evolving Landscape of Indole-Based Therapeutics: A Comparative Potency Analysis of 1-methyl-1H-indole-2-carbohydrazide Analogs

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1][2] Its inherent biological activities and synthetic tractability have led to t...

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1][2] Its inherent biological activities and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of pharmacological effects, including anticancer and antimicrobial properties.[1][3][4] This guide provides a comparative analysis of the potency of analogs derived from "1-methyl-1H-indole-2-carbohydrazide," a key intermediate in the synthesis of more complex indole-based compounds.[1] We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide a detailed protocol for assessing their potency.

Structure-Activity Relationship: Unlocking Potency Through Chemical Modification

The potency of 1-methyl-1H-indole-2-carbohydrazide analogs is profoundly influenced by the nature and position of substituents on the indole ring and modifications to the carbohydrazide moiety.[5][6] Through systematic chemical alterations, researchers have been able to fine-tune the biological activity of these compounds, leading to the identification of highly potent anticancer and antimicrobial agents.

Anticancer Potency: Targeting Cellular Proliferation and Angiogenesis

Derivatives of indole-2-carbohydrazide have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][7][8] The primary mechanisms of action often involve the disruption of microtubule dynamics through tubulin inhibition, induction of apoptosis (programmed cell death), and the inhibition of key signaling pathways involved in tumor growth and vascularization, such as the VEGFR-2 pathway.[1][5][7][8][9]

Key structural modifications that enhance anticancer potency include:

  • Substitution at the N1 position of the indole ring: The presence of a methyl group at the N1 position is a common feature in many active analogs. Further modifications at this position can influence activity.

  • Substitution on the indole ring (positions 3, 5): Introduction of phenyl groups at the 3-position and halogens (chloro, iodo) at the 5-position has been shown to yield compounds with remarkable antiproliferative activity, with GI50 values in the sub-micromolar range against various cancer cell lines.[9]

  • Modification of the carbohydrazide moiety: Condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones is a common strategy to generate diverse and potent analogs.[1] The nature of the aromatic or heterocyclic ring introduced through this condensation plays a crucial role in determining the potency and selectivity of the compound. For instance, furan-3-ylmethylene and thiophenyl derivatives have been identified as potent tubulin inhibitors.[5][10]

The following diagram illustrates the general workflow for synthesizing and evaluating the anticancer potency of these analogs.

Anticancer Potency Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole-2-carboxylic acid Indole-2-carboxylic acid 1-methyl-1H-indole-2-carbohydrazide 1-methyl-1H-indole-2-carbohydrazide Indole-2-carboxylic acid->1-methyl-1H-indole-2-carbohydrazide Methylation, Hydrazinolysis Hydrazine Hydrazine Hydrazine->1-methyl-1H-indole-2-carbohydrazide Hydrazone Analogs Hydrazone Analogs 1-methyl-1H-indole-2-carbohydrazide->Hydrazone Analogs Condensation Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Hydrazone Analogs MTT Assay MTT Assay Hydrazone Analogs->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay IC50/GI50 Determination IC50/GI50 Determination MTT Assay->IC50/GI50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50/GI50 Determination->Mechanism of Action Studies Lead Compounds

Caption: Synthesis and evaluation workflow for anticancer indole-2-carbohydrazide analogs.

Antimicrobial Potency: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge.[11] Indole-2-carbohydrazide analogs have emerged as a promising class of antimicrobial agents with activity against a variety of bacteria and fungi.[1][4][12]

Structure-activity relationship studies in the context of antimicrobial activity have revealed that:

  • Substituents on the indole and hydrazone moieties: Similar to anticancer activity, the nature of substituents on the aromatic rings significantly impacts antimicrobial potency. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the molecule and its interaction with microbial targets.

  • Specific heterocyclic rings: The incorporation of certain heterocyclic moieties, such as 1,2,4-triazoles, has been shown to enhance antimicrobial activity.

Comparative Potency Data

The following table summarizes the reported potency of various 1-methyl-1H-indole-2-carbohydrazide analogs against different cancer cell lines and microbial strains. This data is compiled from multiple research articles and serves as a comparative guide for researchers in the field.

Compound ID/SeriesTarget/Cell LinePotency MetricValue (µM)Reference
Anticancer Analogs
Compound 24f HCT116 (Colon Cancer)GI508.1[7][8]
SW480 (Colon Cancer)GI507.9[7][8]
Compound 12 MCF-7 (Breast Cancer)IC503.01[7]
Thiophenyl derivative 26 A549 (Lung Cancer)IC500.19[5]
Furan-3-ylmethylene derivative 27b HepG2 (Liver Cancer)IC500.34[5]
Furan-3-ylmethylene derivative 27d A549 (Lung Cancer)IC500.43[5]
Compound 4e MCF-7, A549, HCTAverage IC502[2][6]
Compound 6i COLO 205 (Colon Cancer)LC500.071[10]
SK-MEL-5 (Melanoma)LC500.075[10]
Compound 4d (4-Cl substituent)SW620, PC-3, NCI-H23IC500.001 - 0.011[13]
Compound 4f (4-NO2 substituent)SW620, PC-3, NCI-H23IC500.001 - 0.011[13]
Antimicrobial Analogs
Compounds 3a, 3b, 4e, 5a-c, 5e M. tuberculosis & othersMIC1.56 - 6.25 µg/mL[12]
Pyridine carbohydrazide 6 S. aureus ATCC 29213MIC2 µg/mL[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:
  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds (1-methyl-1H-indole-2-carbohydrazide analogs) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software program.

The following diagram outlines the key steps of the MTT assay protocol.

MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with Test Compounds B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Solution D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Sources

Validation

A Comparative Guide to Validating the Anticancer Efficacy of Novel 1-methyl-1H-indole-2-carbohydrazide Compounds

This guide provides a comprehensive framework for the preclinical validation of novel anticancer compounds, specifically focusing on a promising class of molecules: 1-methyl-1H-indole-2-carbohydrazide derivatives . The i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel anticancer compounds, specifically focusing on a promising class of molecules: 1-methyl-1H-indole-2-carbohydrazide derivatives . The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with potent pharmacological activities.[1][2] Recent research has highlighted that modifying the indole-2-carbohydrazide core can yield derivatives with significant antiproliferative and pro-apoptotic effects, often by targeting crucial cellular machinery like microtubules.[1][3]

Here, we will objectively compare the in vitro performance of three hypothetical novel compounds from this class—IND-1, IND-2, and IND-3 —against Doxorubicin , a well-established and potent chemotherapeutic agent. This guide is designed for researchers in oncology and drug development, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and self-validating investigation.

Compound Profiles: The Challengers and the Benchmark

A successful comparative study requires a well-defined set of test articles and a relevant benchmark.

  • Novel Compounds (Hypothetical):

    • IND-1: The core 1-methyl-1H-indole-2-carbohydrazide structure.

    • IND-2: A derivative with a halogen substitution on the indole ring, designed to potentially enhance lipophilicity and cell membrane penetration.

    • IND-3: A derivative featuring a bulkier aromatic substitution on the hydrazide moiety, intended to explore interactions with different protein binding pockets.

  • Reference Compound (The Benchmark):

    • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy. Its mechanisms of action are well-characterized and include DNA intercalation and inhibition of topoisomerase II, leading to cell death. It serves as a high-potency positive control, allowing us to contextualize the efficacy of our novel compounds.

Experimental Rationale & Design: A Multi-Faceted Approach

Validating an anticancer agent is not a single experiment but a logical progression of inquiries.[4][5] A compound's efficacy is a composite of its ability to inhibit cell growth, its mechanism for doing so, and its selectivity for cancer cells. Our in vitro screening funnel is designed to answer three fundamental questions:

  • Is it cytotoxic? Does the compound kill cancer cells, and at what concentration?

  • How does it work? Does it halt the cell division cycle or trigger programmed cell death (apoptosis)?

  • Is it selective? Does it preferentially affect cancer cells over normal, healthy cells?

To address these, we will employ a panel of human cancer cell lines, such as HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) , which are standard models in anticancer research.[6][7] For selectivity, a non-cancerous cell line like MRC-5 (normal lung fibroblast) will be used.[7]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Future Direction Start Novel IND Compounds (IND-1, IND-2, IND-3) + Doxorubicin CellLines Cancer Cell Lines (HCT116, MCF-7) Normal Cell Line (MRC-5) Start->CellLines MTT MTT Cytotoxicity Assay CellLines->MTT CellCycle Cell Cycle Analysis (Flow Cytometry - PI Staining) MTT->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) MTT->Apoptosis Analysis Calculate IC50 Values Analyze Cell Cycle Arrest Quantify Apoptosis CellCycle->Analysis Apoptosis->Analysis Comparison Compare INDs vs. Doxorubicin Assess Structure-Activity Relationship Analysis->Comparison InVivo In Vivo Xenograft Model Validation Comparison->InVivo

Core Methodologies: Protocols and Scientific Justification

The trustworthiness of our data hinges on meticulously executed and well-understood protocols. Here, we detail the core in vitro assays.

In Vitro Cytotoxicity: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational step in anticancer screening.[8][9] It's a colorimetric assay that measures a cell's metabolic activity, which in most cases, correlates directly with cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][11] The amount of formazan produced is proportional to the number of viable cells.[8]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The seeding density is critical; it must be optimized to ensure cells are in an exponential growth phase during the experiment.[8]

  • Compound Treatment: Prepare serial dilutions of the novel IND compounds and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "no treatment" control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10][12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. This allows metabolically active cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Cycle Analysis: Propidium Iodide Staining & Flow Cytometry

Expertise & Experience: If a compound is cytotoxic, the next logical question is whether it inhibits cell proliferation by arresting the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis. PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows us to distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13] This fixation step permeabilizes the cells and preserves their structure. Fix for at least 30 minutes at 4°C.[13]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. RNase treatment is crucial because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection: Annexin V/PI Staining

Expertise & Experience: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[14] By co-staining with PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can differentiate four populations:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot (Annexin V fluorescence vs. PI fluorescence) to quantify the percentage of cells in each of the four populations.

Data Presentation & Comparative Analysis

Clear data presentation is essential for objective comparison. All quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity (IC50) of IND Compounds and Doxorubicin
CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (SI) HCT116
IND-1 15.221.5> 100> 6.6
IND-2 2.84.165.323.3
IND-3 0.951.342.144.3
Doxorubicin 0.450.625.812.9
Selectivity Index (SI) = IC50 in normal cells (MRC-5) / IC50 in cancer cells (HCT116)
Table 2: Effect on Cell Cycle Distribution in HCT116 Cells (% of Cells)
Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle) 60.5%25.1%14.4%
IND-2 (2.8 µM) 18.2%15.5%66.3%
IND-3 (0.95 µM) 15.7%13.9%70.4%
Doxorubicin (0.45 µM) 22.1%10.2%67.7%
Table 3: Induction of Apoptosis in HCT116 Cells (% of Cells)
Treatment (at IC50)Live CellsEarly ApoptosisLate Apoptosis / Necrosis
Control (Vehicle) 95.1%2.5%2.4%
IND-2 (2.8 µM) 45.3%30.1%24.6%
IND-3 (0.95 µM) 38.6%35.8%25.6%
Doxorubicin (0.45 µM) 40.2%33.5%26.3%

G IND IND-3 Compound Tubulin β-Tubulin (Colchicine Binding Site) IND->Tubulin Inhibits Polymerization Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Apoptosis->Bcl2

Discussion: Synthesizing the Evidence

Based on our hypothetical data, a clear narrative emerges.

  • Structure-Activity Relationship & Potency: The modifications to the core 1-methyl-1H-indole-2-carbohydrazide structure significantly enhanced cytotoxic potency. The unsubstituted parent compound, IND-1 , showed modest activity. Halogenation (IND-2 ) improved the IC50 value by over 5-fold, and the addition of a bulky aromatic group (IND-3 ) resulted in sub-micromolar potency, approaching that of the clinical drug Doxorubicin. This suggests that the hydrazide moiety is a critical site for modification to improve target engagement.

  • Mechanism of Action: Both IND-2 and IND-3 induced a profound arrest of the cell cycle in the G2/M phase, similar to Doxorubicin. This is a common mechanism for agents that interfere with microtubule dynamics.[1] This hypothesis is further supported by the significant induction of apoptosis observed in the Annexin V assay. The data strongly suggest that the novel compounds, particularly IND-3, exert their anticancer effects by disrupting mitosis, leading to cell cycle arrest and subsequent programmed cell death, a mechanism consistent with other indole-based tubulin inhibitors.[1][3]

  • Selectivity and Therapeutic Window: A crucial aspect of drug development is selectivity. While Doxorubicin is highly potent, its selectivity index (SI) is moderate (12.9). In contrast, IND-3 exhibits a significantly better SI of 44.3, indicating it is over 44 times more toxic to colon cancer cells than to normal fibroblasts in vitro. This superior selectivity suggests a potentially wider therapeutic window and fewer off-target effects, a highly desirable characteristic for a novel chemotherapeutic agent.[6]

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for the initial validation of novel 1-methyl-1H-indole-2-carbohydrazide anticancer agents. Our findings on the hypothetical compounds IND-2 and especially IND-3 show a highly promising profile, with potency comparable to a clinical standard but with a superior in vitro selectivity index. The mechanistic data point towards G2/M arrest and apoptosis induction, likely through microtubule disruption.

The logical next step is to advance the most promising candidate, IND-3 , to preclinical in vivo testing.[16][17] This would involve using a human tumor xenograft model in immunocompromised mice to evaluate the compound's efficacy in a more complex biological system, assessing its impact on tumor growth, and determining its pharmacokinetic and toxicity profiles.[17][18]

References

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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

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  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide: 1-Methyl-1H-indole-2-carbohydrazide Analogs vs. Colchicine as Tubulin Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Tubulin, a critical component of the cellular cytoskeleton, remains...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Tubulin, a critical component of the cellular cytoskeleton, remains a highly validated and compelling target. Its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism exploited by several successful chemotherapeutic agents.

This guide provides an in-depth, objective comparison of a promising class of synthetic compounds—analogs of 1-methyl-1H-indole-2-carbohydrazide—with the classical, naturally derived tubulin inhibitor, colchicine. We will delve into their mechanisms of action, present supporting experimental data from various studies, and provide detailed protocols for key comparative assays.

The Central Target: Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to several cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of this delicate equilibrium is a powerful strategy to selectively target rapidly proliferating cancer cells.

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule-destabilizing agent.[2] It binds to the β-subunit of tubulin at a specific site, aptly named the colchicine-binding site.[3] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, G2/M phase cell cycle arrest, and eventual apoptosis.[3] However, the clinical application of colchicine as an anticancer agent has been hampered by its narrow therapeutic index and significant toxicity.[4] This has driven the search for new colchicine-binding site inhibitors (CBSIs) with improved efficacy and safety profiles.

The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds that inhibit tubulin polymerization, many of which interact with the colchicine binding site.[3][5] The 1-methyl-1H-indole-2-carbohydrazide framework represents a specific class of these promising synthetic analogs.

Mechanism of Action: A Shared Battlefield

Both colchicine and the investigated indole-2-carbohydrazide analogs share a common primary mechanism of action: the inhibition of tubulin polymerization. Molecular docking and competitive binding assays have confirmed that many of these indole derivatives bind to the same site on β-tubulin as colchicine.[6][7]

By occupying this critical pocket, these inhibitors prevent the conformational changes necessary for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. This leads to a net depolymerization of the microtubule network.

Logical Flow: From Molecular Interaction to Cellular Consequence

G cluster_0 Molecular Level cluster_1 Cellular Level Inhibitor Inhibitor Binding Binding to Colchicine Site on β-Tubulin Inhibitor->Binding Tubulin αβ-Tubulin Dimer Tubulin->Binding Disruption Inhibition of Microtubule Formation Binding->Disruption Prevents Assembly Polymerization Tubulin Polymerization Polymerization->Disruption Spindle Mitotic Spindle Disassembly Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for colchicine-site tubulin inhibitors.

The key differentiators between these indole analogs and colchicine lie in their binding affinities, potencies, and potentially their pharmacokinetic profiles, which are dictated by their specific chemical structures.

Comparative Performance: A Data-Driven Analysis

The efficacy of a tubulin inhibitor is primarily assessed by its ability to inhibit tubulin polymerization in biochemical assays and its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.

Tubulin Polymerization Inhibition

This assay directly measures the compound's ability to prevent the assembly of purified tubulin into microtubules in vitro.

CompoundTubulin Polymerization IC50 (µM)Reference
Colchicine 2.68[3]
~10.6[8]
Indole Analog 1 (Compound 97)0.79[3]
Indole Analog 2 (Compound 5m)0.37[5]
Indole Analog 3 (Naphthalene-Chalcone Derivative)~8.0[8]

Note: Data is compiled from different studies and direct comparison should be considered with caution due to potential variations in experimental conditions.

As the data indicates, certain indole-based analogs, such as Compound 97 and Compound 5m, have demonstrated significantly greater potency in inhibiting tubulin polymerization compared to colchicine in the cited studies.[3][5] For instance, Compound 97 was found to be over three times more active than colchicine in a comparative assay.[3]

In Vitro Cytotoxicity

The ultimate measure of a potential anticancer agent is its ability to kill cancer cells. The following table summarizes the cytotoxic activity (IC50) of various indole analogs and colchicine against different human cancer cell lines.

CompoundCell LineCytotoxicity IC50Reference
Colchicine MCF-7 (Breast)38.37 nM (as a comparator)[9]
Indole Analog 4 (Compound 6i)COLO 205 (Colon)71 nM (LC50)[6][7]
SK-MEL-5 (Melanoma)75 nM (LC50)[6][7]
Indole Analog 5 (Compound 1k)MCF-7 (Breast)4.5 nM[5]
Indole Analog 6 (Compound 10t)HeLa (Cervical)0.12 µM[10][11]
SGC-7901 (Gastric)0.15 µM[10][11]
MCF-7 (Breast)0.21 µM[10][11]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. LC50 (Lethal Concentration 50%) is also reported where applicable. Data is from various sources and direct comparisons should be made cautiously.

The in vitro cytotoxicity data reveals that many indole-based tubulin inhibitors exhibit potent anticancer activity, often in the nanomolar range, and in some cases, surpassing the activity of colchicine or other standard agents like combretastatin A-4.[5] For example, compound 1k showed an exceptionally low IC50 value of 4.5 nM against the MCF-7 breast cancer cell line.[5]

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Workflow: Tubulin Polymerization Assay

G A Prepare Reagents (Tubulin, GTP, Buffer, Test Compound) B Dispense Test Compound & Controls into 96-well Plate A->B C Initiate Polymerization (Add Tubulin Mix, Incubate at 37°C) B->C D Monitor Fluorescence (Kinetic Read over Time) C->D E Data Analysis (Plot Curves, Calculate IC50) D->E

Caption: High-level workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Thaw purified tubulin (>99%), GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

  • Compound Dilution: Prepare a series of dilutions of the test compounds (e.g., 1-methyl-1H-indole-2-carbohydrazide analogs and colchicine) and controls (e.g., paclitaxel as a polymerization enhancer, vehicle as a negative control) at 10x the final desired concentration in general tubulin buffer.

  • Plate Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) black, clear-bottom 96-well plate.

  • Reaction Initiation: Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter dye. Carefully add 45 µL of this ice-cold mix to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the rate or extent of polymerization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that analogs based on the indole scaffold, including those related to 1-methyl-1H-indole-2-carbohydrazide, represent a highly promising class of tubulin polymerization inhibitors that target the colchicine binding site. Several reviewed compounds demonstrate superior potency compared to colchicine in both biochemical and cell-based assays.[3][5] Their mechanism of action, leading to G2/M cell cycle arrest and apoptosis, is consistent with that of other CBSIs.[6][10][11]

The enhanced activity and synthetic tractability of these indole analogs make them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing their pharmacokinetic properties, improving their safety profiles, and evaluating their efficacy in in vivo cancer models. The continued exploration of this chemical space could lead to the development of a new generation of highly effective and less toxic microtubule-targeting anticancer drugs.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery, 9(10), 790-803.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC - NIH. Retrieved from relevant search result.[3]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. Retrieved from relevant search result.[6]

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (n.d.). FEBS Letters. Retrieved from relevant search result.[1]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). RSC Publishing. Retrieved from relevant search result.[7]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC - NIH. Retrieved from relevant search result.[5]

  • A Comparative Analysis of Colchicine and its Derivatives in Tubulin Assembly Inhibition. (n.d.). Benchchem. Retrieved from relevant search result.[2]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). MDPI. Retrieved from relevant search result.[8]

  • Design, synthesis, and bioevaluation of 1 h -pyrrolo[3,2- c ]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Sci-Hub. Retrieved from relevant search result.[10]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). NIH. Retrieved from relevant search result.[11]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. (n.d.). BioWorld. Retrieved from relevant search result.[9]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved from relevant search result.[12]

  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data. (n.d.). Benchchem. Retrieved from relevant search result.[13]

  • Comparison of selectivity index (SI) values of tested compounds. (n.d.). ResearchGate. Retrieved from relevant search result.[14]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. Retrieved from relevant search result.[4]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-indole-2-carbohydrazide Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its myriad derivatives, the 1-methyl-1H-indole-2-carbohydrazide framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the rationale behind specific molecular modifications, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The 1-methyl-1H-indole-2-carbohydrazide Scaffold: A Versatile Template

The 1-methyl-1H-indole-2-carbohydrazide core, characterized by a methyl group at the N1 position of the indole ring and a carbohydrazide functional group at the C2 position, offers several key features for medicinal chemistry exploration. The indole ring itself provides a hydrophobic surface capable of engaging in various interactions with biological targets. The carbohydrazide moiety serves as a versatile handle for the introduction of diverse substituents through condensation reactions, leading to the formation of hydrazones and other heterocyclic systems.[3] This allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Anticancer Activity: Targeting Microtubules and Beyond

A significant body of research has focused on the development of 1-methyl-1H-indole-2-carbohydrazide derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][4][5]

The Role of Substituents on the Hydrazide Moiety

The nature of the substituent introduced onto the hydrazide nitrogen is a critical determinant of anticancer activity. Condensation of the parent carbohydrazide with various aldehydes and ketones to form hydrazones has been a widely employed strategy.

Key SAR Insights:

  • Aromatic and Heteroaromatic Aldehydes: Derivatives incorporating furan and thiophene rings have shown potent antiproliferative and microtubule-destabilizing effects.[1][6] For instance, a thiophenyl carbohydrazide derivative exhibited the best anticancer effect in one study, although its mechanism was not fully elucidated.[1]

  • Substitution on the Aromatic Ring: The electronic properties of substituents on the aromatic ring of the hydrazone moiety significantly influence activity. Electron-withdrawing groups on a furanyl ring did not generally improve anticancer effects compared to the parent compounds.[1]

  • Impact on Tubulin Inhibition: Molecular docking studies suggest that these derivatives often bind to the colchicine site of tubulin.[1][4][6] The indole ring typically occupies a hydrophobic pocket, while the hydrazide linker and the terminal heterocyclic ring engage in hydrogen bonding and other interactions.[1]

Modifications of the Indole Ring

While the N1-methyl group is a common feature, substitutions at other positions of the indole ring have also been explored to fine-tune the activity and selectivity of these compounds.

Key SAR Insights:

  • Halogenation: The introduction of chloro or iodo groups at the 5-position of the indole ring in N'-(substituted phenyl)-3-phenyl-1H-indole-2-carbohydrazide derivatives has led to compounds with remarkable antiproliferative activity against a broad panel of human tumor cell lines, with GI50 values in the sub-micromolar range.[4][7]

  • 3-Position Substitution: The presence of a phenyl group at the 3-position of the indole ring appears to be beneficial for potent tubulin inhibition.[1][4]

Comparative Performance of Anticancer Derivatives

To facilitate a clear comparison, the following table summarizes the in vitro cytotoxic activity of representative 1-methyl-1H-indole-2-carbohydrazide derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineActivity (GI50/IC50/LC50)Reference
6i Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivativeCOLO 205 (Colon)LC50 = 71 nM[1][6]
SK-MEL-5 (Melanoma)LC50 = 75 nM[1][6]
MDA-MB-435LC50 = 259 nM[1][6]
6j Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative-Strongest microtubule-destabilizing effect[1][6]
5a N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazideNCI-60 PanelGI50 < 0.4 µM[4][7]
6b N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazideNCI-60 PanelGI50 < 0.4 µM[4][7]
24f Indole-2-carbohydrazide derivativeHCT116 (Colon)GI50 = 8.1 µM[8][9]
SW480 (Colon)GI50 = 7.9 µM[8][9]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental protocols between studies.

Experimental Workflow for Anticancer Evaluation

The evaluation of novel anticancer agents typically follows a standardized workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Silico Studies synthesis Synthesis of Derivatives antiproliferative Antiproliferative Assay (e.g., MTT, SRB) synthesis->antiproliferative docking Molecular Docking synthesis->docking tubulin Tubulin Polymerization Assay antiproliferative->tubulin Active Compounds cell_cycle Cell Cycle Analysis tubulin->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis admet ADMET Prediction docking->admet

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Antimicrobial Activity: A Promising Frontier

Beyond their anticancer potential, 1-methyl-1H-indole-2-carbohydrazide derivatives have also demonstrated significant antimicrobial properties, making them attractive candidates for the development of new anti-infective agents.[3][10]

SAR of Antimicrobial Derivatives

The structural modifications that govern antimicrobial activity often differ from those that confer anticancer effects.

Key SAR Insights:

  • Schiff Base Formation: The formation of Schiff bases by reacting the carbohydrazide with various aldehydes is a common strategy to generate potent antimicrobial agents.[11][12]

  • Substituents on the Schiff Base: The nature of the aromatic aldehyde used in the Schiff base formation plays a crucial role. For instance, novel 3,5‐disubstituted‐N′‐((2‐hydroxynaphthalen‐1‐yl)methylene)‐1H‐indole‐2‐carbohydrazides have exhibited excellent antimicrobial activity against a range of bacteria and fungi, with MIC values in the low microgram per milliliter range.[10]

  • Targeting Microbial Enzymes: Molecular docking studies have suggested that some of these derivatives may act by inhibiting essential microbial enzymes, such as mycobacterial enoyl reductase (InhA).[10]

Comparative Performance of Antimicrobial Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected antimicrobial 1-methyl-1H-indole-2-carbohydrazide derivatives.

Compound IDModificationMicroorganismActivity (MIC in µg/mL)Reference
3a 3,5‐disubstituted‐N′‐((2‐hydroxynaphthalen‐1‐yl)methylene)‐1H‐indole‐2‐carbohydrazideStaphylococcus aureus1.56–6.25[10]
3b 3,5‐disubstituted‐N′‐((2‐hydroxynaphthalen‐1‐yl)methylene)‐1H‐indole‐2‐carbohydrazideEscherichia coli1.56–6.25[10]
5a 3,5‐disubstituted‐N′‐((2‐hydroxynaphthalen‐1‐yl)methylene)‐1H‐indole‐2‐carbohydrazide derivativeMycobacterium tuberculosis1.56–6.25[10]
5c 3,5‐disubstituted‐N′‐((2‐hydroxynaphthalen‐1‐yl)methylene)‐1H‐indole‐2‐carbohydrazide derivativeCandida albicans1.56–6.25[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of 1-methyl-1H-indole-2-carbohydrazide Derivatives (Hydrazones)

This protocol describes a general method for the synthesis of hydrazone derivatives from 1-methyl-1H-indole-2-carbohydrazide.

G start Start step1 Dissolve 1-methyl-1H-indole-2-carbohydrazide in a suitable solvent (e.g., ethanol). start->step1 step2 Add an equimolar amount of the desired aldehyde or ketone. step1->step2 step3 Add a catalytic amount of glacial acetic acid. step2->step3 step4 Reflux the reaction mixture for an appropriate time (e.g., 4-8 hours). step3->step4 step5 Monitor the reaction by TLC. step4->step5 step6 Cool the reaction mixture to room temperature. step5->step6 step7 Collect the precipitated product by filtration. step6->step7 step8 Wash the product with cold ethanol. step7->step8 step9 Recrystallize the product from a suitable solvent to afford the pure hydrazone derivative. step8->step9 end End step9->end

Caption: A general synthetic workflow for hydrazone derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-methyl-1H-indole-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Aldehyde/Ketone: To the solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 4 to 8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure hydrazone derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 1-methyl-1H-indole-2-carbohydrazide scaffold has proven to be a highly versatile template for the design of novel anticancer and antimicrobial agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity. For anticancer derivatives, modifications of the hydrazide moiety with aromatic and heteroaromatic systems, along with substitutions on the indole ring, have led to potent tubulin polymerization inhibitors. In the antimicrobial realm, the formation of Schiff bases has yielded compounds with excellent activity against a range of pathogens.

Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-likeness. Further exploration of their mechanisms of action will be crucial for rational drug design. The development of derivatives with dual anticancer and antimicrobial activities could also represent an exciting new therapeutic strategy. The continued investigation of this promising chemical scaffold holds significant potential for the discovery of new and effective therapeutic agents.

References

  • Smolecule. (2023, August 15). Buy 1-methyl-1H-indole-2-carbohydrazide | 56809-86-0.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent.
  • PubMed Central. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
  • ResearchGate. (n.d.). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff's Base Derivatives as Cyclooxygenase Inhibitors.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • RSC Publishing. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents.
  • PubMed. (2018, June 20). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • PubMed. (n.d.). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors.
  • ResearchGate. (2025, December 16). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
  • AMiner. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazides and Thiazolidinyl-Indole-2-carboxamides As Potent Tubulin Polymerization Inhibitors.
  • PubMed Central. (2024, September 10). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents.
  • ResearchGate. (2025, August 6). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study.
  • Lupine Publishers. (2020, January 7). Virtual Screening Of N'-Methylene-1H-Indole- 2-Carbohydrazide Schiff 's Base Derivatives as Cyclooxygenase Inhibitors.
  • PMC - NIH. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
  • NIH. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Retrieved from

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Comparative

Cross-Validation of 1-methyl-1H-indole-2-carbohydrazide Bioactivity: A Comparative Guide Across Diverse Cell Lines

In the landscape of oncological research, the indole nucleus serves as a privileged scaffold, forming the backbone of numerous compounds with potent anticancer activities.[1][2] Among these, 1-methyl-1H-indole-2-carbohyd...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole nucleus serves as a privileged scaffold, forming the backbone of numerous compounds with potent anticancer activities.[1][2] Among these, 1-methyl-1H-indole-2-carbohydrazide emerges as a compound of significant interest. Its derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, hinting at mechanisms that may involve the induction of apoptosis and inhibition of tubulin polymerization.[1][3][4] However, the true therapeutic potential of a lead compound is not defined by its efficacy in a single model but by its consistent and selective bioactivity across a spectrum of cancer types.

This guide provides a comprehensive framework for the cross-validation of 1-methyl-1H-indole-2-carbohydrazide's bioactivity. We will navigate through the experimental design, detailed protocols, and data interpretation necessary to build a robust profile of this compound's efficacy and selectivity. Our approach is grounded in established methodologies to ensure scientific integrity and reproducibility, providing researchers and drug development professionals with a blueprint for rigorous preclinical assessment.

The Imperative of Cross-Cell Line Validation

A fundamental challenge in cancer therapy is the inherent heterogeneity of tumors. A compound that shows remarkable efficacy in one cancer cell line may be inert in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies. Therefore, cross-validating the bioactivity of 1-methyl-1H-indole-2-carbohydrazide across a panel of diverse cell lines is not merely a confirmatory step but a critical phase of discovery. This process allows us to:

  • Determine the Breadth of Activity: Identify the spectrum of cancer types susceptible to the compound.

  • Uncover Potential Mechanisms of Action: Correlate sensitivity with specific cellular characteristics.

  • Assess Selective Toxicity: Evaluate the compound's effect on cancerous versus non-cancerous cells, a key indicator of its therapeutic index.[5]

To achieve this, we propose a panel of cell lines representing distinct and prevalent cancer types, alongside a non-malignant control line:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

  • MRC-5: A normal human fetal lung fibroblast cell line to assess cytotoxicity against non-cancerous cells.[6]

Experimental Workflow: A Multi-Faceted Approach

Our investigation into the bioactivity of 1-methyl-1H-indole-2-carbohydrazide will be conducted through a tiered experimental workflow. This systematic progression from broad cytotoxicity screening to more detailed mechanistic studies ensures a thorough and logical evaluation.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation start Prepare 1-methyl-1H-indole-2-carbohydrazide Stock & Dilutions cell_culture Culture MCF-7, A549, HCT116, MRC-5 Cell Lines start->cell_culture mtt_assay Perform MTT Assay to Determine IC50 cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis Analysis mtt_assay->apoptosis_assay Select Concentrations Based on IC50 cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis mtt_assay->cell_cycle_analysis data_analysis Compare IC50 Values & Analyze Flow Cytometry Data apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Draw Conclusions on Bioactivity & Selectivity data_analysis->conclusion

Caption: A tiered experimental workflow for evaluating the bioactivity of 1-methyl-1H-indole-2-carbohydrazide.

Phase 1: Determining Cytotoxicity with the MTT Assay

The initial step is to quantify the cytotoxic effect of 1-methyl-1H-indole-2-carbohydrazide on our selected cell panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[8][9]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed 1 x 104 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of 1-methyl-1H-indole-2-carbohydrazide in culture medium. After 24 hours, carefully remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Comparative Data: IC50 Values
Cell LineTissue of OriginTypeIC50 (µM) of 1-methyl-1H-indole-2-carbohydrazide
MCF-7 BreastAdenocarcinoma15.2
A549 LungCarcinoma22.8
HCT116 ColonCarcinoma18.5
MRC-5 LungNormal Fibroblast> 100

Interpretation: The hypothetical data suggests that 1-methyl-1H-indole-2-carbohydrazide exhibits selective cytotoxicity against the tested cancer cell lines, with the most potent activity observed in the MCF-7 breast cancer line. The significantly higher IC50 value in the non-cancerous MRC-5 cell line indicates a favorable preliminary therapeutic window.

Phase 2: Unveiling the Mechanisms of Cell Death

Following the determination of cytotoxic concentrations, the next logical step is to investigate how the compound induces cell death. We will focus on two key cellular processes: apoptosis and cell cycle progression.

Apoptosis Induction: The Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with 1-methyl-1H-indole-2-carbohydrazide at concentrations corresponding to their IC50 and 2x IC50 values for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.

Cell Cycle Arrest: Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[14] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[15] This allows for the quantification of the percentage of cells in each phase of the cell cycle by flow cytometry.[16]

cell_cycle_pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Cytokinesis Indole 1-methyl-1H-indole- 2-carbohydrazide Indole->G2 Induces G2/M Arrest

Caption: Potential mechanism of 1-methyl-1H-indole-2-carbohydrazide inducing G2/M cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.[15][17]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Synthesizing the Evidence: A Holistic View

By integrating the data from these assays, a comprehensive bioactivity profile of 1-methyl-1H-indole-2-carbohydrazide begins to emerge. For instance, a potent IC50 value in MCF-7 cells, coupled with a significant increase in the Annexin V-positive population and an accumulation of cells in the G2/M phase, would strongly suggest that the compound induces apoptosis following cell cycle arrest in this breast cancer line.

Comparing these detailed results across the different cell lines is crucial. If similar effects are observed in A549 and HCT116 cells, it points to a broadly applicable mechanism of action. Conversely, if the compound induces different responses—for example, apoptosis in one cell line and necrosis in another—it suggests that its activity is context-dependent and may involve multiple pathways. The lack of significant apoptosis or cell cycle disruption in the non-cancerous MRC-5 cells, despite treatment at high concentrations, would further substantiate the compound's cancer-selective profile.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the cross-validation of 1-methyl-1H-indole-2-carbohydrazide's bioactivity. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays across a diverse panel of cell lines, researchers can build a robust and reliable dataset. This foundational knowledge is indispensable for making informed decisions about the future development of this promising indole derivative as a potential anticancer therapeutic. The principles and protocols detailed herein are designed to uphold scientific integrity and provide a clear path for the preclinical evaluation of novel therapeutic candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Retrieved from [Link]

  • PubMed. (2018, June 20). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays help to find cancer-killing agents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • PMC. (n.d.). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and biological evaluation of indole-2-carboxamides fused with imidazolinone moiety. Retrieved from [Link]

  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Synthesis Methods for 1-methyl-1H-indole-2-carbohydrazide: A Guide for Researchers

Introduction 1-methyl-1H-indole-2-carbohydrazide is a key heterocyclic scaffold possessing significant potential in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-2-carbohydrazide is a key heterocyclic scaffold possessing significant potential in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making its efficient and reliable synthesis a topic of considerable interest for researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of this valuable intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical analysis of each method's strengths and weaknesses to empower researchers in making informed decisions for their synthetic campaigns.

Method 1: The Classic Two-Step Approach via Esterification and Hydrazinolysis

This widely employed method constitutes a robust and sequential route to 1-methyl-1H-indole-2-carbohydrazide, commencing with the readily available 1-methyl-1H-indole-2-carboxylic acid. The synthesis proceeds through two distinct chemical transformations: esterification followed by hydrazinolysis.

Scientific Rationale

The underlying principle of this method is the conversion of a carboxylic acid into a more reactive ester derivative, which is then susceptible to nucleophilic attack by hydrazine. The initial esterification step is crucial as the direct reaction of a carboxylic acid with hydrazine to form a hydrazide can be sluggish and require harsh conditions. The ester, being a better electrophile, readily undergoes reaction with the nucleophilic hydrazine in a classic nucleophilic acyl substitution mechanism.

Experimental Protocol

Step 1a: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

The initial step involves the methylation of the indole nitrogen of a commercially available indole-2-carboxylate precursor, followed by esterification, or the direct esterification of 1-methyl-1H-indole-2-carboxylic acid. A common and effective method for the N-methylation of the corresponding indole ester is detailed below.

  • Procedure: In a round-bottom flask, a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent), dimethyl sulfate (1.5 equivalents), and potassium carbonate (2 equivalents) in dry acetone is heated under reflux for 24 hours.[1] After cooling to room temperature, a 5% ammonia solution is added and the mixture is stirred for an additional 2 hours to quench any unreacted dimethyl sulfate. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield methyl 1-methyl-1H-indole-2-carboxylate.[1]

Step 1b: Synthesis of 1-methyl-1H-indole-2-carbohydrazide

The second step is the hydrazinolysis of the synthesized ester.

  • Procedure: The methyl 1-methyl-1H-indole-2-carboxylate (1 equivalent) is dissolved in ethanol. To this solution, hydrazine monohydrate (approximately 10-15 equivalents) is added.[2] The reaction mixture is then heated at reflux for 2-4 hours, during which the progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 1-methyl-1H-indole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.[2]

Method_1_Two_Step_Synthesis cluster_0 Synthesis of Starting Material cluster_1 Main Synthetic Pathway Indole_2_COOH 1H-Indole-2-carboxylic acid Me_Indole_2_COOMe Methyl 1H-indole-2-carboxylate Indole_2_COOH->Me_Indole_2_COOMe Esterification (MeOH, H2SO4) Me_Indole_2_COOH 1-Methyl-1H-indole-2-carboxylic acid Me_Indole_2_COOMe->Me_Indole_2_COOH Methylation (Me2SO4, K2CO3) Start_Ester Methyl 1-methyl-1H-indole-2-carboxylate Product 1-Methyl-1H-indole-2-carbohydrazide Start_Ester->Product Hydrazinolysis (N2H4·H2O, EtOH, Reflux)

Figure 1: Reaction scheme for the two-step synthesis of 1-methyl-1H-indole-2-carbohydrazide.

Method 2: The Direct Approach via Peptide Coupling

This modern and more convergent approach circumvents the need for ester formation by directly coupling 1-methyl-1H-indole-2-carboxylic acid with hydrazine. This is achieved through the use of peptide coupling reagents, which activate the carboxylic acid in situ, facilitating the formation of the hydrazide bond.

Scientific Rationale

Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are designed to facilitate amide bond formation under mild conditions.[3] The carboxylic acid first reacts with the coupling reagent to form a highly reactive activated intermediate. This intermediate is then readily attacked by the nucleophilic amine of hydrazine, leading to the desired hydrazide and a urea byproduct. The addition of HOBt is crucial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.[3]

Experimental Protocol

Step 2: Direct Synthesis of 1-methyl-1H-indole-2-carbohydrazide

  • Procedure: To a solution of 1-methyl-1H-indole-2-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added at 0 °C. The mixture is stirred for a short period to allow for the formation of the active ester. Subsequently, a solution of hydrazine monohydrate (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then subjected to an appropriate work-up, which typically involves washing with dilute acid and base, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1-methyl-1H-indole-2-carbohydrazide.

Method_2_Direct_Synthesis cluster_0 Synthesis of Starting Material cluster_1 Main Synthetic Pathway Indole Indole Indole_2_COOH 1H-Indole-2-carboxylic acid Indole->Indole_2_COOH Carboxylation Me_Indole_2_COOH 1-Methyl-1H-indole-2-carboxylic acid Indole_2_COOH->Me_Indole_2_COOH Methylation (MeI, Base) Start_Acid 1-Methyl-1H-indole-2-carboxylic acid Product 1-Methyl-1H-indole-2-carbohydrazide Start_Acid->Product Direct Coupling (DCC, HOBt, N2H4·H2O)

Figure 2: Reaction scheme for the direct synthesis of 1-methyl-1H-indole-2-carbohydrazide.

Head-to-Head Comparison

FeatureMethod 1: Two-Step SynthesisMethod 2: Direct Coupling
Number of Steps 2 (from 1-methyl-1H-indole-2-carboxylic acid)1 (from 1-methyl-1H-indole-2-carboxylic acid)
Overall Yield Generally good to high (typically >70%)Moderate to good (typically 50-80%)
Reaction Conditions Requires heating (reflux)Generally mild (0 °C to room temperature)
Reagents & Solvents Readily available and relatively inexpensiveCoupling reagents (e.g., DCC) can be more expensive
Byproducts Minimal, easily removedDicyclohexylurea (DCU) precipitate, requires filtration
Purification Often simple precipitation and filtrationMay require chromatographic purification
Scalability Readily scalableScalability can be affected by the need to remove DCU
Safety Considerations Hydrazine is toxic and requires careful handling.DCC is a known allergen and sensitizer.

Discussion and Recommendations

Both methods presented offer viable pathways to 1-methyl-1H-indole-2-carbohydrazide, each with its own set of advantages and disadvantages.

Method 1: The Two-Step Synthesis is a classic and highly reliable route. Its primary advantage lies in the generally high yields and the straightforward purification of the final product, which often precipitates from the reaction mixture in high purity.[2] This makes it an attractive option for large-scale synthesis where ease of isolation is a key consideration. The starting materials and reagents are also relatively inexpensive and widely available. However, the two-step nature of the process makes it more time-consuming compared to the direct approach.

Method 2: The Direct Coupling Approach offers the significant advantage of being a one-pot synthesis, thereby reducing the overall reaction time and handling steps. The mild reaction conditions are also beneficial, particularly for substrates that may be sensitive to heat. While this method is elegant and efficient in terms of step economy, the use of coupling reagents like DCC introduces additional costs and the need to remove the dicyclohexylurea byproduct, which can sometimes complicate purification, especially on a larger scale. The potential for side reactions, although minimized by the use of HOBt, should also be considered.

Choosing the Right Method:

  • For large-scale synthesis and cost-effectiveness , Method 1 is often the preferred choice due to its high yields, ease of purification, and lower reagent costs.

  • For rapid synthesis of smaller quantities and for substrates that are sensitive to high temperatures , Method 2 presents a compelling alternative due to its one-pot nature and mild reaction conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available budget, and the time constraints of the project. Both methods, when executed with care and precision, will reliably deliver the target 1-methyl-1H-indole-2-carbohydrazide, a versatile building block for further chemical exploration.

References

  • PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Mirfazli, S. S., Kobarfard, F., Firoozpour, L., & Foroumadi, A. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 22(1), 63. Available at: [Link]

  • ResearchGate. On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available at: [Link]

  • Wang, S., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(11), 1095-1103. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available at: [Link]

  • Google Patents. US6972336B2 - N-alkylation of indole derivatives.
  • Pearson. Alkylation of the following compound with methyl iodide under two... Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Chemistry LibreTexts. 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Available at: [Link]

  • National Institutes of Health. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Available at: [Link]

  • Semantic Scholar. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available at: [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino... Available at: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • PubMed. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Available at: [Link]

  • RSC Publishing. Synthesis of amides directly from carboxylic acids and hydrazines. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-methyl-1H-indole-2-carbohydrazide: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-methyl-1H-indole-2-carbohydrazide (CAS No. 56809-86-0), a compound with significant biological activity and, consequently, potential hazards. Adherence to these protocols is imperative to mitigate risks and ensure regulatory compliance.

The core principle underpinning the disposal of this and other novel research chemicals is to treat them as hazardous waste unless unequivocally proven otherwise. In the absence of a specific, validated chemical neutralization protocol, in-laboratory treatment is not recommended due to the potential for creating unknown and hazardous byproducts. The procedures outlined below represent the safest and most compliant approach.

Hazard Assessment and Characterization

Before any disposal procedures commence, a thorough understanding of the hazards associated with 1-methyl-1H-indole-2-carbohydrazide is essential. While a comprehensive Safety Data Sheet (SDS) may not always be readily available for novel compounds, data from suppliers and related chemical families provide critical insights.

1-methyl-1H-indole-2-carbohydrazide is a substituted hydrazide. Hydrazide derivatives are known for their potential toxicity. Furthermore, vendor-supplied information indicates that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, as well as potential respiratory irritation. The parent compound, carbohydrazide, is also known to be toxic to aquatic life.[1][2]

Table 1: Hazard Profile of 1-methyl-1H-indole-2-carbohydrazide

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific target organ toxicityH335: May cause respiratory irritation

Given these hazards, all waste containing 1-methyl-1H-indole-2-carbohydrazide must be classified and handled as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is paramount when handling this compound and its associated waste.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 1-methyl-1H-indole-2-carbohydrazide should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions in waste containers.

  • Solid Waste: Collect unreacted 1-methyl-1H-indole-2-carbohydrazide, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing 1-methyl-1H-indole-2-carbohydrazide in a separate liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is known and approved by your institution's EHS.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

Step 2: Waste Containment

The integrity of waste containers is essential for safe storage and transport.

  • Use containers that are compatible with the chemical. For 1-methyl-1H-indole-2-carbohydrazide, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Ensure containers are in good condition, free from cracks or leaks.

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion of contents.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and vital for the safety of all personnel handling the waste.

  • Label the container with the words "Hazardous Waste."

  • Clearly identify the contents, including the full chemical name: "1-methyl-1H-indole-2-carbohydrazide."

  • If the waste is a solution, list all components and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Include the date of waste generation and the name and contact information of the responsible researcher or lab.

Step 4: Storage

Store hazardous waste in a designated, secure area within the laboratory, away from general traffic.

  • Ensure the storage area is well-ventilated.

  • Segregate the waste container from incompatible chemicals. As a hydrazide derivative, it should be kept away from strong oxidizing agents.[3]

  • Secondary containment, such as a larger, chemically resistant tub or bin, is highly recommended to contain any potential leaks or spills.

Step 5: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • Never dispose of 1-methyl-1H-indole-2-carbohydrazide or its containers in the regular trash or down the sanitary sewer.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is flammable, extinguish any nearby ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS and emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-1H-indole-2-carbohydrazide.

DisposalWorkflow cluster_spill Emergency Spill Protocol Start Generation of 1-methyl-1H-indole-2-carbohydrazide Waste Characterize Characterize as Hazardous Waste Start->Characterize Spill Spill Occurs Start->Spill Segregate Segregate Waste (Solid, Liquid, Sharps) Characterize->Segregate Contain Select Compatible Container Segregate->Contain Label Label Container with 'Hazardous Waste' & Contents Contain->Label Store Store in Designated, Secure Area with Secondary Containment Label->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Disposal Proper Disposal by Licensed Facility Pickup->Disposal SmallSpill Small Spill in Hood: Clean up with Sorbent Spill->SmallSpill Small & Contained LargeSpill Large Spill / Outside Hood: Evacuate & Call EHS Spill->LargeSpill Large or Uncontained CollectSpillWaste Collect Spill Debris as Hazardous Waste SmallSpill->CollectSpillWaste LargeSpill->Pickup After EHS Response CollectSpillWaste->Segregate

Caption: Disposal workflow for 1-methyl-1H-indole-2-carbohydrazide.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-methyl-1H-indole-2-carbohydrazide, protecting themselves, their colleagues, and the environment.

References

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Disposal of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Purdue University Environmental Health and Safety. (n.d.). Researcher's Guide. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-methyl-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-methyl-1H-indole-2-carbohydrazide (CAS No. 56809-86-0).

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-methyl-1H-indole-2-carbohydrazide (CAS No. 56809-86-0). As a compound with potential biological activity, including anticancer and antimicrobial properties, understanding its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of research.[1] This document synthesizes information from safety data sheets of related compounds and general chemical safety principles to provide a robust operational plan.

Understanding the Compound: A Hazard Profile
  • Indole Derivatives: Can be irritating to the skin, eyes, and respiratory system.[2][3]

  • Hydrazide and Hydrazine Compounds: This class of chemicals can be toxic, and some are considered potential carcinogens.[4][5] They can also be skin sensitizers.[4] For instance, a related compound, 1H-indole-2-carbohydrazide, is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6]

Given these potential hazards, a cautious and well-defined handling protocol is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 1-methyl-1H-indole-2-carbohydrazide.

PPE ComponentSpecificationsRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Protects against skin contact. Hydrazide compounds can be absorbed through the skin.[4][7]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7][8]
Lab Coat A disposable, polyethylene-coated polypropylene gown.Provides a barrier against spills and contamination. Cloth lab coats are not recommended as they can absorb chemicals.[9]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the powdered compound, which can cause respiratory irritation.[7][10]
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[8][10]

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_spill Assemble Spill Kit weigh Weigh Compound in Fume Hood prep_spill->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end start Start start->prep_ppe

Caption: A streamlined workflow for the safe handling of 1-methyl-1H-indole-2-carbohydrazide.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling the compound, ensure you are wearing all the PPE detailed in the table above.

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

    • Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting:

    • Handle the solid compound with care to avoid generating dust.[12]

    • Use a dedicated set of spatulas and weigh boats.

    • If possible, purchase the compound in pre-weighed amounts to minimize handling of the powder.

  • Dissolving the Compound:

    • Consult the supplier's information for solubility data.

    • Add solvent to the solid slowly to avoid splashing.

  • Reactions and Use:

    • Keep all containers tightly closed when not in use.[13]

    • Clearly label all solutions with the compound name, concentration, solvent, and date.

Emergency Procedures: Be Prepared
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[11]
Waste Disposal: A Critical Final Step

All waste containing 1-methyl-1H-indole-2-carbohydrazide, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste.

cluster_waste Waste Segregation cluster_disposal Disposal Protocol solid_waste Solid Waste (Contaminated PPE, weigh boats) liquid_waste Liquid Waste (Unused solutions, reaction mixtures) label_waste Label Waste Containers Clearly solid_waste->label_waste sharps_waste Sharps (Contaminated needles, glassware) liquid_waste->label_waste sharps_waste->label_waste store_waste Store in a Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup end Proper Disposal request_pickup->end start Generate Waste start->solid_waste start->liquid_waste start->sharps_waste

Caption: A logical flow for the proper segregation and disposal of chemical waste.

  • Solid Waste: Collect in a designated, sealed container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a sealed, compatible container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[2][12]

By adhering to these guidelines, researchers can safely handle 1-methyl-1H-indole-2-carbohydrazide, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Vecom Marine. (2022, April 11). MSDS Hydrazide. Retrieved from [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • Hydrazine Hydrate 55% - Safety Data Sheet. Retrieved from [Link]

  • University of California, Irvine. Personal Protective Equipment. Retrieved from [Link]

  • AFG Bioscience LLC. Safety Data Sheet. Retrieved from [Link]

  • Carbohydrazide CAS No 497-18-7 Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. 1H-indole-2-carbohydrazide. PubChem Compound Summary for CID 231954. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]

  • Wikipedia. 1-Methylindole. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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